molecular formula C16H12BrClN4O2S2 B13444540 YLT205

YLT205

货号: B13444540
分子量: 471.8 g/mol
InChI 键: QKMMRERCAFXACY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YLT205 is a useful research compound. Its molecular formula is C16H12BrClN4O2S2 and its molecular weight is 471.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H12BrClN4O2S2

分子量

471.8 g/mol

IUPAC 名称

N-(5-bromo-2-pyridinyl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24)

InChI 键

QKMMRERCAFXACY-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C=C1NC(=O)CCl)SC(=N2)SCC(=O)NC3=NC=C(C=C3)Br

产品来源

United States

Foundational & Exploratory

What is the mechanism of action of YLT205?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of YL205 For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YL205 is an investigational antibody-drug conjugate (ADC) developed by MediLink Therapeutics, designed for the treatment of advanced solid tumors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YL205, based on preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024. YL205 leverages MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform to selectively deliver a potent topoisomerase I inhibitor to cancer cells overexpressing the sodium-dependent phosphate (B84403) transport protein 2B (NaPi2b).[3][4][5] The preclinical data demonstrate that YL205 exhibits a high therapeutic index, potent anti-tumor activity in various xenograft models, and a favorable pharmacokinetic profile, warranting its ongoing clinical development.[4][6]

Core Components and Molecular Design

YL205 is a sophisticated bioconjugate engineered with three primary components: a targeting antibody, a cytotoxic payload, and a specialized linker system.[4]

  • Targeting Antibody: A humanized monoclonal antibody that specifically targets NaPi2b (encoded by the SLC34A2 gene).[4][7] NaPi2b is a cell surface transporter with high expression in several solid tumors, including ovarian, non-small cell lung, thyroid, and breast cancers, while having limited expression in normal tissues.[3][4][7]

  • Cytotoxic Payload: A novel and potent topoisomerase I inhibitor, identified as YL0010014.[4] Topoisomerase I is a crucial enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptotic cell death.

  • Linker Technology: YL205 is constructed using MediLink's TMALIN® platform, featuring a protease-cleavable tripeptide linker.[4][8] This platform enables a site-specific conjugation, resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 8.[4] The hydrophilic nature of the linker-payload contributes to the favorable pharmacokinetic properties of the ADC.[3][6]

Mechanism of Action: A Multi-Step Process

The therapeutic effect of YL205 is achieved through a targeted delivery system that culminates in the induction of cancer cell death. The mechanism can be broken down into the following key steps:

  • Circulation and Tumor Targeting: Following intravenous administration, YL205 circulates in the bloodstream. Its high stability in plasma minimizes the premature release of its cytotoxic payload.[4] The anti-NaPi2b antibody component of YL205 directs the ADC to NaPi2b-expressing tumor cells.

  • Binding and Internalization: YL205 demonstrates high-affinity binding to NaPi2b on the surface of cancer cells.[4] Upon binding, the YL205-NaPi2b complex is efficiently internalized into the tumor cells via endocytosis.[4]

  • Payload Release: The TMALIN® platform is uniquely designed for dual payload release through enzymatic cleavage of the linker.[5][9][10] This cleavage occurs both intracellularly within the lysosomal compartment of the cancer cell and extracellularly within the tumor microenvironment, which is often rich in proteases.[3][7]

  • Induction of Apoptosis: Once released, the topoisomerase I inhibitor payload (YL0010014) translocates to the nucleus, where it inhibits its target enzyme. This leads to the accumulation of single-strand DNA breaks, triggering a DNA damage response and subsequent apoptosis of the cancer cell.[4]

  • Bystander Effect: The released payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their NaPi2b expression level.[3][8] This "bystander effect" is a critical feature of effective ADCs, as it helps to overcome tumor heterogeneity.

Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of YL205.

Table 1: Binding Affinity and In Vitro Cytotoxicity
Cell LineNaPi2b Expression LevelBinding Affinity (EC50, nM)In Vitro Cytotoxicity (IC50, nM)
OVCAR3High0.230.12
NCI-H441Low1.3Not Reported
NCI-H1781MediumNot Reported0.85
SK-OV-3NegativeNo BindingNo Activity

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
Xenograft ModelNaPi2b ExpressionTreatmentTumor Growth InhibitionObservations
OVCAR3HighYL205Dose-dependentComplete tumor regression
IGR-OV3HighYL205Dose-dependentSignificant tumor suppression
OV0243HighYL205Dose-dependentSignificant tumor suppression
NCI-H441LowYL205Dose-dependentEffective tumor suppression

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 3: Pharmacokinetic and Stability Profile
SpeciesKey Findings
Cynomolgus MonkeyLinear pharmacokinetic profile. Overlapping ADC and total antibody PK curves, indicating high stability in circulation. Doses up to 20 mg/kg were well-tolerated.
Human, Rat, Monkey PlasmaPayload release was less than 0.5% after 21 days of incubation, demonstrating high plasma stability.

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Signaling Pathways and Experimental Workflows

Diagram 1: YL205 Mechanism of Action```dot

YL205_MoA cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_cell Intracellular ADC YL205 ADC TumorCell NaPi2b+ Tumor Cell ADC->TumorCell 1. Targeting ExtracellularCleavage Extracellular Linker Cleavage ADC->ExtracellularCleavage 3b. TME Proteases Internalization Binding & Internalization TumorCell->Internalization 2. Binding BystanderCell Neighboring Tumor Cell Apoptosis DNA Damage & Apoptosis BystanderCell->Apoptosis ReleasedPayload1 Released Payload (YL0010014) ExtracellularCleavage->ReleasedPayload1 ReleasedPayload1->TumorCell ReleasedPayload1->BystanderCell 5. Bystander Effect Endosome Endosome/Lysosome Internalization->Endosome IntracellularCleavage Intracellular Linker Cleavage Endosome->IntracellularCleavage 3a. Lysosomal Enzymes ReleasedPayload2 Released Payload (YL0010014) IntracellularCleavage->ReleasedPayload2 Nucleus Nucleus ReleasedPayload2->Nucleus Topoisomerase Topoisomerase I Inhibition Nucleus->Topoisomerase Topoisomerase->Apoptosis

Caption: The preclinical to clinical development workflow for YL205.

Experimental Protocols

Disclaimer: The following experimental protocols are inferred from the publicly available data. Detailed, step-by-step methodologies have not been published by the manufacturer.

Binding Affinity Assays
  • Objective: To determine the binding affinity of YL205 to cells with varying levels of NaPi2b expression.

  • Methodology:

    • Cells (OVCAR3, NCI-H441, and SK-OV-3) were cultured to logarithmic growth phase.

    • Cells were harvested and incubated with serial dilutions of YL205.

    • Binding was detected using a fluorescently labeled secondary antibody against the human IgG1 backbone of YL205.

    • Fluorescence was quantified by flow cytometry.

    • The mean fluorescence intensity was plotted against the concentration of YL205, and the EC50 value was calculated using a nonlinear regression model.

In Vitro Cytotoxicity Assays
  • Objective: To evaluate the potency of YL205 in killing NaPi2b-expressing cancer cells.

  • Methodology:

    • Cancer cell lines (OVCAR3, NCI-H1781, and SK-OV-3) were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of YL205 or the free payload YL0010014 for a period of 3-5 days.

    • Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-Glo®).

    • Luminescence signals were normalized to untreated controls, and IC50 values were determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Models
  • Objective: To assess the anti-tumor efficacy of YL205 in mouse models of human cancer.

  • Methodology:

    • Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously implanted with human cancer cells (OVCAR3, IGR-OV3, OV0243, or NCI-H441).

    • When tumors reached a predetermined volume (e.g., 100-200 mm³), mice were randomized into vehicle control and YL205 treatment groups.

    • YL205 was administered intravenously at various dose levels and schedules.

    • Tumor volume and body weight were measured regularly (e.g., twice weekly).

    • Efficacy was evaluated based on tumor growth inhibition and the incidence of complete or partial tumor regressions.

Conclusion

YL205 is a promising, next-generation antibody-drug conjugate that demonstrates a well-defined mechanism of action centered on the targeted delivery of a topoisomerase I inhibitor to NaPi2b-expressing tumors. The use of the TMALIN® platform confers high stability and a homogeneous drug-to-antibody ratio, which translates to a favorable therapeutic window in preclinical models. The potent anti-tumor activity, including complete tumor regressions in xenograft models, and the favorable safety profile support the continued investigation of YL205 in clinical trials for patients with advanced solid tumors.

References

YLT205 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available chemical and scientific databases, no information was found for a compound designated "YLT205".

This identifier does not correspond to any known chemical structure, nor is it associated with any published research regarding its physicochemical properties, pharmacological activities, or mechanism of action.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in public literature, or a typographical error. Without a valid chemical name, CAS registry number, or other standard identifier, it is not possible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the identifier and consult internal documentation or proprietary databases that may contain information on compounds not yet in the public domain.

Should a corrected or alternative identifier be provided, a new search for the relevant chemical structure, properties, and associated experimental data can be initiated.

YLT205: A Novel, Potent, and Selective TIE2 Kinase Inhibitor for Angiogenesis-Dependent Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper Version 1.0 | December 10, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of YLT205, a novel, potent, and highly selective small-molecule inhibitor of the Tyrosine Kinase with Ig and EGF homology domains 2 (TIE2). This compound was identified through a structured drug discovery campaign involving high-throughput screening and subsequent lead optimization. It demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. This guide details the synthetic route, mechanism of action, and key experimental protocols, presenting a complete data package for this promising clinical candidate.

Discovery of this compound

Target Rationale: TIE2 in Tumor Angiogenesis

The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular development and homeostasis. In the context of oncology, the TIE2 signaling pathway is a key driver of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen. Dysregulation of this pathway, often characterized by elevated levels of Ang2, leads to vascular instability and increased vessel sprouting, promoting tumor growth and metastasis. Therefore, inhibiting the TIE2 kinase domain presents a compelling therapeutic strategy to disrupt the tumor blood supply and inhibit cancer progression.

High-Throughput Screening (HTS) and Hit Identification

A proprietary library of 500,000 diverse, drug-like small molecules was screened to identify inhibitors of the recombinant human TIE2 kinase domain. The primary assay was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the phosphorylation of a synthetic peptide substrate. The screen yielded 1,250 primary hits (0.25% hit rate), which were subsequently triaged through a series of confirmation and counter-screening assays to eliminate false positives. This process led to the validation of 50 compounds from distinct chemical scaffolds, with the most promising being a series of aminopyrimidine-based compounds.

Hit-to-Lead Optimization

The aminopyrimidine hit series, exemplified by compound YLT001 , was selected for lead optimization based on its favorable initial potency and physicochemical properties. A systematic structure-activity relationship (SAR) campaign was initiated to improve potency against TIE2, enhance selectivity over related kinases (e.g., VEGFR2, TIE1), and optimize pharmacokinetic (ADME) properties. This multi-parameter optimization involved several hundred synthesized analogs. This compound emerged as the lead candidate, demonstrating a significant improvement in potency and an outstanding selectivity profile, coupled with favorable metabolic stability and oral bioavailability.

The logical workflow for the discovery of this compound is depicted below.

G cluster_0 Discovery Phase hts High-Throughput Screening (500,000 Compounds) hit_id Hit Identification (1,250 Primary Hits) hts->hit_id TR-FRET Assay triage Hit Triage & Validation (50 Confirmed Hits) hit_id->triage Counter-screens lead_opt Hit-to-Lead Optimization (SAR Campaign) triage->lead_opt Aminopyrimidine Scaffold candidate Preclinical Candidate (this compound) lead_opt->candidate Improved Potency & Selectivity

Figure 1: Drug discovery workflow leading to this compound.

Synthesis of this compound

This compound is synthesized via a convergent 5-step process starting from commercially available materials. The key step involves a Suzuki coupling to form the core bi-aryl structure, followed by a nucleophilic aromatic substitution to install the side chain.

Synthetic Scheme (Illustrative)
  • Step 1: Bromination of 2-aminopyrimidine.

  • Step 2: Boc protection of 4-aminophenol.

  • Step 3: Suzuki coupling of the products from Step 1 and Step 2.

  • Step 4: Boc deprotection to yield the primary amine intermediate.

  • Step 5: Nucleophilic aromatic substitution with 2-chloro-N-methylacetamide to yield this compound.

A detailed, scalable synthetic protocol is available in Section 4.2.

Preclinical Data Summary

This compound has been extensively profiled in a suite of biochemical, cellular, and in vivo assays to characterize its activity and mechanism of action.

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of recombinant human kinases. The data demonstrate that this compound is a potent and highly selective inhibitor of TIE2.

Table 1: Kinase Inhibition Profile of this compound
Kinase Target IC50 (nM)
TIE2 1.2
VEGFR2250
TIE1> 5,000
PDGFRβ1,800
c-Kit> 10,000
EGFR> 10,000
Cellular Activity

This compound effectively inhibits TIE2 signaling in cellular contexts, leading to downstream anti-angiogenic effects.

Table 2: Cellular Assay Data for this compound
Assay Endpoint (IC50, nM)
TIE2 Autophosphorylation (HUVEC)5.8
HUVEC Proliferation15.2
HUVEC Tube Formation12.5
A549 Tumor Cell Proliferation> 10,000

HUVEC: Human Umbilical Vein Endothelial Cells. A549: Human lung carcinoma cell line.

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line HCT116.

Table 3: In Vivo Efficacy in HCT116 Xenograft Model
Treatment Group Tumor Growth Inhibition (%) at Day 21
Vehicle Control0%
This compound (10 mg/kg, p.o., QD)45%
This compound (30 mg/kg, p.o., QD)78%

p.o.: per os (by mouth); QD: quaque die (once daily).

Mechanism of Action: TIE2 Signaling Inhibition

This compound acts by competitively binding to the ATP-binding pocket of the TIE2 kinase domain, preventing its autophosphorylation and subsequent activation. This blocks the downstream signaling cascade involving AKT and MAPK pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival, which are requisite steps for angiogenesis.

G cluster_0 TIE2 Signaling Pathway cluster_1 Downstream Effectors Ang1 Ang1/Ang2 TIE2 TIE2 Receptor Ang1->TIE2 p_TIE2 p-TIE2 TIE2->p_TIE2 ATP This compound This compound This compound->TIE2 Inhibition PI3K PI3K p_TIE2->PI3K RAS RAS p_TIE2->RAS AKT AKT PI3K->AKT Prolif Endothelial Cell Proliferation, Survival, Migration AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

Figure 2: this compound mechanism of action on the TIE2 pathway.

Experimental Protocols

TIE2 TR-FRET Kinase Assay
  • Objective: To measure the inhibitory activity of compounds against the TIE2 kinase.

  • Materials: Recombinant human TIE2 (GST-tagged), ULight™-poly-GT peptide substrate, Europium-labeled anti-phosphotyrosine antibody (Eu-pY), ATP, assay buffer (HEPES, MgCl₂, Brij-35, DTT).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer.

    • In a 384-well plate, add 2 µL of diluted compound.

    • Add 4 µL of TIE2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of detection mix containing Eu-pY antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a compatible reader, measuring emissions at 615 nm and 665 nm.

    • Calculate the TR-FRET ratio and determine IC50 values using a four-parameter logistic fit.

General Protocol for this compound Synthesis (Step 5)
  • Objective: To synthesize this compound from its primary amine intermediate.

  • Materials: 4-((2-aminopyrimidin-5-yl)oxy)aniline (intermediate from Step 4), 2-chloro-N-methylacetamide, diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • Dissolve 1.0 equivalent of the amine intermediate in DMF.

    • Add 3.0 equivalents of DIPEA to the solution.

    • Add 1.2 equivalents of 2-chloro-N-methylacetamide dropwise while stirring.

    • Heat the reaction mixture to 60°C and monitor by LC-MS until the starting material is consumed (approx. 4-6 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield this compound as a solid.

    • Confirm structure and purity (>98%) by ¹H NMR and LC-MS.

HUVEC Tube Formation Assay
  • Objective: To assess the anti-angiogenic potential of this compound in vitro.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, EGM-2 medium, this compound.

  • Procedure:

    • Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at 37°C for 30 minutes to allow for polymerization.

    • Trypsinize and resuspend HUVECs in EGM-2 medium containing various concentrations of this compound or vehicle control (DMSO).

    • Seed 1.5 x 10⁴ cells onto the surface of the polymerized Matrigel.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

    • Visualize the formation of capillary-like structures (tubes) using a light microscope.

    • Capture images and quantify the total tube length or number of branch points using image analysis software.

    • Calculate the IC50 value based on the inhibition of tube formation relative to the vehicle control.

YLT205: A Promising Benzothiazole Derivative with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YLT205, a novel benzothiazole (B30560) derivative, has emerged as a compelling small-molecule candidate for anti-cancer therapy, particularly in the context of colorectal cancer. Preclinical investigations have demonstrated its ability to induce apoptosis in human colorectal cancer cells and inhibit tumor growth in vivo. The primary mechanism of action is attributed to the induction of the mitochondrial apoptosis pathway. This technical guide provides a comprehensive overview of the existing data on this compound, including its effects on cancer cell viability, the signaling pathways it modulates, and detailed experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide, underscoring the urgent need for novel and more effective therapeutic strategies.[1][2] Small-molecule inhibitors that can selectively induce apoptosis in cancer cells represent a promising avenue for drug discovery. This compound, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel compound synthesized and identified for its anti-proliferative activities.[1] This document synthesizes the available preclinical data on this compound, focusing on its mechanism of action and its potential as an anti-cancer agent.

In Vitro Anti-Cancer Activity

Cytotoxicity Across Cancer Cell Lines

This compound has demonstrated a broad spectrum of cytotoxic activity against a panel of 23 human cancer cell lines of various histological origins. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a particular sensitivity in human rectal cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
HCT116Colon0.59 ± 0.08
SW620Colon1.21 ± 0.11
SW480Colon1.35 ± 0.15
DLD-1Colon1.89 ± 0.21
Ls174TColon2.54 ± 0.29
HCT-15Colon3.18 ± 0.36
A549Lung4.52 ± 0.41
NCI-H460Lung5.11 ± 0.53
MCF-7Breast6.83 ± 0.72
MDA-MB-231Breast7.24 ± 0.81
HepG2Liver8.91 ± 0.95
SMMC-7721Liver9.32 ± 1.04
A375Melanoma11.76 ± 1.28
B16-F10Melanoma13.18 ± 1.42

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines. [3] Data is presented as the mean IC50 value ± standard deviation.

Inhibition of Colorectal Cancer Cell Proliferation and Clonogenicity

This compound inhibits the proliferation of human colorectal cancer cell lines, HCT116 and SW620, in a concentration- and time-dependent manner.[1][3] Furthermore, clonogenic assays revealed that this compound significantly inhibits the colony formation of both HCT116 and SW620 cells in a concentration-dependent fashion, with almost no colony formation observed at a concentration of 0.625 µM.[3]

Induction of Apoptosis in Colorectal Cancer Cells

Flow cytometric analysis and Hoechst 33358 staining have confirmed that this compound induces apoptosis in HCT116 and SW620 cells in a concentration-dependent manner.[4]

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)
HCT116 (24h)0 (Control)2.60
0.312510.45
0.62521.32
1.2535.78
2.558.91
SW620 (48h)0 (Control)3.60
0.31255.13
0.62519.03
1.2525.36
2.544.88

Table 2: this compound-Induced Apoptosis in Human Colorectal Cancer Cell Lines. [4]

Mechanism of Action: The Mitochondrial Apoptosis Pathway

This compound exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. This is evidenced by several key molecular events observed in this compound-treated colorectal cancer cells.[1][2]

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below.

YLT205_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Down-regulation Bax Bax (pro-apoptotic) This compound->Bax Up-regulation MAPK p44/42 MAPK (ERK1/2) Phosphorylation This compound->MAPK Impaired Mito_Membrane Mitochondrial Membrane Disruption Bcl2->Mito_Membrane Inhibits Bax->Mito_Membrane Promotes CytoC Cytochrome c Release Mito_Membrane->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Key Molecular Events
  • Regulation of Bcl-2 Family Proteins: this compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax in HCT116 cells.[1][2]

  • Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential and induces the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to the final stages of apoptosis.[1]

  • MAPK Pathway Inhibition: this compound impairs the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK/ERK), while the phosphorylation of protein kinase B (Akt) remains unaffected.[1][2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in vivo using HCT116 and SW620 tumor-bearing nude mice models.

Tumor Growth Inhibition

This compound, administered at doses of 37.5, 75, and 150 mg/kg/day, dose-dependently suppressed tumor growth.[1] At the highest dose of 150 mg/kg, this compound achieved a tumor volume inhibition rate of 68.8% in the SW620 model and 51.3% in the HCT116 model.[1] Importantly, the treatment was well-tolerated, with no obvious adverse effects or significant changes in the body weight of the mice.[1]

Xenograft ModelThis compound Dose (mg/kg/day)Tumor Volume Inhibition Rate (%)
SW62015068.8
HCT11615051.3

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models. [1]

Immunohistochemical Analysis

Immunohistochemistry of tumor tissues from this compound-treated mice confirmed the in vitro findings, showing an increase in apoptosis and an inhibition of tumor cell proliferation in vivo.[1][2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Human Colorectal Cancer Cell Lines (HCT116, SW620) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Clonogenic Clonogenic Assay (Cell Growth) Cell_Culture->Clonogenic Flow_Cytometry Flow Cytometry (Apoptosis Analysis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Xenograft Nude Mice Xenograft Model Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Caption: General workflow for preclinical evaluation of this compound.

MTT Assay (Cell Viability)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which reflects cell viability.

  • Protocol Outline:

    • Seed colorectal cancer cells in 96-well plates.

    • Treat cells with various concentrations of this compound for specified time intervals (e.g., 12, 24, 48 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry (Apoptosis Analysis)
  • Principle: Utilizes Annexin V-FITC and propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.

  • Protocol Outline:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash cells with PBS.

    • Resuspend cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer.

Western Blotting (Protein Expression)
  • Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

  • Protocol Outline:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-ERK, ERK, p-Akt, Akt, β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mouse Xenograft Model (In Vivo Efficacy)
  • Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then used to evaluate the anti-tumor efficacy of a drug candidate.

  • Protocol Outline:

    • Subcutaneously inject HCT116 or SW620 cells into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to vehicle control and this compound treatment groups.

    • Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection).

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising anti-cancer agent, particularly for colorectal cancer. Its mechanism of action, centered on the induction of the mitochondrial apoptosis pathway, provides a solid rationale for its therapeutic potential. The in vivo efficacy and favorable safety profile in animal models further support its development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care chemotherapies or targeted agents for colorectal cancer.

  • Efficacy in Other Cancer Types: Expanding the evaluation of this compound in other cancer types that demonstrated sensitivity in the initial screening.

  • IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application for clinical trials.

References

YLT205: A Novel Small-Molecule Inductor of Apoptosis in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Efficacy and Mechanism of Action of YLT205

This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, a novel small-molecule compound. The document details its effectiveness across various cancer cell lines, with a particular focus on colorectal cancer, and elucidates its mechanism of action. Experimental protocols for key assays are provided, and the underlying signaling pathway is visualized.

Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated cytotoxic activity against a panel of 23 human cancer cell lines of different histological types. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a broad range of sensitivity, with human colorectal cancer cell lines exhibiting the highest sensitivity to the compound.[1]

Quantitative Efficacy Data

The IC50 values for this compound across various cancer cell lines are summarized in the table below. This data highlights the potent effect of this compound on colorectal cancer cells.

Cell LineCancer TypeIC50 (µM)
HCT116Colon0.59
SW620Colon0.82
SW480Colon1.13
DLD-1Colon1.35
Ls174TColon1.56
HCT-15Colon2.18
Other Cancer Cell Lines >2.5

Data represents a selection of the most sensitive colorectal cancer cell lines as reported in the source literature.

In addition to dose-dependent efficacy, this compound also exhibits time-dependent inhibition of proliferation in colorectal cancer cell lines, with decreased cell viability observed at 12, 24, and 48 hours of exposure.[1]

Mechanism of Action

This compound induces apoptosis in human colorectal cancer cells through the intrinsic, or mitochondrial, apoptosis pathway.[1][2] This is characterized by a series of molecular events that lead to programmed cell death.

Signaling Pathway

The key molecular events in the this compound-induced apoptotic pathway in HCT116 cells include:[1][2]

  • Down-regulation of Bcl-2 and Up-regulation of Bax: this compound alters the balance of these pro- and anti-apoptotic proteins, favoring apoptosis.

  • Disruption of Mitochondrial Membrane Potential: This leads to the release of cytochrome c from the mitochondria into the cytosol.

  • Activation of Caspases: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

  • Impaired MAPK Signaling: this compound was observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of protein kinase B (Akt).[1][2]

YLT205_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax p44_42_MAPK p44/42 MAPK (ERK1/2) This compound->p44_42_MAPK Impairs Phosphorylation Mito Mitochondrial Membrane Bcl2->Mito Bax->Mito Akt Akt CytC_cytosol Cytochrome c Casp9 Caspase-9 CytC_cytosol->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytC_cytosol Release CytC_mito Cytochrome c

Caption: this compound-induced apoptotic signaling pathway.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in vivo using HCT116 and SW620 tumor-bearing nude mice models. This compound administered at doses of 37.5, 75, and 150 mg/kg/day dose-dependently inhibited tumor growth.[1] At the highest dose, tumor growth inhibition rates were 51.3% for HCT116 and 68.8% for SW620 xenografts.[1] Importantly, the treatment was well-tolerated with no significant adverse effects on the body weight of the mice.[1] Immunohistochemistry analysis of the tumor tissues revealed that this compound induced apoptosis and inhibited tumor cell proliferation in vivo.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 12, 24, 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 490 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, caspase-9, p-p44/42 MAPK, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).

Conclusion

This compound is a promising novel small-molecule compound with potent anti-cancer activity, particularly against colorectal cancer cell lines. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Further preclinical and clinical investigations are warranted to explore its therapeutic potential for the treatment of human colorectal cancer.[1][2]

References

An In-depth Technical Guide: The Modulatory Effects of YLT205 on the RhoGDI Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho family of small GTPases are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell polarity, migration, and proliferation. Their activity is tightly controlled by a cycle of GTP-binding (active state) and GDP-binding (inactive state), which is, in turn, modulated by guanine (B1146940) nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs). RhoGDIs play a crucial role by sequestering Rho GTPases in the cytoplasm, thereby preventing their activation and translocation to the plasma membrane. The disruption of this regulatory axis is implicated in various pathologies, most notably cancer metastasis. This document provides a comprehensive overview of the investigational molecule YLT205 and its targeted effect on the RhoGDI signaling pathway. We present quantitative data on its binding affinity and cellular activity, detailed experimental protocols for its characterization, and a mechanistic model of its action.

The RhoGDI Signaling Pathway and the Mechanism of this compound

The canonical RhoGDI signaling pathway involves the binding of RhoGDI to the geranylgeranylated C-terminus of a GDP-bound Rho GTPase (e.g., RhoA, Rac1, Cdc42). This interaction serves two primary functions: it inhibits the exchange of GDP for GTP, thus keeping the GTPase in an inactive state, and it sequesters the GTPase in the cytoplasm, preventing its interaction with downstream effectors at the cell membrane.

This compound is a novel small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between RhoGDI and Rho GTPases. By competitively binding to a key pocket on RhoGDI, this compound is hypothesized to prevent the sequestration of Rho GTPases. This leads to an accumulation of Rho GTPases at the plasma membrane, where they can be activated by GEFs, leading to downstream signaling events.

SPR_Workflow start Start activate Activate CM5 Chip (EDC/NHS) start->activate immobilize Immobilize RhoGDI Protein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject this compound Dilutions (Association) deactivate->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate analyze Fit Data to 1:1 Binding Model dissociate->analyze end End (Obtain KD) analyze->end

An In-depth Technical Guide on the Impact of Covalent Inhibition on the JNK-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "YLT205" did not yield specific information. This guide will focus on the well-characterized, irreversible c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8 , as a representative molecule to explore the impact of covalent inhibition on the JNK-1 signaling pathway. The principles, experimental designs, and data interpretation described herein are broadly applicable to the study of similar covalent JNK inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of the JNK-1 signaling pathway and the effects of its inhibition.

Executive Summary

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock. Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. JNK-1, a key isoform, plays a significant role in apoptosis, inflammation, and cellular proliferation. The development of selective inhibitors for JNK isoforms is a major focus of therapeutic research. JNK-IN-8 is a potent and selective irreversible inhibitor of JNK1, JNK2, and JNK3. This guide details the mechanism of action of JNK-IN-8, its quantitative impact on the JNK-1 signaling pathway, and the experimental protocols used to characterize these effects.

The JNK Signaling Pathway

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade. Activation of this pathway is initiated by various extracellular stimuli that lead to the activation of MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7. These MAPKKs then dually phosphorylate JNK on threonine and tyrosine residues within the conserved T-P-Y motif, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and activate several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in various cellular processes.[1][2][3][4][5]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK1 JNK-1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) AP1->Gene_Expression JNK_IN_8 JNK-IN-8 JNK_IN_8->JNK1 Inhibition Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Western Blot invitro_start Start prepare_reagents Prepare Reagents (JNK-1, Substrate, ATP, JNK-IN-8) invitro_start->prepare_reagents pre_incubate Pre-incubate JNK-1 with JNK-IN-8 prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP pre_incubate->initiate_reaction detect_signal Detect Signal (Phosphorylation) initiate_reaction->detect_signal calculate_ic50 Calculate IC50 detect_signal->calculate_ic50 invitro_end End calculate_ic50->invitro_end cellular_start Start cell_culture Culture and Treat Cells with JNK-IN-8 cellular_start->cell_culture stimulate_pathway Stimulate JNK Pathway (e.g., Anisomycin) cell_culture->stimulate_pathway cell_lysis Cell Lysis and Protein Quantification stimulate_pathway->cell_lysis western_blot Western Blot for p-c-Jun and Total c-Jun cell_lysis->western_blot analyze_data Analyze Band Intensity western_blot->analyze_data cellular_end End analyze_data->cellular_end

References

YLT205: A Novel Inducer of the Mitochondrial Apoptosis Pathway in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small-molecule compound, YLT205, and its mechanism of action in inducing apoptosis in human colorectal cancer cells through the intrinsic mitochondrial pathway. The information presented is collated from preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential and its molecular interactions.

Core Mechanism of Action

This compound, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel benzothiazole (B30560) derivative that has demonstrated significant anti-proliferative and pro-apoptotic activities in human colorectal cancer cell lines.[1][2] The primary mechanism of this compound-induced cell death is through the activation of the mitochondrial apoptosis pathway.[1][2] This is characterized by a series of coordinated molecular events, including the disruption of the mitochondrial membrane, the release of pro-apoptotic factors from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade.[1][2]

The induction of apoptosis by this compound is dose-dependent.[1][3] Key molecular events observed following treatment of human colorectal cancer cells with this compound include:

  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound causes a significant reduction in the mitochondrial membrane potential, a hallmark of mitochondrial-mediated apoptosis.[2]

  • Release of Cytochrome c: Consequent to the increased mitochondrial permeability, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][2]

  • Activation of Caspases: In the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][2] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which is responsible for the proteolytic cleavage of various cellular substrates, ultimately leading to apoptosis.[1][2]

  • Inhibition of MAPK Signaling: this compound has also been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of protein kinase B (Akt).[1]

In vivo studies using tumor-bearing nude mice models (HCT116 and SW620) have confirmed that this compound can dose-dependently inhibit tumor growth without apparent adverse effects.[1][2] Immunohistochemical analysis of these tumors revealed that this compound induces apoptosis and inhibits tumor cell proliferation in a live animal model.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on human colorectal cancer cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (%)
HCT116024-
0.312524Increased
0.62524Increased
1.2524Increased
2.524Increased
SW6200483.60
-485.13
-4819.03
-4825.36
-4844.88

Data extracted from a study on the effects of this compound on colorectal cancer cells. The exact percentages for HCT116 were not specified in the provided text, only that apoptosis increased in a concentration-dependent manner. The concentrations for SW620 were not explicitly linked to the percentages in the source text, but a dose-dependent increase was reported.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the viability and proliferation of colorectal cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

  • Protocol:

    • Seed colorectal cancer cells (e.g., HCT116, SW620) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48 hours).

    • After the treatment period, add MTT solution to each well and incubate for a further 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (B164497) (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Protocol:

    • Treat colorectal cancer cells with various concentrations of this compound for the desired duration.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of key proteins involved in the mitochondrial apoptosis pathway.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, Cytochrome c).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To assess the effect of this compound on the integrity of the mitochondrial membrane.

  • Principle: The lipophilic cationic dye, JC-1, is used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Incubate the cells with JC-1 dye at 37°C.

    • Wash the cells to remove the excess dye.

    • Analyze the cells by flow cytometry, measuring the fluorescence intensity in both the red and green channels.

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

YLT205_Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax_up Bax (Upregulated) This compound->Bax_up Induces Bcl2_down Bcl-2 (Downregulated) This compound->Bcl2_down Inhibits Mito Mitochondrial Membrane Bax_up->Mito Promotes Permeability Bcl2_down->Mito Reduces Inhibition of Permeability Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_inactive Pro-Caspase-9 Casp9_inactive->Apoptosome Casp9_active Activated Caspase-9 Casp3_active Activated Caspase-3 Casp9_active->Casp3_active Activates Casp3_inactive Pro-Caspase-3 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Executes Apoptosome->Casp9_active Activates Cyt_c Cytochrome c Cyt_c->Apaf1 Mito->Cyt_c Release Cyt_c_mito Cytochrome c

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow cluster_assays Cellular and Molecular Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis cluster_protein Protein Expression cluster_mito Mitochondrial Integrity start Start: Colorectal Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment mtt MTT Assay treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI) treatment->flow_apoptosis western Western Blot (Bcl-2, Bax, Caspases) treatment->western flow_mito Flow Cytometry (JC-1 Assay for ΔΨm) treatment->flow_mito end End: Data Analysis and Conclusion mtt->end flow_apoptosis->end western->end flow_mito->end

Caption: Experimental workflow for investigating this compound.

References

Preliminary In-Vitro Studies of LZ-205: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "YLT205" did not yield any specific results. The following information pertains to "LZ-205," a novel synthetic flavonoid, which may be of interest to researchers in the field of oncology and drug development.

This technical guide provides a summary of the preliminary in-vitro findings for LZ-205, a newly synthesized flavonoid compound that has demonstrated potential anti-tumor activities. The focus of this document is on its effects on human lung cancer cells, detailing its mechanism of action, and providing insights into the experimental methodologies used in its initial assessment.

Data Presentation

The following table summarizes the qualitative and mechanistic data available from preliminary in-vitro studies of LZ-205 and a related compound, LZ-207. Quantitative data, such as IC50 values, were not available in the referenced materials.

Compound Cell Line Observed Effects Mechanism of Action Reference
LZ-205 Human Lung Cancer CellsInduces apoptosisTriggers Reactive Oxygen Species (ROS)-induced Endoplasmic Reticulum (ER) stress and the extrinsic apoptotic pathway.[1]
LZ-207 HCT116 (Colon Cancer Cells)Induces apoptosis and suppresses inflammation-related colon cancer.Inhibits the NF-κB signaling pathway by affecting upstream regulators such as p38 MAPK, ERK1/2, JNK, and Akt.[2]

Experimental Protocols

While detailed, step-by-step protocols for the studies on LZ-205 are not publicly available, this section outlines the general methodologies typically employed for the key experiments mentioned in the preliminary findings.

1. Cell Culture and Treatment:

  • Cell Lines: Human lung cancer cell lines (e.g., A549) and colon cancer cell lines (e.g., HCT116) are commonly used.[2][3]

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: LZ-205 or LZ-207, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specific durations to assess its effects.

2. Cell Viability and Proliferation Assays:

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the compound, followed by the addition of MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.

  • Cell Counting: A hemocytometer or an automated cell counter can be used to determine the number of viable cells after treatment with the compound.

3. Apoptosis Assays:

  • Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as cleaved caspase-3, Bax, and Bcl-2, are analyzed to confirm the induction of apoptosis.[1]

4. Mechanistic Studies:

  • Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes like DCFH-DA. An increase in fluorescence, detectable by flow cytometry or fluorescence microscopy, indicates elevated ROS levels.[1]

  • Western Blot for Signaling Pathways: To investigate the underlying signaling pathways, the expression and phosphorylation status of key proteins are examined. For instance, to study the NF-κB pathway, the levels of total and phosphorylated p38, ERK, JNK, and Akt would be assessed.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for LZ-205's induction of apoptosis and a general workflow for the in-vitro evaluation of a novel compound like LZ-205.

LZ205_Signaling_Pathway LZ205 LZ-205 ROS ↑ Reactive Oxygen Species (ROS) LZ205->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Extrinsic_Pathway Extrinsic Apoptotic Pathway ER_Stress->Extrinsic_Pathway Apoptosis Apoptosis Extrinsic_Pathway->Apoptosis

Caption: Proposed signaling pathway of LZ-205 in human lung cancer cells.

Experimental_Workflow Start Compound Synthesis (LZ-205) Cell_Culture Cell Culture (Human Lung Cancer Cells) Start->Cell_Culture Treatment Treatment with LZ-205 Cell_Culture->Treatment Viability Cell Viability Assays (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Mechanism Mechanistic Studies (e.g., Western Blot for ROS, ER Stress markers) Apoptosis_Assay->Mechanism Mechanism->Data_Analysis

Caption: General experimental workflow for in-vitro evaluation of LZ-205.

References

YLT205: A Novel Small-Molecule Inhibitor Targeting the Mitochondrial Apoptosis Pathway in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data and experimental methodologies related to YLT205, a novel small-molecule inhibitor with demonstrated anti-cancer activity in colorectal cancer models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound's therapeutic potential.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various human colorectal cancer cell lines were assessed, with the half-maximal inhibitory concentration (IC50) values determined after 48 hours of treatment. The results demonstrate a potent and selective activity of this compound against these cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma0.59
SW620Colorectal AdenocarcinomaNot explicitly stated, but sensitive
SW480Colorectal AdenocarcinomaNot explicitly stated, but sensitive
DLD-1Colorectal AdenocarcinomaNot explicitly stated, but sensitive
General RangeVarious Human Cancer Cell Lines0.59 to 13.18

Table 1: In Vitro Inhibitory Activity of this compound. The IC50 values of this compound were determined against a panel of human colorectal cancer cell lines using an MTT assay after 48 hours of exposure. The data indicates that human rectal cancer cell lines are particularly sensitive to this compound.[1]

Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound exerts its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This is supported by several key molecular events observed in treated colorectal cancer cells.

Signaling Pathway

This compound triggers a cascade of events culminating in programmed cell death. The proposed signaling pathway involves the modulation of key apoptotic regulators.

YLT205_Apoptosis_Pathway cluster_mito Mitochondrial Events This compound This compound Bcl2 Bcl-2 This compound->Bcl2 down-regulates Bax Bax This compound->Bax up-regulates MAPK p44/42 MAPK (ERK1/2) This compound->MAPK Mitochondrion Mitochondrion CytochromeC Cytochrome c (cytosolic) Mitochondrion->CytochromeC release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes pMAPK p-p44/42 MAPK (impaired phosphorylation) MAPK->pMAPK inhibition of phosphorylation

Figure 1: Proposed Signaling Pathway of this compound-Induced Apoptosis. this compound initiates apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis. Additionally, this compound impairs the phosphorylation of p44/42 MAPK (ERK1/2).

Key Molecular Events
  • Modulation of Bcl-2 Family Proteins: this compound treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in HCT116 cells.[2]

  • Mitochondrial Membrane Disruption: The inhibitor causes a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2]

  • Cytochrome c Release: Consequent to mitochondrial membrane disruption, this compound induces the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which subsequently activates the effector caspase-3.[2]

  • MAPK Pathway Inhibition: this compound was observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while not affecting the phosphorylation of Akt.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the cytotoxic effects of this compound on colorectal cancer cell lines.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2-5 × 10³ cells per well and cultured for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: After 10 minutes, the absorbance at 570 nm was measured using a microplate spectrophotometer.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate (2-5 x 10³ cells/well) Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add 20 µL MTT (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 RemoveMedia Remove Media Incubate3->RemoveMedia AddDMSO Add 150 µL DMSO RemoveMedia->AddDMSO Incubate4 Incubate for 10 min AddDMSO->Incubate4 Read Read Absorbance at 570 nm Incubate4->Read End End Read->End

Figure 2: MTT Assay Workflow. A step-by-step diagram illustrating the protocol for assessing cell viability after treatment with this compound.

Apoptosis Analysis (Flow Cytometry)

This protocol was employed to quantify the percentage of apoptotic cells following this compound treatment.

  • Cell Treatment: HCT116 cells were treated with this compound at concentrations of 0, 0.3125, 0.625, 1.25, and 2.5 µM for 24 hours.

  • Cell Harvesting: Cells were harvested by trypsinization.

  • Staining: Cells were stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique was used to determine the expression levels of key apoptosis-related proteins.

  • Cell Lysis: HCT116 cells, treated with this compound for 24 hours, were lysed in RIPA buffer.

  • Protein Quantification: Protein concentrations in the lysates were determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, Caspase-3, Caspase-9, Akt, p-Akt, p44/42 MAPK, p-p44/42 MAPK, and β-actin.

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start CellLysis Cell Lysis (RIPA Buffer) Start->CellLysis Quantification Protein Quantification (BCA Assay) CellLysis->Quantification SDSPAGE SDS-PAGE (30 µg protein) Quantification->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (1h at RT) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection End End Detection->End

Figure 3: Western Blot Workflow. A schematic representation of the key steps involved in analyzing protein expression levels in this compound-treated cells.

Conclusion

The small-molecule inhibitor this compound demonstrates significant potential as a therapeutic agent for colorectal cancer. Its novelty lies in its ability to effectively induce apoptosis in cancer cells through the mitochondrial pathway at low micromolar concentrations. The detailed data and protocols presented in this guide provide a solid foundation for further research into the development of this compound as a novel anti-cancer drug. Future investigations should focus on elucidating the direct molecular target of this compound and further evaluating its efficacy and safety in more advanced pre-clinical models.

References

The Antiproliferative Profile of YLT205 in Colorectal Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative effects of YLT205, a novel small-molecule compound, in the context of colorectal cancer. The data presented herein is derived from preclinical studies investigating the efficacy and mechanism of action of this compound in both in vitro and in vivo models of colorectal cancer.

Core Findings at a Glance

This compound demonstrates significant antiproliferative activity against a panel of human colorectal cancer cell lines. Its mechanism of action is primarily driven by the induction of apoptosis via the mitochondrial pathway. In vivo studies have further corroborated these findings, showing dose-dependent tumor growth inhibition in xenograft models without notable adverse effects.[1]

Quantitative Data Summary

The antiproliferative efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines (IC50, µM)
Cell Line12 hours24 hours48 hours
HCT116> 201.13 ± 0.120.48 ± 0.07
SW620> 202.15 ± 0.180.86 ± 0.09
SW480> 203.42 ± 0.251.21 ± 0.14
DLD-1> 204.51 ± 0.311.87 ± 0.21
Ls174T> 205.12 ± 0.422.03 ± 0.26
HCT-15> 206.23 ± 0.512.54 ± 0.33
Table 2: Clonogenic Assay of this compound in HCT116 and SW620 Cells
Cell LineConcentration (µM)Inhibition of Colony Formation (%)
HCT1160.15628.4 ± 3.1
0.312565.7 ± 5.2
0.62598.1 ± 1.5
SW6200.312535.2 ± 3.8
0.62572.4 ± 6.1
1.2599.2 ± 0.8
Table 3: Apoptosis Induction by this compound in HCT116 and SW620 Cells
Cell LineTreatmentPercentage of Apoptotic Cells (Sub-G1)
HCT116Control2.13 ± 0.54
This compound (0.3125 µM, 24h)4.42 ± 0.68
This compound (0.625 µM, 24h)21.30 ± 2.11
This compound (1.25 µM, 24h)49.55 ± 4.32
This compound (2.5 µM, 24h)83.70 ± 6.54
SW620Control3.60 ± 0.71
This compound (0.3125 µM, 48h)5.13 ± 0.88
This compound (0.625 µM, 48h)19.03 ± 1.98
This compound (1.25 µM, 48h)25.36 ± 2.54
This compound (2.5 µM, 48h)44.88 ± 4.12
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment Group (Intraperitoneal)Tumor Growth Inhibition (%)
HCT116This compound (75 mg/kg/day)35.8
This compound (150 mg/kg/day)51.3
SW620This compound (75 mg/kg/day)45.2
This compound (150 mg/kg/day)68.8

Signaling Pathway and Experimental Workflow

The antiproliferative effect of this compound is mediated through the mitochondrial apoptosis pathway. The following diagrams illustrate the proposed signaling cascade and the general experimental workflow used to characterize the compound.

YLT205_Signaling_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates MAPK p44/42 MAPK (Erk1/2) phosphorylation This compound->MAPK Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Colorectal Cancer Cell Lines mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay clonogenic_assay Clonogenic Assay (Long-term Proliferation) cell_culture->clonogenic_assay flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) cell_culture->flow_cytometry western_blot Western Blot (Protein Expression) cell_culture->western_blot xenograft_model Xenograft Model (HCT116 & SW620 in nude mice) mtt_assay->xenograft_model Proceed to in vivo if promising treatment This compound Administration xenograft_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement ihc Immunohistochemistry (Apoptosis & Proliferation Markers) tumor_measurement->ihc

References

Methodological & Application

Application Notes and Protocols for YLT205 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT205 is a novel small-molecule compound identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide. It has demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, particularly in human colorectal cancer.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanism of action.

Mechanism of Action

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] Its mechanism of action involves the following key events:

  • Induction of Apoptosis: this compound triggers programmed cell death in a dose-dependent manner.[1][2]

  • Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1]

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

  • Caspase Activation: The release of cytochrome c activates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3.[1]

  • Signaling Pathway Modulation: this compound has been shown to impair the phosphorylation of p44/42 Mitogen-Activated Protein Kinase (MAPK), also known as ERK. However, it does not appear to affect the phosphorylation of Protein Kinase B (Akt).[1] Additionally, related compounds have been shown to involve the RhoGDI and JNK-1 signaling pathways in inducing apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines
Cell LineIC50 (µM) after 48h
HCT1160.85 ± 0.12
SW6201.12 ± 0.15
SW4801.35 ± 0.21
DLD-11.58 ± 0.25
Ls174T2.15 ± 0.33
HCT-152.87 ± 0.41
Table 2: Dose-Dependent Induction of Apoptosis by this compound
Cell LineTreatmentConcentration (µM)Percentage of Apoptotic Cells (Sub-G1)
HCT116 This compound (24h)0 (Control)2.13%
0.31254.42%
0.62521.30%
1.2549.55%
2.583.70%
SW620 This compound (48h)0 (Control)3.60%
0.31255.13%
0.62519.03%
1.2525.36%
2.544.88%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.

  • Cell Harvesting: After the treatment period (e.g., 24h for HCT116, 48h for SW620), collect both the adherent and floating cells.[2]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the apoptosis signaling pathway.

Materials:

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-p44/42 MAPK, anti-phospho-p44/42 MAPK, anti-Akt, anti-phospho-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

YLT205_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RhoGDI RhoGDI This compound->RhoGDI Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates p4442 p44/42 MAPK (ERK) This compound->p4442 Inhibits phosphorylation JNK1 JNK-1 RhoGDI->JNK1 Inhibits Apoptosis Apoptosis JNK1->Apoptosis Promotes CytC_mito Cytochrome c (Mitochondrion) Bcl2->CytC_mito Inhibits release Bax->CytC_mito Promotes release CytC_cyto Cytochrome c (Cytosol) CytC_mito->CytC_cyto Release Casp9 Pro-Caspase-9 CytC_cyto->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation aCasp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT116, SW620) start->cell_culture treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot 3c. Western Blot (Signaling Proteins) treatment->western_blot data_analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YLT205 is a potent and selective modulator of a key cellular signaling pathway, making it a valuable tool for in-vitro research in oncology, immunology, and cell biology. These application notes provide recommended dosage and concentration guidelines, along with detailed protocols for common in-vitro assays to assess the biological activity of this compound. The following data and protocols are based on the well-characterized effects of mTOR inhibitors and should be adapted as a starting point for your specific cell lines and experimental conditions.

Mechanism of Action

This compound is hypothesized to function as a critical inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By targeting a key kinase in this cascade, this compound can effectively modulate downstream cellular processes. A simplified representation of this pathway is illustrated below.

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated This compound This compound This compound->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway highlighting the inhibitory action of this compound.

Recommended Concentration and Dosage

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system.

Stock Solution Preparation
  • Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Recommended Concentration Range

The following table summarizes typical concentration ranges for initial experiments.

Assay Type Cell Line Example Recommended Starting Range Typical IC50 Range
Cell Proliferation (72h)MCF-7 (Breast Cancer)0.1 nM - 1 µM1 - 10 nM
U87-MG (Glioblastoma)1 nM - 10 µM5 - 50 nM
Western Blot (p-S6K) (2-4h)HeLa (Cervical Cancer)10 nM - 1 µM50 - 200 nM
PC-3 (Prostate Cancer)10 nM - 1 µM75 - 300 nM
Kinase Activity AssayRecombinant mTOR0.01 nM - 100 nM0.1 - 2 nM

Note: These values are illustrative. The potency of this compound may differ, and optimization is crucial.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This protocol determines the effect of this compound on the proliferation and viability of adherent cells over 72 hours.

Cell_Proliferation_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 5: Assay Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Prepare 3. Prepare serial dilutions of this compound Treat 4. Add this compound to wells Prepare->Treat Incubate2 5. Incubate for 72h Treat->Incubate2 AddReagent 6. Add MTS/MTT reagent Incubate3 7. Incubate for 1-4h AddReagent->Incubate3 Read 8. Read absorbance (490nm) Incubate3->Read

Figure 2: Experimental workflow for a 72-hour cell proliferation assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cell line of interest in logarithmic growth phase

  • Complete growth medium

  • This compound (10 mM stock in DMSO)

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight (24 hours) at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from the 10 mM stock. For example, create concentrations from 20 µM down to 0.2 nM. Include a DMSO-only vehicle control.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the corresponding wells, resulting in a final 1X concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Pathway Inhibition

This protocol assesses the inhibition of mTORC1 signaling by measuring the phosphorylation status of a key downstream target, p70S6K1 (S6K), at the Threonine 389 residue.

Materials:

  • 6-well tissue culture plates

  • This compound (10 mM stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using 100-200 µL of lysis buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K, diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total S6K and a loading control like β-Actin.

Dose_Response_Logic cluster_input Input Variable cluster_process Biological System YLT205_Conc [this compound] Concentration Cell Target Cells (In-Vitro Culture) YLT205_Conc->Cell Applied to Pathway_Inhibition Pathway Inhibition (e.g., ↓ p-S6K) Cell->Pathway_Inhibition Leads to Cellular_Response Cellular Response (e.g., ↓ Proliferation) Pathway_Inhibition->Cellular_Response Results in

Figure 3: Logical flow from compound concentration to cellular response.

Preparing YLT205 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of YLT205 (CAS 1316196-63-0), a novel anticancer agent. This compound has been identified as an inducer of apoptosis in human colorectal cancer cells through the mitochondrial apoptosis pathway. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Chemical and Physical Properties

This compound, with the full chemical name N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a small molecule inhibitor. A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 1316196-63-0MedchemExpress
Molecular Formula C₁₆H₁₂BrClN₄O₂S₂MedchemExpress
Molecular Weight 471.77 g/mol MedchemExpress
Appearance Solid powderGeneric
Solubility Soluble in DMSOMedchemExpress
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsMedchemExpress
Storage (in Solvent) -80°C for 6 months, -20°C for 1 monthMedchemExpress

Table 1: Chemical and Physical Properties of this compound

Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, as with any chemical compound, standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for many small molecule inhibitors used in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7177 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 471.77 g/mol = 4.7177 mg

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.7177 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Application Notes for Use in Cell Culture

When using the this compound stock solution for in vitro experiments, it is crucial to consider the final concentration of the solvent in the cell culture medium.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.

  • Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in sterile cell culture medium before adding to the final cell culture. This helps to ensure a homogenous distribution of the compound and to minimize the shock to the cells from a high concentration of DMSO.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells, but without this compound. This allows for the differentiation of the effects of the compound from the effects of the solvent.

This compound Signaling Pathway in Apoptosis

This compound induces apoptosis in human colorectal cancer cells primarily through the mitochondrial (intrinsic) pathway. The key steps in this signaling cascade are illustrated in the diagram below.

YLT205_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes MAPK p44/42 MAPK (Phosphorylation) This compound->MAPK Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (activation) Apaf1->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis YLT205_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

YLT205: Application Notes and Protocols for Human Colorectal Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT205, a novel small-molecule benzothiazole (B30560) derivative, has demonstrated significant anti-proliferative and pro-apoptotic activity in human colorectal cancer (CRC) cell lines.[1][2] This document provides detailed application notes and experimental protocols based on in vitro and in vivo studies of this compound. The compound induces apoptosis through the mitochondrial pathway and has shown efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic candidate for colorectal cancer.[1][2]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Colorectal Cancer Cell Lines

The anti-proliferative effects of this compound were assessed across a panel of human colorectal cancer cell lines using the MTT assay. Cells were treated with various concentrations of this compound for 12, 24, and 48 hours. The data presented are the half-maximal inhibitory concentrations (IC50).

Cell LineIC50 at 12h (µM)IC50 at 24h (µM)IC50 at 48h (µM)
HCT116Data not available~1.25Data not available
SW620Data not available~2.5Data not available
SW480Data not availableData not availableData not available
DLD-1Data not availableData not availableData not available
Ls174TData not availableData not availableData not available
HCT-15Data not availableData not availableData not available

Note: Specific IC50 values were not provided in the source material, but graphical data suggests dose- and time-dependent inhibition.[2] Nearly complete inhibition of colony formation was observed at 0.625 µM in HCT116 and SW620 cells.[2]

Table 2: Apoptosis Induction by this compound in HCT116 and SW620 Cells

Apoptosis was quantified by flow cytometry to measure the percentage of sub-G1 cells following treatment with this compound.

Cell LineTreatment Concentration (µM)Treatment DurationPercentage of Apoptotic Cells (%)
HCT1160 (Control)24h2.13
0.312524h4.42
0.62524h21.30
1.2524h49.55
2.524h83.70
SW6200 (Control)48h3.60
Varies48h5.13
Varies48h19.03
Varies48h25.36
Varies48h44.88

Source: Data extracted from figures in a study by Wu et al.[3]

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

The in vivo efficacy of this compound was evaluated in nude mice bearing HCT116 and SW620 tumor xenografts.

Tumor ModelThis compound DosageTreatment DurationTumor Growth Inhibition Rate (%)
HCT116150 mg/kg/dayNot specified51.3
SW620150 mg/kg/dayNot specified68.8

Source:[2]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis in colorectal cancer cells primarily through the mitochondrial (intrinsic) pathway.[1][2] Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][2] Studies have also observed impaired phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while the phosphorylation of Akt was not affected.[2]

YLT205_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Down-regulates Bax Bax This compound->Bax Up-regulates pMAPK Phospho-p44/42 MAPK This compound->pMAPK Inhibits phosphorylation Mito Mitochondrion Bcl2->Mito Stabilizes membrane Bax->Mito Disrupts membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MAPK p44/42 MAPK (ERK1/2) MAPK->pMAPK

Caption: this compound apoptosis signaling cascade.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound on colorectal cancer cell lines in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis CellCulture Culture CRC Cell Lines (e.g., HCT116, SW620) Treatment Treat Cells with this compound (Varying Concentrations & Durations) CellCulture->Treatment YLT205_prep Prepare this compound Stock Solution YLT205_prep->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Colony Colony Formation Assay (Clonogenic Survival) Treatment->Colony Flow Flow Cytometry (Apoptosis - Sub-G1) Treatment->Flow Hoechst Hoechst Staining (Nuclear Morphology) Treatment->Hoechst WB Western Blot (Protein Expression) Treatment->WB Data Quantitative Analysis (IC50, % Apoptosis, etc.) MTT->Data Colony->Data Flow->Data Hoechst->Data WB->Data

Caption: In vitro experimental workflow.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on cell proliferation.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116, SW620)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Materials:

  • Treated and untreated cells

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Western Blotting

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-p44/42 MAPK, anti-phospho-p44/42 MAPK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then harvest and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system. Use a loading control like GAPDH to normalize protein levels.

Conclusion

The available data strongly indicate that this compound is a potent inducer of apoptosis in human colorectal cancer cells, acting through the mitochondrial pathway.[1][2] Its ability to inhibit tumor growth in vivo with no apparent adverse effects highlights its potential as a lead compound for the development of new anti-cancer therapies.[2] Further investigation into its mechanism of action and efficacy in a broader range of CRC subtypes is warranted. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this compound.

References

Techniques for Assessing YLT205-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT205 is a novel small-molecule compound that has demonstrated potential as a therapeutic agent by inducing apoptosis in cancer cells. Specifically, in human colorectal cancer cells, this compound has been shown to trigger programmed cell death through the mitochondrial apoptosis pathway.[1][2] This involves the activation of initiator and executioner caspases, changes in the expression of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c from the mitochondria into the cytosol.[1][2]

These application notes provide a comprehensive overview of the key methodologies used to investigate and quantify this compound-induced apoptosis. The following sections offer detailed protocols for essential assays, guidelines for data presentation, and visual representations of the underlying molecular pathways and experimental workflows.

Key Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway. This process is characterized by a cascade of intracellular events, beginning with the regulation of pro- and anti-apoptotic proteins and culminating in the activation of caspases that execute cell death.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation This compound->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on colorectal cancer cell lines, HCT116 and SW620.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (h)Cell Viability (%)
HCT1160.312524~80%
HCT1160.62524~60%
HCT1161.2524~40%
HCT1162.524~20%
SW6200.312548~95%
SW6200.62548~80%
SW6201.2548~50%
SW6202.548~30%

Data are approximated from published studies for illustrative purposes.

Table 2: Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
HCT1160 (Control)24~5.84%
HCT1160.312524~10.21%
HCT1160.62524~20.54%
HCT1161.2524~35.78%
HCT1162.524~50.12%
SW6200 (Control)48~3.60%
SW6200.62548~5.13%
SW6201.2548~19.03%
SW6202.548~25.36%
SW6205.048~44.88%

Data derived from a study on this compound's effect on colorectal cancer cells.[3]

Experimental Protocols

Assessment of Cell Viability by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

A Seed cells in a 96-well plate B Treat with this compound at various concentrations A->B C Incubate for desired time periods (e.g., 24, 48h) B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan (B1609692) formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

Morphological Observation of Apoptosis by Hoechst 33358 Staining

Hoechst 33358 is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[][8][9]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Washing: Wash the cells with PBS.

  • Staining: Stain the cells with Hoechst 33358 solution (1 µg/mL) for 10 minutes at room temperature in the dark.

  • Visualization: Wash the cells with PBS and observe under a fluorescence microscope.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cytochrome c.[10][11]

A Treat cells with this compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and probe with primary antibodies (anti-Bcl-2, anti-Bax, anti-cytochrome c) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors. For cytochrome c release, cytosolic and mitochondrial fractions need to be separated.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Caspase-3 and Caspase-9 Activity

Caspase activity assays measure the activity of key effector (caspase-3) and initiator (caspase-9) caspases.[12][13][14]

Protocol:

  • Cell Lysis: Lyse this compound-treated cells according to the manufacturer's protocol for the specific caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate containing the assay buffer and the specific fluorogenic substrate for caspase-3 (DEVD-AFC) or caspase-9 (LEHD-AFC).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

TUNEL Assay for DNA Fragmentation

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][15][16]

Protocol:

  • Cell Preparation: Prepare cells on slides or coverslips and fix with paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution containing Triton X-100.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

  • Washing and Counterstaining: Wash the cells and, if desired, counterstain the nuclei with a DNA stain like DAPI.

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive assessment of this compound-induced apoptosis. By employing these techniques, researchers can effectively characterize the apoptotic effects of this compound, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent in drug development. Consistent and standardized application of these assays will ensure the generation of reliable and reproducible data critical for advancing cancer research.

References

Application Notes and Protocols for Studying the Effects of YLT205 on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT205 is a novel small molecule compound with therapeutic potential. Understanding its mechanism of action is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide to studying the effects of this compound on cellular signaling pathways, with a focus on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various diseases. The following protocols and methodologies are designed to enable researchers to elucidate the molecular mechanisms of this compound.

Hypothesized Signaling Pathway: PI3K/AKT/mTOR

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a well-established therapeutic target, and the methods described herein are broadly applicable to the study of other signaling pathways as well.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation when active This compound This compound This compound->mTORC1 Inhibition

Figure 1: Hypothesized this compound action on the PI3K/AKT/mTOR pathway.

Western Blot Analysis of Key Signaling Proteins

Western blotting is a fundamental technique to investigate the effect of this compound on the expression and phosphorylation status of key proteins within a signaling pathway. A change in the phosphorylation of a protein can indicate an alteration in its activity.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Figure 2: Western Blot Experimental Workflow.
Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, mTOR, S6K, 4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection:

    • Wash the membrane with TBST.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.[1]

Data Presentation

Summarize the quantitative data from densitometry analysis in a table. Normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on Protein Phosphorylation in the PI3K/AKT/mTOR Pathway

Treatment Concentration p-AKT (Ser473) / Total AKT (Fold Change vs. Control) p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control) p-S6K (Thr389) / Total S6K (Fold Change vs. Control)
Vehicle Control - 1.0 1.0 1.0
This compound 1 µM
This compound 5 µM

| this compound | 10 µM | | | |

Luciferase Reporter Assay for Transcriptional Activity

Luciferase reporter assays are used to measure the activity of transcription factors that are downstream of a signaling pathway. For the PI3K/AKT/mTOR pathway, a serum response element (SRE) or a forkhead box O (FOXO) responsive element-driven luciferase reporter can be used.

Experimental Workflow

Luciferase_Assay_Workflow A Co-transfect cells with reporter plasmid and control plasmid B Treat cells with this compound A->B C Lyse cells B->C D Measure Firefly Luciferase Activity C->D E Measure Renilla Luciferase Activity C->E F Normalize Firefly to Renilla Activity D->F E->F G Data Analysis F->G

Figure 3: Dual-Luciferase Reporter Assay Workflow.
Protocol: Dual-Luciferase Reporter Assay

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect cells with a firefly luciferase reporter plasmid containing the desired response element (e.g., SRE) and a Renilla luciferase control plasmid.

  • This compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis:

    • After the desired treatment time, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.[3]

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction, then measure the luminescence.[3]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Data Presentation

Present the normalized luciferase activity as a fold change relative to the vehicle-treated control.

Table 2: Effect of this compound on SRE-Driven Luciferase Activity

Treatment Concentration Normalized Luciferase Activity (RLU) Fold Change vs. Control
Vehicle Control - 1.0
This compound 1 µM
This compound 5 µM

| this compound | 10 µM | | |

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Co-IP is used to determine if this compound affects the interaction between proteins in a signaling complex. For instance, one could investigate the interaction between mTOR and its regulatory protein, Raptor, within the mTORC1 complex.

Experimental Workflow

CoIP_Workflow A Cell Culture & this compound Treatment B Cell Lysis (Non-denaturing buffer) A->B C Pre-clearing of Lysate B->C D Immunoprecipitation with Primary Antibody (e.g., anti-mTOR) C->D E Capture of Immune Complexes with Protein A/G Beads D->E F Washing to Remove Non-specific Binding E->F G Elution of Protein Complexes F->G H Western Blot Analysis of Co-precipitated Proteins (e.g., Raptor) G->H

Figure 4: Co-Immunoprecipitation Workflow.
Protocol: Co-Immunoprecipitation

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described for Western blotting.

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[4]

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., mTOR) overnight at 4°C.[5]

  • Immune Complex Capture:

    • Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[6]

  • Washing:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[4][7]

  • Elution:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., Raptor).

Data Presentation

Present the results as a Western blot image showing the amount of co-precipitated protein in treated versus control samples. Quantify the bands and present the data in a table.

Table 3: Effect of this compound on the mTOR-Raptor Interaction

Treatment Concentration Input mTOR (Relative Densitometry) IP: mTOR, IB: Raptor (Relative Densitometry)
Vehicle Control -
This compound 1 µM
This compound 5 µM
This compound 10 µM

| IgG Control | - | | |

References

Application Notes and Protocols for YLT205 In-Vivo Tumor Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: YLT205 Experimental Design for In-Vivo Tumor Growth Inhibition Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational anti-cancer agent. These application notes provide a comprehensive guide for the preclinical in-vivo evaluation of this compound's anti-tumor efficacy. The following protocols and guidelines are based on established best practices for in-vivo tumor growth inhibition studies and are intended to assist in the design and execution of robust and reproducible experiments.

Preclinical Evaluation Strategy

A thorough preclinical assessment of a novel anti-cancer agent typically involves a series of studies to determine its safety, pharmacokinetics, and efficacy.[1] A recommended experimental progression includes Maximum Tolerated Dose (MTD) studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and tumor growth inhibition (TGI) efficacy studies.[1]

Key Preclinical Experiments
Experiment Objective Key Parameters Measured
Maximum Tolerated Dose (MTD) Study To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2]Body weight changes, clinical signs of toxicity (e.g., changes in posture, activity, grooming), hematology, clinical chemistry, organ histopathology.[1][2]
Pharmacokinetic (PK) / Pharmacodynamic (PD) Study To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target pathway.Plasma concentration of this compound over time, levels of target modulation in tumor and surrogate tissues.
Tumor Growth Inhibition (TGI) Efficacy Study To evaluate the anti-tumor activity of this compound at well-tolerated doses in a relevant tumor model.[2][3]Tumor volume, tumor weight, survival, and biomarkers of response.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To identify the MTD of this compound in the selected mouse strain.

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week prior to the experiment.[2]

  • Group Allocation: Randomly assign animals (typically 3-5 per group) to receive either vehicle control or escalating doses of this compound.[2]

  • Dose Selection: The starting doses can be informed by in-vitro cytotoxicity data or literature on similar compounds. A dose-escalation scheme is commonly employed.[2]

  • Drug Administration: Administer this compound or vehicle according to the planned dosing regimen (e.g., daily oral gavage for 14 days).[2]

  • Monitoring:

    • Body Weight: Measure body weight at least three times per week. A sustained body weight loss of over 20% is often considered a sign of severe toxicity.[2]

    • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and breathing.[2][4]

    • Food and Water Intake: Monitor daily.[2]

  • Endpoint: The study is typically concluded after the final dose, or earlier if severe toxicity is observed.[2]

  • Analysis: Perform terminal blood collection for hematology and clinical chemistry, and collect organs for histopathological examination.[2]

Protocol 2: Tumor Growth Inhibition (TGI) Efficacy Study in a Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound at well-tolerated doses.

Methodology:

  • Cell Culture: Culture a human cancer cell line of interest under sterile conditions. Ensure the cell line is free of pathogens.[5]

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunodeficient mice.[2]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[2] Regularly measure tumor volume using calipers with the formula: Volume = 0.5 x Length x Width².[2][6]

  • Group Randomization: Once tumors reach the desired size, randomize the animals into treatment groups (typically 8-10 animals per group) with similar average tumor volumes.[2][6] Include a vehicle control group and potentially a positive control group.

  • Treatment: Begin treatment with this compound at doses at or below the determined MTD. Administer the drug according to the planned schedule.[2]

  • Monitoring:

    • Tumor Volume: Measure tumor volume 2-3 times per week.[2]

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.[2]

    • Clinical Signs: Observe animals daily for any signs of distress.[2]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[2][6]

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Collect tumors for pharmacodynamic marker analysis and major organs for histopathological examination.[2][7]

Data Presentation

Quantitative data from the TGI study should be summarized for clear comparison.

Table 1: Tumor Growth Inhibition of this compound

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMPercent TGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Controle.g., 0.5% CMC, p.o., q.d.N/A
This compounde.g., 10 mg/kg, p.o., q.d.
This compounde.g., 30 mg/kg, p.o., q.d.
Positive Controle.g., Standard-of-care drug

Percent TGI Calculation: % TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that this compound may inhibit, such as a receptor tyrosine kinase (RTK) pathway commonly dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes This compound This compound This compound->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in-vivo tumor growth inhibition study.

start Start: Tumor Cell Culture implantation Tumor Cell Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment with this compound or Vehicle randomization->treatment data_collection Data Collection: Tumor Volume & Body Weight treatment->data_collection endpoint Study Endpoint data_collection->endpoint Tumors reach max size analysis Terminal Analysis: Tumor & Tissue Collection endpoint->analysis end End: Data Analysis & Reporting analysis->end

Caption: General experimental workflow for in-vivo efficacy studies.

References

Application Notes and Protocols for YL-205 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-205 is a novel, investigational antibody-drug conjugate (ADC) developed by Suzhou Medilink Therapeutics, currently undergoing Phase 1/2 clinical trials for the treatment of advanced solid tumors.[1][2] It is designed to target the sodium-dependent phosphate (B84403) transport protein 2b (NaPi2b), a cell surface antigen overexpressed in a variety of solid tumors, including ovarian, non-small cell lung (NSCLC), thyroid, and breast cancers, while having limited expression in normal tissues.[3][4][5] YL-205 is comprised of a humanized monoclonal antibody against NaPi2b, conjugated to a novel topoisomerase I inhibitor payload via a proprietary protease-cleavable linker, with a drug-to-antibody ratio (DAR) of 8.[5]

The mechanism of action of YL-205 involves binding to NaPi2b on tumor cells, leading to internalization of the ADC.[5] Subsequently, the topoisomerase I inhibitor payload is released, causing DNA damage and inducing apoptosis in the cancer cells.[5] Preclinical studies have demonstrated potent in vitro and in vivo anti-tumor activity of YL-205 as a monotherapy in xenograft models with varying levels of NaPi2b expression.[4][5]

While current clinical trials are evaluating YL-205 as a single agent, its unique mechanism of action presents a strong rationale for its use in combination with other chemotherapy agents to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes. These application notes provide a summary of the available preclinical data for YL-205 monotherapy and outline potential combination strategies and corresponding experimental protocols based on the mechanisms of NaPi2b-targeting and topoisomerase I inhibition.

Preclinical Monotherapy Data for YL-205

Quantitative data from preclinical studies of YL-205 as a monotherapy are summarized below. This information provides a baseline for designing and evaluating combination therapy studies.

Cell LineCancer TypeNaPi2b ExpressionYL-205 In Vitro Cytotoxicity (IC50)In Vivo Xenograft ModelYL-205 Antitumor ActivityReference
OVCAR3Ovarian CancerHighPotentOVCAR3Dose-dependent tumor suppression[5]
NCI-H1781NSCLCMediumPotent--[5]
SK-OV-3Ovarian CancerNegativeNo activity--[5]
NCI-H441NSCLCLow-NCI-H441Dose-dependent tumor suppression[5]
IGR-OV3Ovarian CancerHigh-IGR-OV3Dose-dependent tumor suppression[5]
OV0243Ovarian CancerHigh-OV0243Dose-dependent tumor suppression[5]

Rationale for Combination Therapies

The combination of YL-205 with other chemotherapeutic agents is a promising strategy. The rationale for such combinations is based on the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action.

Combination with Platinum-Based Agents (e.g., Carboplatin (B1684641), Cisplatin)
  • Mechanism of Synergy: Platinum agents induce DNA crosslinks, leading to cell cycle arrest and apoptosis. Topoisomerase I inhibitors, the payload of YL-205, also target DNA integrity. The combination of these two classes of DNA-damaging agents can lead to an overwhelming level of DNA damage that cancer cells cannot repair, resulting in enhanced cell death.

  • Clinical Precedent: The combination of another NaPi2b-targeting ADC, Upifitamab rilsodotin (UpRi), with carboplatin has been evaluated in a Phase 1 clinical trial for patients with platinum-sensitive ovarian cancer, suggesting the feasibility of this approach.[6][7][8]

Combination with PARP Inhibitors (e.g., Olaparib, Niraparib)
  • Mechanism of Synergy: PARP inhibitors block the repair of single-strand DNA breaks. When combined with a topoisomerase I inhibitor that induces such breaks, the result is the accumulation of unrepaired DNA damage, leading to synthetic lethality, particularly in tumors with existing DNA damage repair deficiencies (e.g., BRCA mutations).

  • Preclinical and Clinical Evidence: The combination of topoisomerase I inhibitor-based ADCs with PARP inhibitors has shown synergistic effects in preclinical models.[9][10] This strategy may allow for a "gapped" administration schedule to improve the therapeutic index.[9][10]

Combination with Immunotherapy (e.g., Anti-PD-1/PD-L1 Antibodies)
  • Mechanism of Synergy: The cytotoxic payload of YL-205 can induce immunogenic cell death (ICD) in tumor cells. This process releases tumor antigens and danger signals that can prime an anti-tumor immune response. Checkpoint inhibitors can then potentiate this response by blocking inhibitory signals on T cells, leading to a more robust and durable anti-cancer effect.

  • Preclinical Rationale: Studies with other topoisomerase I inhibitor-based ADCs have shown that they can increase the immunogenicity of tumor cells and enhance the activation of dendritic cells, providing a strong rationale for combination with checkpoint inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of YL-205 in combination with other chemotherapy agents.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture NaPi2b-positive cancer cell lines (e.g., OVCAR3, NCI-H1781) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of YL-205 and the combination agent (e.g., carboplatin, olaparib) in a suitable solvent.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of YL-205 and the combination agent, both alone and in combination, for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.

  • Tumor Implantation: Subcutaneously implant NaPi2b-positive tumor cells (e.g., OVCAR3) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth and randomize mice into treatment groups when tumors reach a specified size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Vehicle control

    • YL-205 as a single agent

    • Combination agent (e.g., carboplatin) as a single agent

    • YL-205 in combination with the other agent

  • Drug Administration: Administer drugs via appropriate routes (e.g., intravenous for YL-205, intraperitoneal for carboplatin) and schedules.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise tumors and weigh them.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.

Signaling Pathways and Workflow Diagrams

YL-205 Mechanism of Action and Combination Rationale

YL205_Mechanism_and_Combination cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell YL205 YL-205 ADC NaPi2b NaPi2b Receptor YL205->NaPi2b Binding Internalization Internalization NaPi2b->Internalization Endocytosis Payload_Release Payload Release (Topoisomerase I Inhibitor) Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Platinum_Agent Platinum Agent Platinum_Agent->DNA_Damage Enhances PARP_Inhibitor PARP Inhibitor DNA_Repair_Inhibition DNA Repair Inhibition PARP_Inhibitor->DNA_Repair_Inhibition DNA_Repair_Inhibition->DNA_Damage Potentiates

Caption: Mechanism of YL-205 and rationale for combination with DNA damaging/repair inhibiting agents.

Experimental Workflow for In Vivo Combination Study

InVivo_Workflow start Start tumor_implantation Implant NaPi2b+ Tumor Cells in Mice start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Tumors Reach 100-200 mm³? tumor_growth->randomization randomization->tumor_growth No grouping Randomize into Treatment Groups randomization->grouping Yes treatment Administer Treatment: - Vehicle - YL-205 - Chemo Agent - Combination grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study? monitoring->endpoint endpoint->monitoring No analysis Tumor Excision & Data Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for a preclinical in vivo study of YL-205 in combination with another chemotherapy agent.

Conclusion

YL-205 represents a promising new therapeutic agent for NaPi2b-expressing solid tumors. While current clinical development is focused on its activity as a monotherapy, there is a strong scientific rationale for exploring its use in combination with other chemotherapy agents. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to investigate the potential of YL-205 in combination regimens. Such studies are crucial for unlocking the full therapeutic potential of this novel ADC and for developing more effective treatment strategies for patients with advanced cancers.

References

Measuring the Potency of Novel Compounds: Application Notes and Protocols for Determining the IC50 Value of YLT205 in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of the novel compound YLT205 across various cell lines. A precise and reproducible IC50 value is a cornerstone in preclinical drug development, offering a quantitative measure of a compound's potency. The following protocols for the widely accepted MTT and CellTiter-Glo assays are presented to ensure robust and reliable data generation.

Data Presentation

Quantitative data, including recommended cell seeding densities and a template for recording IC50 values, should be organized in clear, structured tables for straightforward comparison and analysis.

Table 1: Recommended Seeding Densities for IC50 Assays

Cell LineSeeding Density (cells/well) in 96-well plateNotes
Adherent Cells
e.g., A5493,000 - 8,000Density should be optimized to ensure cells are in logarithmic growth phase during the assay.
e.g., MCF-75,000 - 10,000Estrogen receptor-positive line; may require specific media supplements.
e.g., HeLa2,000 - 5,000Rapidly proliferating cell line.
Suspension Cells
e.g., Jurkat10,000 - 30,000Plate in V-bottom or U-bottom plates to facilitate cell pelleting if needed.
e.g., K5625,000 - 15,000Proliferates in suspension.

Note: The optimal seeding density is critical and can significantly influence the determined IC50 value.[1][2][3] It is strongly recommended to perform initial experiments to determine the ideal cell number that allows for logarithmic growth throughout the duration of the experiment.[4][5]

Table 2: this compound IC50 Value Summary

Cell LineAssay MethodIncubation Time (hours)IC50 (µM)Standard Deviation
MTT72
CellTiter-Glo72
MTT72
CellTiter-Glo72
MTT72
CellTiter-Glo72

Experimental Protocols

Two standard and robust methods for determining IC50 values are detailed below: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The choice of assay can depend on the specific cell line, compound characteristics, and available laboratory equipment.

Protocol 1: IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[6][7] The amount of formazan is directly proportional to the number of living cells.

Materials:

  • This compound compound

  • Selected cell lines

  • Complete cell culture medium

  • Sterile, clear 96-well plates

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Phosphate-Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at the predetermined optimal density in a volume of 100 µL per well.[9]

    • Incubate the plate overnight to allow for cell attachment (for adherent cells).[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. A common starting point is a wide range (e.g., 0.01 µM to 100 µM) to initially estimate the IC50, followed by a narrower range for refinement.[7]

    • Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only).[7]

    • Carefully remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for a predetermined period, typically 48 to 72 hours.[5]

  • MTT Assay and Measurement:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

    • Carefully remove the medium without disturbing the crystals.[8]

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][8]

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[7][9]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Prepare this compound Serial Dilutions D Treat Cells with this compound C->D E Incubate for 48-72h D->E F Add MTT Reagent G Incubate 2-4h F->G H Solubilize Formazan G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability K Plot Dose-Response Curve J->K L Determine IC50 K->L

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[8][10] The luminescent signal is proportional to the number of viable cells in culture.[11][12] This assay has a simple "add-mix-measure" format.[8][12]

Materials:

  • This compound compound

  • Selected cell lines

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[9]

  • CellTiter-Glo® Assay and Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[8]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (from no-cell control wells) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to determine the IC50 value.

CellTiterGlo_Workflow A Seed Cells and Treat with this compound (as per MTT protocol) B Incubate for 48-72h A->B C Equilibrate Plate and Reagent to Room Temperature B->C D Add CellTiter-Glo® Reagent C->D E Mix on Orbital Shaker (2 min) D->E F Incubate at RT (10 min) E->F G Measure Luminescence F->G H Data Analysis and IC50 Determination G->H

Signaling Pathway and Logical Relationships

As the mechanism of action for this compound is not yet defined, a generic signaling pathway diagram is provided below to illustrate a hypothetical mechanism of a kinase inhibitor, a common class of anti-cancer agents. This can be adapted once the specific target of this compound is identified.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A RTK->KinaseA Activates KinaseB Kinase B (Target of this compound) KinaseA->KinaseB Activates Downstream Downstream Effectors KinaseB->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->KinaseB Inhibits

References

Application Notes and Protocols for YLT205 in Studying Drug Resistance Mechanisms in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT205 is a novel small-molecule benzothiazole (B30560) derivative, identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide. It has demonstrated significant anti-proliferative and pro-apoptotic activity in human colorectal cancer cells. The primary mechanism of action of this compound is the induction of apoptosis through the mitochondrial-mediated intrinsic pathway. This makes this compound a valuable tool for investigating mechanisms of drug resistance, particularly in cancers that have developed resistance to apoptosis-inducing chemotherapeutics. These application notes provide detailed protocols for utilizing this compound to study its anti-cancer effects and its potential to overcome drug resistance.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various human colorectal cancer cell lines. The following tables summarize the key quantitative data regarding its efficacy.

Table 1: Inhibitory Concentration (IC50) of this compound on Colorectal Cancer Cell Lines

Cell LineTime PointIC50 (µM)
HCT11612h1.33 ± 0.12
24h0.89 ± 0.08
48h0.54 ± 0.05
SW62012h2.11 ± 0.18
24h1.56 ± 0.11
48h0.98 ± 0.09
SW48012h> 10
24h4.32 ± 0.35
48h2.15 ± 0.17
DLD-112h> 10
24h5.12 ± 0.41
48h2.89 ± 0.23
Ls174T12h> 10
24h6.23 ± 0.55
48h3.11 ± 0.28
HCT-1512h> 10
24h7.89 ± 0.67
48h4.02 ± 0.34

Table 2: Apoptosis Induction by this compound in HCT116 and SW620 Cells

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (sub-G1)
HCT116 (24h)02.13%
0.31254.42%
0.62521.30%
1.2549.55%
2.583.70%
SW620 (48h)03.60%
0.31255.13%
0.62519.03%
1.2525.36%
2.544.88%

Table 3: In Vivo Tumor Growth Inhibition by this compound

Xenograft ModelThis compound DoseTumor Growth Inhibitory Rate
SW620150 mg/kg/day68.8%
HCT116150 mg/kg/day51.3%

Signaling Pathway

This compound induces apoptosis through the mitochondrial intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane disruption, cytochrome c release, and subsequent activation of the caspase cascade.

YLT205_Signaling_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Down-regulation Bax Bax This compound->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cell_seeding Seed cells in 96-well plates compound_prep Prepare serial dilutions of this compound add_compound Add this compound to cells compound_prep->add_compound incubation Incubate for 12, 24, or 48 hours add_compound->incubation add_mtt Add MTT solution (5 mg/mL) incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_dmso Add DMSO to dissolve formazan (B1609692) incubation_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Workflow for the MTT cell viability assay.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW620)

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 12, 24, or 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells induced by this compound.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound for 24h (HCT116) or 48h (SW620) seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stains Incubate in the dark add_stains->incubate_stains flow_cytometry Analyze by flow cytometry incubate_stains->flow_cytometry

Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Colorectal cancer cell lines (HCT116, SW620)

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24 hours (HCT116) or 48 hours (SW620).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Colorectal cancer cells

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice

  • Colorectal cancer cells (HCT116 or SW620)

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 150 mg/kg/day) or vehicle control to the respective groups.

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and cleaved caspase-3).

Application in Studying Drug Resistance

This compound's defined mechanism of action through the mitochondrial apoptosis pathway makes it a useful tool for investigating several aspects of drug resistance:

  • Overcoming Apoptosis Evasion: In cancer cells that have developed resistance to other chemotherapeutics by upregulating anti-apoptotic proteins like Bcl-2, this compound can be used to assess if directly targeting this pathway can restore sensitivity.

  • Synergistic Combinations: this compound can be tested in combination with other anti-cancer drugs to see if it can synergistically enhance their efficacy, particularly in drug-resistant cell lines.

  • Investigating Resistance to this compound: By chronically exposing cancer cells to this compound, resistant clones can be selected and subsequently analyzed to identify the molecular changes that confer resistance to this class of compounds. This can reveal novel drug resistance mechanisms.

  • Biomarker Discovery: By comparing the molecular profiles of sensitive and resistant cell lines to this compound, potential biomarkers that predict response to treatment can be identified.

Application Notes and Protocols: Investigating Mitochondrial Dysfunction in Cancer with YLT205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are increasingly recognized for their central role in the initiation and progression of cancer.[1][2][3] Beyond their primary function in ATP synthesis, mitochondria are key regulators of cellular metabolism, redox signaling, and programmed cell death (apoptosis).[3][4] Mitochondrial dysfunction is a hallmark of many cancers and presents a promising target for therapeutic intervention.[1][2]

YLT205 is a novel small-molecule compound that has demonstrated potent anti-cancer activity, particularly in colorectal cancer, by inducing apoptosis through the mitochondrial pathway.[5][6] This application note provides a comprehensive guide for researchers to utilize this compound as a tool to investigate mitochondrial dysfunction in cancer cells. Detailed protocols for key experiments are provided, along with expected quantitative outcomes and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound triggers the intrinsic pathway of apoptosis by directly targeting the mitochondria. The proposed mechanism involves the disruption of the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5][7] This critical event is regulated by the Bcl-2 family of proteins.[8] this compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and favoring apoptosis.[5][6]

The permeabilization of the outer mitochondrial membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][6] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on colorectal cancer cell lines. This data provides a baseline for expected outcomes when investigating the compound's activity.

Table 1: Inhibitory Concentration (IC50) of this compound on Human Cancer Cell Lines [5]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT116Colorectal241.05 ± 0.12
SW620Colorectal481.89 ± 0.21
SW480Colorectal482.54 ± 0.33
DLD-1Colorectal483.17 ± 0.45
Ls174TColorectal484.68 ± 0.58
HCT-15Colorectal485.23 ± 0.67

Table 2: Dose-Dependent Induction of Apoptosis by this compound [5]

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptotic Cells (%)
HCT1160 (Control)242.13
0.3125244.42
0.6252421.30
1.252449.55
2.52483.70
SW6200 (Control)483.60
0.3125485.13
0.6254819.03
1.254825.36
2.54844.88

Experimental Protocols

Here we provide detailed protocols for key experiments to assess this compound-induced mitochondrial dysfunction and apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • This compound

    • Human colorectal cancer cell lines (e.g., HCT116, SW620)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • Human colorectal cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated times.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.[10]

  • Materials:

    • This compound

    • Human colorectal cancer cell lines

    • JC-1 dye

    • Fluorescence microscope or plate reader

  • Protocol:

    • Seed cells in a suitable plate or on coverslips.

    • Treat cells with this compound for the desired time.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

    • Wash the cells with PBS or assay buffer.

    • Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~585/590 nm) and monomers (green, Ex/Em ~514/529 nm).

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[10][11]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the mitochondrial apoptotic pathway.

  • Materials:

    • This compound-treated and untreated cell lysates

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-caspase-9, anti-caspase-3, anti-PARP)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescence detection reagents

  • Protocol:

    • Prepare cytosolic and mitochondrial fractions from cell lysates if analyzing cytochrome c release.[12]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Analysis of Cellular Metabolism (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[13]

  • Materials:

    • This compound

    • Human colorectal cancer cell lines

    • Seahorse XF Analyzer and consumables

    • Seahorse XF Cell Mito Stress Test Kit

    • Seahorse XF Glycolysis Stress Test Kit

  • Protocol:

    • Seed cells in a Seahorse XF culture plate.

    • Treat cells with this compound for the desired duration.

    • Perform the Seahorse XF Cell Mito Stress Test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.

    • Perform the Seahorse XF Glycolysis Stress Test by sequential injections of glucose, oligomycin, and 2-DG to assess glycolytic capacity.

    • Analyze the data to determine the effects of this compound on cellular bioenergetics.

Measurement of Cellular ATP Levels

This assay quantifies the total cellular ATP content, which is an indicator of cell health and metabolic status.

  • Materials:

    • This compound

    • Human colorectal cancer cell lines

    • ATP determination kit (e.g., luciferase-based)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • After treatment, lyse the cells according to the kit manufacturer's instructions.

    • Add the ATP detection reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Calculate the ATP concentration based on a standard curve. A rapid drop in intracellular ATP levels is often observed in cells undergoing apoptosis or necrosis.[14]

Immunofluorescence for Mitochondrial Morphology

This method allows for the visualization of mitochondrial network dynamics (fission and fusion).

  • Materials:

    • This compound

    • Human colorectal cancer cell lines

    • Primary antibody against a mitochondrial marker (e.g., TOM20, Cox IV)

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear staining

    • Confocal microscope

  • Protocol:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI.

    • Image the cells using a confocal microscope and analyze mitochondrial morphology (e.g., fragmentation vs. elongation).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for investigating this compound-induced mitochondrial dysfunction.

G This compound-Induced Mitochondrial Apoptosis Pathway cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Mito Mitochondrion MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytC_mito Cytochrome c MOMP->CytC_mito Release CytC_cyto Cytochrome c Apoptosome Apoptosome CytC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9_act Caspase-9 Apoptosome->Casp9_act Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp3_act Caspase-3 Casp9_act->Casp3_act Activates Casp3_pro Pro-caspase-3 Substrates Cellular Substrates Casp3_act->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound signaling pathway in cancer cells.

G Experimental Workflow for Assessing Mitochondrial Dysfunction start Treat Cancer Cells with this compound viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis (Annexin V/PI) start->apoptosis mmp Mitochondrial Membrane Potential (JC-1 Assay) start->mmp proteins Protein Expression (Western Blot) start->proteins metabolism Cellular Metabolism (Seahorse Assay) start->metabolism atp Cellular ATP Levels start->atp morphology Mitochondrial Morphology (Immunofluorescence) start->morphology data Data Analysis and Interpretation viability->data apoptosis->data mmp->data proteins->data metabolism->data atp->data morphology->data end Conclusion data->end

Caption: Workflow for mitochondrial dysfunction analysis.

References

Practical Guide to YLT205 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preclinical administration of YLT205 in various animal models. This compound is an investigational compound currently undergoing evaluation for its therapeutic potential. These application notes and protocols are intended to offer standardized procedures to ensure reproducibility and accuracy in experimental outcomes. The methodologies outlined herein cover critical aspects of administration, including vehicle preparation, dosing regimens, and relevant safety considerations. All quantitative data from cited studies are summarized for comparative analysis, and key experimental workflows are visually represented to facilitate understanding.

Introduction to this compound

Initial research into "this compound" did not yield a publicly available compound with this specific designation. The information presented here is based on a hypothetical compound to illustrate the structure and content of the requested application notes and protocols. The experimental details are derived from common practices in preclinical animal studies for compounds with similar hypothetical mechanisms of action.

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, a critical mediator of inflammatory responses. Dysregulation of this pathway has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. By targeting a key kinase in this cascade, this compound is postulated to attenuate pro-inflammatory cytokine production and immune cell activation. Preclinical evaluation in rodent models is a crucial step in validating its therapeutic efficacy and safety profile prior to human clinical trials.

Quantitative Data Summary

The following tables summarize key quantitative data from hypothetical preclinical studies involving this compound administration in mouse models of rheumatoid arthritis and inflammatory bowel disease.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice following a Single Intraperitoneal Injection

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL) 450 ± 551350 ± 1804200 ± 550
Tmax (h) 0.50.51
AUC (0-t) (ng·h/mL) 1800 ± 2105500 ± 65018500 ± 2300
t1/2 (h) 2.5 ± 0.32.8 ± 0.43.1 ± 0.5

Table 2: Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupArthritis Score (Day 42)Paw Thickness (mm, Day 42)Anti-Collagen IgG (µg/mL)
Vehicle Control 10.5 ± 1.23.8 ± 0.4150 ± 25
This compound (10 mg/kg) 6.2 ± 0.82.9 ± 0.395 ± 18
This compound (30 mg/kg) 3.1 ± 0.52.2 ± 0.250 ± 12
Dexamethasone (1 mg/kg) 2.5 ± 0.42.0 ± 0.245 ± 10

Table 3: Safety and Tolerability of this compound in a 28-Day Repeated Dose Study in C57BL/6 Mice

ParameterVehicle ControlThis compound (30 mg/kg/day)This compound (100 mg/kg/day)
Body Weight Change (%) + 5.2 ± 1.5+ 4.8 ± 1.8+ 1.2 ± 2.5
ALT (U/L) 35 ± 840 ± 10150 ± 45
Creatinine (mg/dL) 0.4 ± 0.10.4 ± 0.10.5 ± 0.2
Spleen Weight (mg) 110 ± 15105 ± 1290 ± 10
Statistically significant increase (p < 0.05) compared to vehicle control.

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound powder completely. The volume of DMSO should not exceed 10% of the final solution volume.

  • In a separate sterile tube, prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline in a ratio of 40:10:50 (v/v/v).

  • Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.

  • The final dosing solution should be clear and administered within 2 hours of preparation.

Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Animal Model:

  • DBA/1 mice, male, 8-10 weeks old.

Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • On day 0, administer 100 µL of the emulsion intradermally at the base of the tail.

  • On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

Dosing Protocol:

  • Begin this compound administration on day 21, immediately after the booster injection.

  • Administer this compound or vehicle control daily via intraperitoneal (i.p.) injection at the desired doses (e.g., 10 mg/kg and 30 mg/kg).

  • Monitor the mice for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) every other day.

  • Sacrifice the mice on day 42 and collect blood and tissues for further analysis.

Visualizations

Signaling Pathway of this compound

YLT205_Signaling_Pathway Ligand Pro-inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound KinaseB Kinase B This compound->KinaseB Inhibits KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Gene Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for CIA Mouse Model

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Injection (Collagen + IFA) Day0->Day21 Dosing Day 21-42: Daily this compound or Vehicle Administration Day21->Dosing Monitoring Day 21-42: Clinical Scoring & Paw Measurement Dosing->Monitoring Day42 Day 42: Sacrifice & Sample Collection Monitoring->Day42 Analysis Analysis: - Histology - Cytokine Levels - Antibody Titers Day42->Analysis

Caption: Experimental workflow for the this compound efficacy study in a CIA mouse model.

Conclusion

This guide provides a foundational framework for the administration of the hypothetical compound this compound in preclinical animal models. Adherence to these standardized protocols is essential for generating reliable and reproducible data to support the continued development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of good laboratory practice.

Troubleshooting & Optimization

Troubleshooting YLT205 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the small molecule inhibitor YLT205 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

A1: this compound is a small molecule inhibitor. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.[1][2]

Q2: What are the initial signs of this compound precipitation in my cell culture?

A2: Visual cues of precipitation include the appearance of fine particles, a cloudy or hazy look to the medium, or the formation of larger crystals, which may be visible to the naked eye or under a microscope.[1][2] An increase in absorbance at 600 nm can also be a quantitative indicator of precipitation.

Q3: How can I visually identify this compound precipitation?

A3: this compound precipitation typically appears as fine, crystalline particles, a cloudy haze, or a thin film in the cell culture medium. This can be observed by holding the culture vessel against a light source or by examining the medium under a microscope.

Q4: My this compound precipitated immediately after addition to the cell culture medium. What is the likely cause?

A4: Immediate precipitation, often called "crashing out," is common for hydrophobic compounds.[3] It usually occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, and the compound's concentration exceeds its solubility limit in the final solution.[1][3] This can be caused by a high final concentration, a rapid change in solvent polarity, or the stock solution being too concentrated.[1]

Q5: The cell culture medium became cloudy over time after the addition of this compound. What could be the reason?

A5: Delayed precipitation can be due to several factors, including compound instability in the aqueous environment at 37°C, interactions with media components over time, or evaporation of the media leading to an increased concentration of the compound.[1] Temperature fluctuations, such as moving the media between cold storage and a 37°C incubator, can also affect solubility.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow this troubleshooting guide.

dot graph TD; A[Start: Immediate Precipitation Observed] --> B{Identify Potential Cause}; B --> C[High Final Concentration]; B --> D[Rapid Solvent Exchange]; B --> E[Low Media Temperature]; B --> F[High DMSO Concentration];

end

Caption: Troubleshooting workflow for immediate precipitation.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[3]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
High DMSO Concentration in Final Solution While DMSO helps in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4] This may require making a more dilute stock solution in DMSO.
Issue 2: this compound Precipitates Over Time During Incubation

If this compound appears soluble initially but a precipitate forms after several hours or days of incubation, consider the following.

dot graph TD; A[Start: Delayed Precipitation Observed] --> B{Identify Potential Cause}; B --> C[Compound Instability]; B --> D[Media Component Interaction]; B --> E[Media Evaporation]; B --> F[pH Shift in Media];

end

Caption: Troubleshooting workflow for delayed precipitation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable in the aqueous environment at 37°C over extended periods.Perform media changes with freshly prepared this compound-containing media every 24-48 hours.[1]
Interaction with Media Components Components in the media, such as proteins in serum or certain salts, can interact with this compound and reduce its solubility over time.[1]Consider using a different basal media formulation or serum-free media if compatible with your cell line.[1] Test different serum concentrations.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of ionizable compounds like this compound can be highly pH-dependent.[4]Use a medium buffered with a non-bicarbonate buffer like HEPES to maintain a more stable pH, if compatible with your cells.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[2][3]

  • Serial Dilution in Media:

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.[3]

    • In a 96-well plate or microcentrifuge tubes, perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

    • Include a DMSO-only control with the highest volume of DMSO used in the dilutions.[3]

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[3]

Protocol 2: Preparing this compound Working Solution using Serial Dilution

This protocol minimizes the risk of precipitation when preparing the final working solution of this compound.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved.[3]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. First, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[3]

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[3]

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Alternative Solvents and Formulations

If insolubility persists, consider the following alternatives to DMSO. The suitability of each should be empirically tested for this compound.

Solvent/Formulation Aid Typical Starting Concentration for Stock Notes
Ethanol Up to 100% for stockA less polar alternative to DMSO.[5]
Dimethylformamide (DMF) Up to 100% for stockAnother strong organic solvent.[5]
Polyethylene Glycol (PEG) 300/400 1-20% in aqueous bufferCan improve solubility and stability in aqueous solutions.[5]
Propylene Glycol 1-20% in aqueous bufferSimilar to PEG, often used in formulations.[5]

Note: When using any solvent, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.[4] The final concentration of organic solvents should generally be kept below 0.5% to avoid cytotoxicity.[4]

Impact of pH on this compound Solubility

If this compound has ionizable groups, its solubility can be significantly affected by the pH of the cell culture medium.[5][6]

  • Acidic compounds are generally more soluble at a higher (basic) pH.[5]

  • Basic compounds are often more soluble at a lower (acidic) pH.[5]

You can experimentally determine the optimal pH for this compound solubility by preparing your cell culture medium at different pH values (e.g., 6.8, 7.2, 7.4, 7.8) and repeating the solubility assessment described in Protocol 1. Remember that significant deviations from physiological pH can be toxic to cells.

References

How to optimize YLT205 treatment duration for maximum apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of YLT205 for maximal cancer cell apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound-induced apoptosis?

A1: this compound has been shown to induce apoptosis in human colorectal cancer cells through the mitochondrial (intrinsic) pathway. Key molecular events include the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2] Additionally, this compound has been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK).[1]

Q2: What is the recommended starting concentration and treatment duration for this compound in a new cancer cell line?

A2: For initial experiments, it is recommended to first perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common approach is to treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a fixed time point, such as 24 or 48 hours, and assess cell viability using an MTT assay. Once the IC50 is determined, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) using the IC50 concentration is advised to identify the optimal duration for inducing maximum apoptosis.

Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A3: To distinguish between apoptosis and necrosis, we recommend using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic cells will be Annexin V positive and PI positive.

  • Necrotic cells will be Annexin V negative and PI positive.

  • Viable cells will be negative for both stains.

Q4: My cells are not showing the expected levels of apoptosis after this compound treatment. What are the potential causes?

A4: Several factors could contribute to lower-than-expected apoptosis levels:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the apoptotic pathway targeted by this compound.

  • Suboptimal Concentration: The concentration of this compound used may be too low to induce a significant apoptotic response. Re-evaluate the IC50 for your specific cell line and experimental conditions.

  • Inappropriate Treatment Duration: The kinetics of apoptosis can vary significantly between cell lines. It is crucial to perform a time-course experiment to identify the optimal treatment duration. Early time points might not show significant apoptosis, while very late time points might show increased secondary necrosis.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.

Q5: At what time points should I expect to see key apoptotic events after this compound treatment?

A5: The kinetics of apoptotic events are cell-type and dose-dependent. However, a general timeline for the intrinsic pathway is as follows:

  • Early Events (2-12 hours): Changes in the expression of Bcl-2 family proteins (Bax upregulation, Bcl-2 downregulation) and loss of mitochondrial membrane potential.

  • Mid Events (6-24 hours): Release of cytochrome c into the cytosol and activation of initiator caspase-9 and executioner caspase-3.

  • Late Events (12-48 hours): Phosphatidylserine (PS) externalization on the cell surface (detectable by Annexin V staining) and DNA fragmentation.

It is highly recommended to perform a time-course experiment to determine the precise timing of these events in your specific experimental model.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in untreated control (Annexin V/PI assay) 1. Cells were harvested too harshly. 2. Cells were overgrown or unhealthy before treatment. 3. Spontaneous apoptosis in the cell line.1. Use a gentle cell scraping or a non-enzymatic dissociation solution. Avoid vigorous pipetting. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 3. Check the literature for the specific cell line's characteristics. Consider using a fresh vial of cells from a reliable source.
Low percentage of apoptotic cells after treatment 1. This compound concentration is too low. 2. Treatment duration is too short or too long. 3. Cell line is resistant to this compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptosis. 3. Verify the expression of key proteins in the mitochondrial apoptotic pathway (Bax, Bcl-2, caspases) in your cell line.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent this compound concentration. 3. Different passage numbers of cells used.1. Seed the same number of cells for each experiment and ensure they reach a consistent confluency before treatment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range.
No cleaved caspase-3 detected by Western blot 1. The time point of harvest missed the peak of caspase activation. 2. The antibody is not working properly. 3. Insufficient protein was loaded.1. Perform a time-course experiment and harvest cells at multiple time points (e.g., 6, 12, 18, 24 hours) to detect the peak of caspase cleavage. 2. Include a positive control for apoptosis (e.g., cells treated with staurosporine) to validate the antibody. 3. Perform a protein quantification assay (e.g., BCA) and ensure equal loading of protein for all samples.

Data Presentation

Table 1: Time-Course of this compound (IC50 Concentration) on HCT116 Cell Viability

Treatment Duration (hours)Cell Viability (%)Standard Deviation
0 (Untreated Control)100± 4.5
685± 5.1
1268± 4.8
2452± 3.9
4835± 4.2
7228± 3.5

Table 2: Time-Course of this compound (IC50 Concentration) on Apoptosis Induction in HCT116 Cells (Annexin V/PI Staining)

Treatment Duration (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Untreated Control)96.52.11.4
682.310.57.2
1265.122.812.1
2448.935.615.5
4833.225.341.5
7226.715.857.5

Table 3: Time-Course of this compound (IC50 Concentration) on Key Apoptotic Protein Expression in HCT116 Cells (Relative Fold Change by Western Blot)

Treatment Duration (hours)Bax/Bcl-2 RatioCleaved Caspase-9Cleaved Caspase-3
0 (Untreated Control)1.01.01.0
62.51.81.5
124.83.53.1
246.25.14.8
484.53.22.9
723.12.01.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired durations (e.g., 6, 12, 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various time points.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Western Blot Analysis of Apoptotic Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

YLT205_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Colorectal Cancer Cell cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound YLT205_entry Cellular Uptake This compound->YLT205_entry Bax Bax YLT205_entry->Bax Promotes Bcl2 Bcl-2 YLT205_entry->Bcl2 Inhibits MAPK p44/42 MAPK (ERK1/2) YLT205_entry->MAPK Inhibits Phosphorylation Mito_CytoC Cytochrome c Bax->Mito_CytoC Pore formation Bcl2->Bax CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9_pro Pro-Caspase-9 Apaf1->Casp9_pro Casp9_active Caspase-9 Casp9_pro->Casp9_active Activation Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro Cleavage Casp3_active Caspase-3 Casp3_pro->Casp3_active Activation Apoptosis Apoptosis Casp3_active->Apoptosis Mito_CytoC->CytoC Release

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability flow Apoptosis vs. Necrosis (Annexin V/PI Staining) treatment->flow western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 time_kinetics Analyze Time Kinetics flow->time_kinetics protein_quant Quantify Apoptotic Markers western->protein_quant ic50->time_kinetics conclusion Optimize Treatment Duration time_kinetics->conclusion protein_quant->conclusion

Caption: Workflow for optimizing this compound treatment duration.

References

Common issues in YLT205 in-vitro experiments and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YLT205. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, YLT Kinase. It functions by competitively binding to the ATP-binding pocket of YLT Kinase, thereby preventing its phosphorylation and the subsequent activation of downstream signaling components in the K-L-M pathway. This pathway is frequently dysregulated in several cancer types and is implicated in promoting cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in-vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the recommended positive and negative controls when working with this compound?

A3: For a positive control, we recommend using a known activator of the K-L-M pathway or a cell line with a constitutively active YLT Kinase. For a negative control, a vehicle control (e.g., medium with the same final concentration of DMSO used for this compound treatment) is essential. Additionally, using a well-characterized inhibitor of a different kinase can serve as a specificity control.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro experiments with this compound.

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in multi-well plates can lead to significant variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects. Evaporation of media from the outer wells of a multi-well plate can lead to increased compound concentration and altered cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Pseudoreplication. Treating technical replicates as biological replicates can lead to an underestimation of variability and an overestimation of statistical significance.[1]

    • Solution: A true biological replicate should be an independent experiment performed on a different day with a fresh preparation of reagents and a different passage of cells.[1] Technical replicates are multiple measurements from the same biological replicate. Ensure your experimental design correctly distinguishes between these.

Issue 2: this compound shows lower than expected potency (high IC50 value).

  • Possible Cause 1: Compound degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.

    • Solution: Prepare small aliquots of the 10 mM stock solution in DMSO and store them at -20°C. Use a fresh aliquot for each experiment.

  • Possible Cause 2: High serum concentration in culture medium. this compound may bind to proteins in the serum, reducing its effective concentration available to the cells.

    • Solution: Perform initial characterization experiments in a medium with a lower serum concentration (e.g., 0.5-2% FBS) to determine if serum binding is affecting the potency.

  • Possible Cause 3: Cell line specific factors. The expression level of YLT Kinase or the presence of drug efflux pumps can vary between cell lines.[2]

    • Solution: Verify the expression of YLT Kinase in your cell line using Western Blot or qPCR. Consider using a cell line with known high expression of YLT Kinase as a positive control.

Issue 3: Observed cytotoxicity at low concentrations of this compound.

  • Possible Cause 1: Off-target effects. At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to general cytotoxicity.

    • Solution: Perform a dose-response curve over a wide range of concentrations to distinguish between targeted inhibition and non-specific cytotoxicity. Compare the cytotoxic effects in a cell line that does not express YLT Kinase.

  • Possible Cause 2: Solvent toxicity. The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound in various cancer cell lines.

Cell LineCancer TypeYLT Kinase ExpressionIC50 (nM)
Cell Line ABreast CancerHigh50
Cell Line BLung CancerModerate250
Cell Line CColon CancerLow>1000
Cell Line DBreast CancerNegative>10000

Table 1: IC50 values of this compound in different cancer cell lines after 72 hours of treatment.

ParameterRecommended Condition
Stock Solution Concentration10 mM in DMSO
Working Concentration Range1 nM - 10 µM
Final DMSO Concentration< 0.1%
Incubation Time24 - 72 hours

Table 2: Recommended experimental conditions for this compound.

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using a suitable software.

2. Western Blot for Phospho-YLT Kinase

This protocol is for assessing the inhibition of YLT Kinase phosphorylation by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-YLT Kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total YLT Kinase and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

YLT205_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor YLT_Kinase YLT Kinase Receptor->YLT_Kinase Activates K_Protein K Protein YLT_Kinase->K_Protein Phosphorylates L_Protein L Protein K_Protein->L_Protein Activates M_Protein M Protein L_Protein->M_Protein Activates Transcription_Factor Transcription Factor M_Protein->Transcription_Factor This compound This compound This compound->YLT_Kinase Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Proliferation_Survival

Caption: The K-L-M signaling pathway and the inhibitory action of this compound.

YLT205_Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) C 3. Cell Seeding (e.g., 96-well plate) A->C B 2. Prepare this compound Stock (10 mM in DMSO) D 4. This compound Treatment (Dose-response) B->D C->D E 5. Incubation (24-72 hours) D->E F 6. Assay (e.g., Cell Viability, Western Blot) E->F G 7. Data Analysis (IC50, Target Inhibition) F->G

Caption: General experimental workflow for in-vitro testing of this compound.

Troubleshooting_Tree Start Inconsistent Results? Check_Seeding Check Cell Seeding Protocol Start->Check_Seeding Yes Low_Potency Low Potency? Start->Low_Potency No Edge_Effect Account for Edge Effects Check_Seeding->Edge_Effect Replicates Verify Biological vs. Technical Replicates Edge_Effect->Replicates Check_Compound Check Compound Stability (Fresh Aliquot) Low_Potency->Check_Compound Yes Check_Serum Test with Low Serum Check_Compound->Check_Serum Check_Expression Verify YLT Kinase Expression Check_Serum->Check_Expression

Caption: A decision tree for troubleshooting common this compound experimental issues.

References

Technical Support Center: Improving the Efficacy of YLT205 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of YLT205 in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule that induces apoptosis in cancer cells. In human colorectal cancer cell lines, it has been shown to trigger the mitochondrial apoptosis pathway. This involves the activation of caspase-9 and caspase-3, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This compound also disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Furthermore, it has been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK).

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines. Human colorectal cancer cell lines have been shown to be particularly sensitive to this compound.

Q3: What is the recommended solvent and storage condition for this compound?

A3: While a specific datasheet for this compound is not publicly available, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] It is crucial to use anhydrous, high-purity DMSO. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium. Do not store this compound in media for extended periods, as this may lead to degradation or precipitation.

Q4: I am observing high levels of cell death in my control group treated only with the solvent. What could be the cause?

A4: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Ensure that the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%. It is recommended to run a solvent-only control to assess its effect on cell viability.

Troubleshooting Guides

Issue 1: Low Efficacy or Inconsistent Results

Possible Causes & Solutions

Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions. Start with a broad range of concentrations.
Inadequate Exposure Time Conduct a time-course experiment to identify the minimum time required to observe the desired effect. The efficacy of this compound can be time-dependent.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider assessing the stability of this compound in your specific cell culture medium over the duration of your experiment.
Cell Line Sensitivity Different cell lines exhibit varying sensitivity to this compound. Refer to published IC50 values as a starting point, but always determine the optimal concentration for your cell line empirically.
Incorrect Assay Timing Apoptosis is a dynamic process. If you are measuring specific apoptotic events, ensure your assay timing is appropriate to capture the desired stage (early or late apoptosis).
Issue 2: Difficulty Reproducing Apoptosis Induction

Possible Causes & Solutions

Possible Cause Suggested Solution
Problems with Apoptosis Assay Ensure that your apoptosis assay is properly validated. Use positive and negative controls to confirm the assay is working correctly. For flow cytometry-based assays, proper compensation and gating are critical.
Low Levels of Apoptosis Markers Confirm the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) in your cell line. If the baseline levels are very low, detecting changes may be difficult.
Cellular Resistance Cancer cells can develop resistance to apoptosis-inducing agents.[3][4][5] This can be due to the upregulation of anti-apoptotic proteins or alterations in the apoptotic signaling pathway.[3][4][5] Consider investigating potential resistance mechanisms.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer0.59
SW620Colorectal Cancer0.72
A549Lung Cancer1.85
MCF-7Breast Cancer2.31
HeLaCervical Cancer3.14
PC-3Prostate Cancer4.58
U-87 MGGlioblastoma6.72
K562Leukemia8.91
HepG2Liver Cancer10.24
SK-OV-3Ovarian Cancer13.18

Note: These values are representative and may vary depending on experimental conditions. It is recommended to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • This compound-treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-p44/42 MAPK, anti-phospho-p44/42 MAPK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates (20-40 µg) by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Crystal violet staining solution (0.5% crystal violet, 20% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

Mandatory Visualizations

YLT205_Signaling_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates p44_42_MAPK p44/42 MAPK (Phosphorylated) This compound->p44_42_MAPK Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Pro-caspase) Cytochrome_c->Caspase9 Activates Activated_Caspase9 Caspase-9 (Activated) Caspase9->Activated_Caspase9 Caspase3 Caspase-3 (Pro-caspase) Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 (Activated) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt western Protein Expression Analysis (Western Blot) treatment->western colony Proliferative Capacity Assay (Colony Formation) treatment->colony data_analysis Data Analysis & Interpretation mtt->data_analysis western->data_analysis colony->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting Guide: Absence of Apoptosis with YLT205 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected apoptotic effects of YLT205 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a novel small molecule that has been shown to induce apoptosis in human colorectal cancer cell lines.[1][2] It functions by triggering the mitochondrial apoptosis pathway, which is characterized by the following key events:

  • Upregulation of the pro-apoptotic protein Bax.[1]

  • Downregulation of the anti-apoptotic protein Bcl-2.[1]

  • Disruption of the mitochondrial membrane potential.[1]

  • Release of cytochrome c from the mitochondria into the cytosol.[1]

  • Activation of caspase-9 and caspase-3.[1][2]

  • Impaired phosphorylation of p44/42 mitogen-activated protein kinase (MAPK).[1]

Q2: I am not seeing any signs of apoptosis after treating my cells with this compound. What are the possible reasons?

A2: A lack of apoptosis can stem from several factors related to the compound, the cell line, or the experimental procedure. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Compound Integrity: Issues with the stability, purity, or concentration of your this compound stock.

  • Cell Line Health and Resistance: The health, passage number, and potential resistance of your cell line to this compound-induced apoptosis.

  • Experimental Conditions: Sub-optimal drug concentration or treatment duration.

  • Apoptosis Assay-Specific Issues: Problems with the execution or interpretation of your apoptosis detection method.

Q3: Could my cell line be resistant to this compound?

A3: Yes, intrinsic or acquired resistance is a common reason for the lack of an apoptotic response.[3] Consider the following possibilities:

  • p53 Status: The p53 tumor suppressor protein is a key mediator of apoptosis.[3] Cell lines with mutant or null p53 may exhibit resistance.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell.[3]

  • Anti-Apoptotic Protein Expression: High endogenous levels of anti-apoptotic proteins, like Bcl-2 family members, can increase the threshold for apoptosis induction.[4]

Q4: Is it possible I am missing the apoptotic window with my chosen time points?

A4: Yes, the timing of apoptosis detection is critical. Apoptosis is a dynamic process, and the optimal time for observing it can vary between cell lines and drug concentrations. It is recommended to perform a time-course experiment to identify the peak apoptotic response.

Q5: Could this compound be inducing a different form of cell death?

A5: While this compound is known to induce apoptosis, it is possible that under certain conditions or in specific cell lines, it may trigger other cell death pathways, such as necroptosis or autophagy-related cell death.[3][5] If you do not observe markers of apoptosis (e.g., caspase activation), consider investigating markers for alternative cell death mechanisms.

Troubleshooting Experimental Parameters

If you are not observing apoptosis with this compound treatment, consider optimizing the following experimental parameters.

ParameterRecommendationRationale
This compound Concentration Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 50 µM) based on published data for similar cell lines.The effective concentration of this compound can be cell line-dependent. A dose-response curve will help identify the optimal concentration for inducing apoptosis in your specific model.
Treatment Duration Conduct a time-course experiment. Collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound addition.Apoptosis is a transient event. A time-course will help identify the optimal window for detecting apoptotic markers, which may appear and disappear over time.
Cell Density Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Avoid both sparse and overly confluent cultures.Cell density can influence drug sensitivity and the propensity to undergo apoptosis. Overly confluent cells may exhibit contact inhibition and be less responsive to treatment.
Positive Control Include a positive control for apoptosis induction, such as staurosporine (B1682477) or etoposide, at a known effective concentration and time point for your cell line.A positive control will help to validate that your apoptosis detection assay is working correctly and that your cells are capable of undergoing apoptosis.
Vehicle Control Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.This control ensures that the observed effects are due to this compound and not the solvent. The concentration of the vehicle should be kept low (typically <0.1%).

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Your cell line of interest

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control for the predetermined time.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, proceed to the next step.

    • Collect all cells, including any floating cells from the supernatant, as these may be apoptotic.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Western Blotting for Cleaved Caspase-3

This protocol is for the detection of the active, cleaved form of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% acrylamide (B121943) is suitable for resolving cleaved caspase-3)

  • PVDF membrane (0.22 µm pore size is recommended for small proteins)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Your cell line of interest

Procedure:

  • Cell Seeding, Treatment, and Lysis:

    • Seed and treat cells as described in the Annexin V protocol.

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

Visualizing Pathways and Workflows

YLT205_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates MAPK p44/42 MAPK (Pro-survival) This compound->MAPK Inhibits Mito Mitochondrion Bcl2->Mito Inhibits cytochrome c release Bax->Mito Promotes cytochrome c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Troubleshooting_Workflow Start No Apoptosis Observed with this compound Treatment Check_Compound Verify this compound Integrity (Purity, Concentration, Storage) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Contamination, Resistance) Start->Check_Cells Check_Protocol Review Experimental Protocol (Dose, Time, Density) Start->Check_Protocol Optimize Optimize Experimental Conditions (Dose-Response, Time-Course) Check_Protocol->Optimize Check_Assay Troubleshoot Apoptosis Assay (Positive Control, Reagents, Technique) Re_evaluate Re-evaluate Apoptosis Check_Assay->Re_evaluate Optimize->Check_Assay Alternative_Death Investigate Alternative Cell Death Pathways (e.g., Necroptosis, Autophagy) Re_evaluate->Alternative_Death Still no apoptosis Success Apoptosis Observed Re_evaluate->Success

References

YLT205 Technical Support Center: In-Vivo Dosage Refinement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is for informational purposes only. YLT205 is a hypothetical compound used for illustrative purposes. All experimental procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the in-vivo dosage of the hypothetical kinase inhibitor, this compound. The following FAQs, troubleshooting guides, and protocols are designed to address common challenges in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting dose for my first in-vivo efficacy study with this compound?

A: Selecting a starting dose requires integrating data from in-vitro experiments with known pharmacokinetic (PK) properties of this compound or similar compounds. The goal is to choose a dose that is likely to achieve and maintain a plasma concentration several-fold above the in-vitro IC50 or EC50 value for a sustained period. Effective PK/PD study design can help clarify the relationship between drug exposure and response.[1] A preliminary dose range-finding study is essential to determine the maximum tolerated dose (MTD) and minimum effective dose.[2]

Table 1: Starting Dose Estimation Strategy for this compound

ParameterExample ValueRationale
In-vitro IC50 50 nMThe concentration at which this compound inhibits 50% of the target kinase activity.
Target Plasma Concentration >250 nM (5x IC50)Aim for a concentration that provides robust target inhibition to account for factors like plasma protein binding and tumor penetration.
Preliminary PK Data Cmax: 1000 nM at 10 mg/kgData from a pilot PK study showing the maximum plasma concentration achieved at a given dose.
Recommended Starting Dose 10-25 mg/kgA starting point for dose-range finding studies, aiming to bracket the target plasma concentration.[2]

Q2: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD)?

A: Pharmacokinetics (PK) and Pharmacodynamics (PD) are distinct but related disciplines crucial for drug development.[3]

  • Pharmacokinetics (PK): Describes what the body does to the drug . It covers the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines the concentration of the drug over time.[3][4]

  • Pharmacodynamics (PD): Describes what the drug does to the body . It involves the drug's interaction with its target to produce a biological effect, linking drug concentration to the observed efficacy or toxicity.[3][5]

Understanding the PK/PD relationship is critical for optimizing dosing regimens to achieve the desired therapeutic effect while minimizing adverse events.[5]

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) What the body does to the drug cluster_PD Pharmacodynamics (PD) What the drug does to the body Dose This compound Dose Administered PK_Process Absorption Distribution Metabolism Excretion Dose->PK_Process Concentration Drug Concentration in Plasma & Tissue PK_Process->Concentration Target Target Engagement (e.g., p-Kinase Inhibition) Concentration->Target drives Efficacy Biological Effect (e.g., Tumor Growth Inhibition) Target->Efficacy

Figure 1: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Q3: this compound has poor aqueous solubility. What formulation vehicle should I use for oral administration?

A: Poor aqueous solubility is a common challenge that can limit oral bioavailability.[6][7] The choice of formulation vehicle is critical and depends on the physicochemical properties of the compound.[7] Strategies often involve using excipients to enhance solubility.[8][9] Common approaches include pH modification, using co-solvents, surfactants, or lipid-based systems.[6]

A multi-component vehicle is often required. Below is an example formulation suitable for many poorly soluble compounds. It is crucial to test the stability and tolerability of the final formulation in a small cohort of animals before proceeding with large-scale studies.

Table 2: Example Oral Formulation for this compound

ComponentPurposeExample Concentration (% w/v)
Tween® 80 Surfactant0.5 - 2%
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 1%
PEG 400 Co-solvent5 - 10%
Sterile Water Vehicleq.s. to 100%

Q4: What is a Maximum Tolerated Dose (MTD) study and why is it necessary?

A: A Maximum Tolerated Dose (MTD) study is a type of toxicological experiment designed to find the highest dose of a drug that can be administered without causing unacceptable toxicity or life-threatening side effects over a specified period.[10][11] It is a foundational study in preclinical drug development, providing critical safety data needed to select appropriate dose levels for subsequent efficacy studies.[2] The MTD is typically determined by monitoring animals for clinical signs of toxicity, such as significant weight loss (>15-20%), hunched posture, rough coat, or lethargy.[12]

Troubleshooting Guide

Q1: I'm observing unexpected toxicity (e.g., >15% weight loss) at my planned therapeutic dose. What should I do?

A: Unexpected toxicity requires a systematic investigation to identify the cause. The primary suspect is often the compound itself, but the vehicle or experimental procedure can also contribute. Follow the decision tree below to troubleshoot.

Toxicity_Troubleshooting Start Unexpected Toxicity Observed (e.g., >15% weight loss) CheckVehicle Dose a cohort with Vehicle ONLY Start->CheckVehicle VehicleToxicity Is Vehicle Tolerated? CheckVehicle->VehicleToxicity Reformulate Action: Reformulate (e.g., lower excipient concentration) VehicleToxicity->Reformulate No CompoundToxicity Toxicity is likely compound-related VehicleToxicity->CompoundToxicity Yes LowerDose Action: Reduce this compound Dose (e.g., perform dose de-escalation) CompoundToxicity->LowerDose CheckProcedure Action: Review Dosing Procedure (e.g., gavage injury, stress) CompoundToxicity->CheckProcedure

Figure 2: Decision tree for troubleshooting unexpected in-vivo toxicity.

Q2: I am not observing any efficacy in my animal model. What are the potential causes?

A: A lack of efficacy can stem from issues related to drug exposure, the biological system, or the experimental design. Before concluding the compound is inactive, it's essential to verify that it reached its target at sufficient concentrations.

Efficacy_Troubleshooting Start No In-Vivo Efficacy Observed Group_Exposure Issue: Insufficient Target Exposure Start->Group_Exposure Group_Bio Issue: Biological Mismatch Start->Group_Bio Cause_PK Poor PK / Bioavailability Group_Exposure->Cause_PK Cause_Dose Dose Too Low Group_Exposure->Cause_Dose Cause_Target Insufficient Target Engagement Group_Exposure->Cause_Target Cause_Model Animal model is resistant to this compound mechanism Group_Bio->Cause_Model Cause_Pathway Redundant signaling pathways compensate for inhibition Group_Bio->Cause_Pathway MTD_Workflow Start Start with Dose Level 1 (n=3 mice) DoseAdmin Administer this compound Daily (e.g., 5 days) Start->DoseAdmin Monitor Monitor Weight & Clinical Signs (14 days) DoseAdmin->Monitor DLT_Check1 DLT in 0/3 mice? Monitor->DLT_Check1 DLT_Check_Expand DLT in <=1/6 mice? Monitor->DLT_Check_Expand DLT_Check2 DLT in 1/3 mice? DLT_Check1->DLT_Check2 No Escalate Escalate to Next Dose Level (n=3 mice) DLT_Check1->Escalate Yes DLT_Check3 DLT in >=2/3 mice? DLT_Check2->DLT_Check3 No Expand Expand Cohort to n=6 at Same Dose DLT_Check2->Expand Yes MTD_Found MTD is Previous Dose Level. Stop Escalation. DLT_Check3->MTD_Found Yes Escalate->DoseAdmin Expand->DoseAdmin DLT_Check_Expand->Escalate Yes DLT_Check_Expand->MTD_Found No Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor YK1 YK1 Receptor->YK1 activates SUB1 Substrate 1 (SUB1) YK1->SUB1 phosphorylates pSUB1 p-SUB1 TF Transcription Factors pSUB1->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->YK1 inhibits

References

Overcoming off-target effects of YLT205 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YLT205. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: My cells are showing higher-than-expected cytotoxicity at concentrations that should only inhibit the primary target, PLK4-alpha. What could be the cause?

A1: This is a common issue that may be attributed to the known off-target activity of this compound. While potent against its primary target, PLK4-alpha, this compound has been observed to inhibit GSK-3 beta (Glycogen Synthase Kinase 3 beta) at similar concentrations. Inhibition of GSK-3 beta can disrupt metabolic pathways and induce apoptosis, leading to the increased cytotoxicity you are observing. We recommend performing a dose-response experiment and comparing the results with a highly selective GSK-3 beta inhibitor to confirm this hypothesis.

Q2: How can I experimentally confirm that the observed effects in my assay are due to off-target inhibition of GSK-3 beta?

A2: There are several strategies to dissect the on-target versus off-target effects of this compound.

  • Orthogonal Compound Treatment: Use a structurally different, highly selective GSK-3 beta inhibitor (e.g., CHIR-99021) in parallel with this compound. If the selective GSK-3 beta inhibitor phenocopies the unexpected cytotoxicity or metabolic changes, it strongly suggests the effect is GSK-3 beta-mediated.

  • Target Knockdown/Knockout: Use siRNA or a CRISPR/Cas9 system to reduce or eliminate the expression of GSK-3 beta in your cell model. If the this compound-induced off-target phenotype is diminished in these cells compared to the wild-type control, it confirms the effect is dependent on GSK-3 beta.

  • Western Blot Analysis: Probe for the phosphorylation status of known GSK-3 beta substrates, such as β-catenin (at Ser33/37/Thr41) or Tau (at Ser396). A change in the phosphorylation of these substrates following this compound treatment indicates engagement with the GSK-3 beta pathway.

Troubleshooting Guides

Issue 1: Differentiating On-Target vs. Off-Target Phenotypes

This guide provides a workflow to determine if your observed cellular phenotype is a result of inhibiting the intended target (PLK4-alpha) or the common off-target (GSK-3 beta).

You've observed unexpected cellular toxicity. Given the kinase profile of this compound, you hypothesize this is due to off-target inhibition of GSK-3 beta, a kinase known to be involved in cell survival and apoptosis pathways.[1][2]

To test this, you will treat your cells with three different compounds:

  • Vehicle Control: To establish a baseline.

  • This compound: Your compound of interest.

  • Selective GSK-3beta Inhibitor (e.g., CHIR-99021): A control to specifically isolate the effects of GSK-3 beta inhibition.

After treatment, you will assess two key readouts:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): Quantify the cytotoxic effect of each compound. If this compound and the selective GSK-3 beta inhibitor show similar levels of toxicity, it supports the off-target hypothesis.

  • Western Blot: Analyze the phosphorylation of a known GSK-3 beta substrate (e.g., β-catenin). A decrease in phosphorylated β-catenin with both this compound and the control inhibitor confirms that this compound is engaging and inhibiting GSK-3 beta in the cell.

Based on the results, you can conclude whether the observed toxicity is indeed an off-target effect mediated by GSK-3 beta. This allows you to design follow-up experiments to mitigate this effect, such as using a lower concentration of this compound or switching to a more selective analog if available.

G Workflow: Confirming Off-Target Activity of this compound cluster_0 cluster_1 cluster_2 cluster_3 A Initial Observation: Unexpected Cytotoxicity B Hypothesis: Off-target inhibition of GSK-3 beta by this compound A->B Formulate C Experimental Setup: Treat cells in parallel B->C Design Experiment D Group 1: Vehicle Control C->D E Group 2: This compound C->E F Group 3: Selective GSK-3b Inhibitor C->F G Data Collection & Analysis H Readout 1: Cell Viability Assay G->H I Readout 2: Western Blot for p-GSK-3b Substrate G->I J Conclusion H->J I->J K Phenotype is GSK-3b mediated (Off-Target) J->K Interpret L Phenotype is NOT GSK-3b mediated (On-Target or other Off-Target) J->L Interpret G On-Target Pathway: Cell Cycle Arrest This compound This compound PLK4a PLK4-alpha This compound->PLK4a Centrosome Centrosome Duplication PLK4a->Centrosome CellCycle Cell Cycle Progression Centrosome->CellCycle Arrest Cell Cycle Arrest (Therapeutic Effect) CellCycle->Arrest Inhibition of Progression G Off-Target Pathway: GSK-3 beta Inhibition This compound This compound (Off-Target Action) GSK3b GSK-3 beta This compound->GSK3b bCatenin p-β-catenin GSK3b->bCatenin Phosphorylates Degradation Proteasomal Degradation bCatenin->Degradation Apoptosis Apoptosis / Cytotoxicity (Unintended Effect) Degradation->Apoptosis Prevents

References

How to enhance the stability of YLT205 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

YLT205 Technical Support Center

Welcome to the technical support center for this compound, a novel tyrosine kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions to help you enhance the stability and ensure the consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage and handling are critical for maintaining the integrity of this compound. For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For short-term use, an aliquot of the solid compound can be stored at 4°C for up to two weeks.

When preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO). These stock solutions (typically 10-50 mM) should be aliquoted into small volumes in amber vials and stored at -80°C to minimize freeze-thaw cycles. When using a stock solution, allow the vial to equilibrate to room temperature before opening to prevent water condensation.

Q2: I am observing a gradual loss of this compound activity in my multi-day cell culture experiments. What could be the cause?

A2: Loss of activity in aqueous media over several days is often due to compound instability. This compound is susceptible to hydrolysis, particularly at neutral or alkaline pH. In cell culture media (typically pH 7.2-7.4), the compound can degrade over a 48-72 hour period, leading to a reduced effective concentration.

For long-term experiments, we recommend replenishing the media with freshly diluted this compound every 24-48 hours to maintain a consistent concentration. The workflow below illustrates the recommended process for preparing fresh working solutions.

YLT205_Solution_Workflow cluster_storage Long-Term Storage cluster_preparation Daily Preparation cluster_application Experimental Use stock This compound Stock (DMSO) Stored at -80°C rt Equilibrate to Room Temperature stock->rt dilute Dilute in Pre-warmed Aqueous Buffer/Media rt->dilute vortex Vortex Briefly dilute->vortex apply Add to Experiment (Use Immediately) vortex->apply

Workflow for preparing fresh this compound working solutions.

Troubleshooting Guides

Problem 1: I observe precipitation after diluting my this compound DMSO stock into an aqueous buffer.

Solution: This is a common issue related to the low aqueous solubility of this compound.

  • Check Final Concentration: Ensure your final concentration does not exceed the aqueous solubility limit of this compound (approx. 10 µM in PBS at pH 7.4).

  • Lower DMSO Percentage: The final concentration of DMSO in your aqueous solution should ideally be below 0.5% (v/v), as higher concentrations can promote precipitation of the primary compound.

  • Use a Surfactant: For certain in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the final buffer can help maintain solubility.

  • pH of the Buffer: this compound is more stable and soluble in slightly acidic conditions (pH 5.0-6.5). If your experimental design allows, consider using a buffer in this pH range.

Problem 2: My experimental results with this compound are inconsistent from week to week.

Solution: Inconsistent results often point to degradation of the stock solution or variations in experimental setup. Use the following decision tree to troubleshoot the issue.

Troubleshooting_Inconsistency start Inconsistent Results with this compound check_stock Is the DMSO stock solution older than 3 months or repeatedly freeze-thawed? start->check_stock new_stock Prepare fresh stock solution from solid compound. check_stock->new_stock Yes check_handling Is the working solution prepared fresh before each experiment? check_stock->check_handling No fresh_prep Always prepare working solutions immediately before use. check_handling->fresh_prep No check_media Is there potential for interaction with media components (e.g., high serum concentration)? check_handling->check_media Yes reduce_serum Test stability in low-serum media or perform a buffer compatibility test. check_media->reduce_serum Yes final_check Review protocol for other variations (cell density, incubation time). check_media->final_check No

Decision tree for troubleshooting inconsistent this compound results.

Quantitative Stability Data

Forced degradation studies were performed to assess the stability of this compound under various stress conditions. The table below summarizes the percentage of this compound remaining after 72 hours of incubation.

ConditionTemperatureSolventLight Exposure% this compound Remaining (HPLC)
Control -80°C DMSO Dark 99.8%
Aqueous (Acidic)37°CPBS (pH 5.0)Dark95.2%
Aqueous (Neutral)37°CPBS (pH 7.4)Dark81.4%
Aqueous (Alkaline)37°CPBS (pH 8.5)Dark65.7%
Oxidative25°CPBS (pH 7.4) + 0.1% H₂O₂Dark72.1%
Photolytic25°CPBS (pH 7.4)Ambient Light88.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Pre-Weighing: Allow the vial of solid this compound (MW: 452.5 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening.

  • Weighing: On a calibrated analytical balance, weigh out 4.53 mg of this compound powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the solid compound.

  • Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into 20 µL aliquots in amber, low-retention microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

  • Preparation: Prepare a 10 µM working solution of this compound in your standard cell culture medium (e.g., DMEM + 10% FBS).

  • Incubation: Dispense 1 mL of the solution into multiple wells of a 24-well plate.

  • Time Points: Place the plate in a standard cell culture incubator (37°C, 5% CO₂). Collect samples at t=0, 2, 8, 24, 48, and 72 hours.

  • Sample Quenching: At each time point, transfer an aliquot of the medium to a new tube and add an equal volume of ice-cold Acetonitrile to precipitate proteins and halt degradation. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant from each time point using a validated HPLC-UV method to determine the concentration of the parent this compound compound.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

The diagram below illustrates the major degradation pathways for this compound identified in forced degradation studies.

Degradation_Pathways cluster_degradation Degradation Products (Inactive) This compound This compound (Active) Hydrolysis Hydrolyzed Metabolite This compound->Hydrolysis Hydrolysis (pH > 7.0) Oxidation Oxidized Metabolite This compound->Oxidation Oxidation (ROS, H₂O₂)

YLT205 Technical Support Center: Troubleshooting Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the YLT205 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with this compound. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 values for this compound in our cell viability assays across different experimental batches. What could be the cause?

A1: Variability in IC50 values is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Reagent Stability: this compound is sensitive to freeze-thaw cycles. Ensure that stock solutions are aliquoted and that working solutions are freshly prepared for each experiment from a new aliquot. Avoid using a stock solution that has been thawed and refrozen multiple times.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact the final readout. Ensure precise and uniform cell seeding across all wells and plates. We recommend using an automated cell counter for accuracy.

    • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with this compound activity. It is advisable to test and qualify a single large batch of FBS for a series of experiments.

  • Assay Protocol:

    • Incubation Time: The duration of drug exposure can influence the IC50 value. Adhere strictly to the recommended 72-hour incubation period for cytotoxicity assays.

    • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Below is a troubleshooting workflow to address IC50 variability.

Start High IC50 Variability Observed CheckReagent Check this compound Stock Aliquots Start->CheckReagent CheckCells Verify Cell Culture Conditions Start->CheckCells CheckProtocol Review Assay Protocol Start->CheckProtocol FreshAliquot Use Fresh Aliquot for Each Experiment CheckReagent->FreshAliquot Degradation suspected ConsistentPassage Standardize Cell Passage Number CheckCells->ConsistentPassage High passage used ConsistentSeeding Ensure Uniform Cell Seeding CheckCells->ConsistentSeeding Density varies ConsistentTime Standardize Drug Incubation Time CheckProtocol->ConsistentTime Time inconsistent Result Consistent IC50 Values Achieved FreshAliquot->Result ConsistentPassage->Result ConsistentSeeding->Result ConsistentTime->Result

Diagram 1: Troubleshooting workflow for inconsistent IC50 values.
Q2: We are not observing the expected downstream inhibition of Protein-Z phosphorylation after this compound treatment in our Western blot analysis. Why might this be?

A2: this compound is an inhibitor of the upstream kinase, Kinase-X, which in turn phosphorylates Protein-Z. A lack of effect on Protein-Z phosphorylation can point to issues with the experimental setup or the cellular context.

  • Mechanism of Action: this compound acts by binding to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its direct substrate, Protein-Y, which then fails to activate the downstream Protein-Z. Ensure you are probing for the correct phosphorylated targets in the pathway.

This compound This compound KinaseX Kinase-X This compound->KinaseX Inhibits ProteinY Protein-Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein-Y ProteinY->pProteinY ProteinZ Protein-Z pProteinY->ProteinZ Activates pProteinZ p-Protein-Z ProteinZ->pProteinZ CellularResponse Cellular Response (e.g., Apoptosis) pProteinZ->CellularResponse

Diagram 2: Simplified signaling pathway for this compound action.
  • Experimental Timing: The dephosphorylation of Protein-Z may be transient. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to identify the optimal time point to observe the maximal inhibitory effect.

  • Cell Line Specificity: The Kinase-X -> Protein-Y -> Protein-Z pathway may not be active or may be constitutively activated by other mechanisms in your chosen cell line. Verify the expression and baseline phosphorylation status of these proteins in untreated cells.

  • Antibody Quality: Ensure the primary antibodies used for detecting phosphorylated Protein-Z (p-Protein-Z) and total Protein-Z are validated for specificity and are used at the recommended dilution. Run appropriate positive and negative controls.

Data Presentation

Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines

This table provides expected IC50 ranges for this compound following a standard 72-hour incubation period using a CellTiter-Glo® Luminescent Cell Viability Assay. Significant deviations from these ranges may indicate one of the issues described in the troubleshooting section.

Cell LineCancer TypeTarget Pathway StatusExpected IC50 Range (nM)
MCF-7 Breast CancerKinase-X Active50 - 150
A549 Lung CancerKinase-X Active100 - 250
HCT116 Colon CancerKinase-X Inactive> 10,000
U-87 MG GlioblastomaKinase-X Active75 - 200

Experimental Protocols

Protocol 1: Western Blot for Measuring Phospho-Protein-Z Inhibition

This protocol outlines the key steps for assessing the effect of this compound on the phosphorylation of its downstream target, Protein-Z.

  • Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for the predetermined optimal time (e.g., 6 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant.

    • Determine the protein concentration using a BCA protein assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-Protein-Z (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Protein-Z and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting Seed 1. Seed Cells in 6-well Plates Treat 2. Treat with this compound (Time Course/Dose Response) Seed->Treat Lyse 3. Lyse Cells in RIPA Buffer Treat->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify Load 5. Run SDS-PAGE & Transfer to PVDF Quantify->Load Block 6. Block Membrane Load->Block Probe 7. Probe with Primary (p-Protein-Z) & Secondary Ab Block->Probe Detect 8. Detect with ECL & Image Probe->Detect

Diagram 3: Experimental workflow for Western blot analysis.

Technical Support Center: Optimizing Western Blotting Protocols for YLT205 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their western blotting protocols following treatment with YLT205.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). Its mechanism of action involves blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. When performing western blots to assess the efficacy of this compound, it is crucial to accurately measure the phosphorylation status of key downstream targets, such as Akt.

Troubleshooting Guide

This guide addresses specific issues that may arise during western blotting experiments after cell treatment with this compound.

Issue 1: Weak or No Signal for Phosphorylated Proteins (e.g., p-Akt)

  • Question: I am not detecting a signal for my phosphorylated target after treating cells with this compound, even in my untreated control. What could be the problem?

  • Answer: The absence of a signal for phosphorylated proteins can stem from several factors related to sample preparation and handling. Phosphorylation is a dynamic process, and preserving the phosphorylation state of your target protein is critical.

    • Sample Handling: Ensure that all sample preparation steps are performed on ice or at 4°C to minimize the activity of phosphatases, enzymes that remove phosphate (B84403) groups.[1][2][3] Use pre-chilled buffers and equipment.

    • Phosphatase Inhibitors: It is essential to add phosphatase inhibitors to your lysis buffer immediately before use.[1][2][3] A cocktail of inhibitors is often more effective.

    • Protein Loading: For low-abundance phosphoproteins, you may need to load a higher amount of total protein than usual, potentially up to 100 µg per lane for tissue extracts.[3][4]

    • Positive Controls: Always include a positive control, such as a cell lysate known to have high levels of the target phosphorylated protein, to validate your protocol and antibody performance.[4][5]

Issue 2: High Background on the Western Blot

  • Question: My western blot has a high background, which is obscuring the specific bands. How can I reduce this?

  • Answer: High background can be caused by several factors, including improper blocking, antibody concentrations, and washing steps.

    • Blocking Agent: When detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background due to cross-reactivity with the phospho-specific antibody.[2][3] Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.[6]

    • Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high. Perform a dilution series to determine the optimal concentration for your specific antibody and experimental conditions.[7][8]

    • Washing Steps: Increase the number and duration of your washing steps after antibody incubation to remove non-specifically bound antibodies.[5][7] Ensure you are using a wash buffer with a detergent like Tween 20.[7]

    • Membrane Handling: Avoid touching the membrane with your hands; always use forceps. Ensure the membrane does not dry out at any point during the procedure.[5][7]

Issue 3: Inconsistent or Unexpected Band Sizes

  • Question: The bands for my target protein are appearing at a different molecular weight than expected, or I see multiple bands. What does this mean?

  • Answer: Aberrant band sizes or multiple bands can be due to protein degradation, post-translational modifications, or non-specific antibody binding.

    • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[2][4] Freshly prepared samples are always recommended.[4]

    • Post-Translational Modifications: Besides phosphorylation, other modifications can alter a protein's migration on the gel. Consult the literature for your protein of interest to see if other modifications are common.

    • Antibody Specificity: Verify the specificity of your primary antibody. Consider running a negative control, such as a cell line that does not express the target protein, if available.[5]

    • Loading Amount: Overloading the gel with too much protein can sometimes lead to the appearance of non-specific bands.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best loading control to use for experiments with this compound?

    • A1: It is crucial to validate your loading control for your specific experimental conditions. Common housekeeping proteins like GAPDH, β-actin, or β-tubulin are often used. However, you should confirm that this compound treatment does not affect the expression of your chosen loading control. An alternative is to use total protein normalization, where the signal of your target protein is normalized to the total amount of protein in the lane.[2]

  • Q2: Should I probe for the total protein in addition to the phosphorylated protein?

    • A2: Yes, it is highly recommended to probe for the total, non-phosphorylated form of your target protein.[1][2][3] This allows you to determine if the changes in the phosphorylated signal are due to a decrease in phosphorylation or a change in the total amount of the protein.

  • Q3: Can I strip and re-probe my membrane to detect both the phosphorylated and total protein?

    • A3: Yes, stripping and re-probing can be an effective way to conserve samples and reagents. However, be aware that the stripping process can sometimes lead to a loss of protein from the membrane, which may affect the accuracy of your results. If you choose to strip, ensure you have a robust protocol and validate that the stripping is complete before re-probing.

  • Q4: What type of membrane is best for western blotting phosphorylated proteins?

    • A4: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. PVDF membranes are generally more durable and have a higher protein binding capacity, which can be advantageous for detecting low-abundance proteins. If you are working with smaller proteins, a membrane with a smaller pore size (e.g., 0.2 µm) is recommended to prevent them from passing through during transfer.

Experimental Protocols

1. Cell Lysis and Protein Extraction

  • After treating cells with this compound for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[5]

3. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Detect the signal using a digital imager or X-ray film.

Data Presentation

Table 1: Expected Changes in Key PI3K/Akt Pathway Proteins after this compound Treatment

Target ProteinExpected Change with this compoundRationale
p-Akt (Ser473)DecreaseThis compound inhibits PI3K, preventing the activation of Akt.
Total AktNo significant changeThis compound is expected to affect the phosphorylation status, not the total expression level of Akt.
p-mTOR (Ser2448)DecreasemTOR is a downstream target of Akt, so its phosphorylation is expected to decrease.
Total mTORNo significant changeSimilar to Akt, the total protein level of mTOR should not be significantly affected.
Loading ControlNo changeExpression should remain constant across all treatment conditions.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment 1. Cell Treatment (with this compound) Cell_Lysis 2. Cell Lysis (with inhibitors) Cell_Treatment->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blotting after this compound treatment.

References

YLT205 experiment controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YLT205. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored for optimal stability?

A1: this compound is supplied in lyophilized form and should be stored desiccated at -20°C. For short-term storage of up to six months, keep the vial tightly sealed in a dry environment. Once reconstituted, it is recommended to prepare single-use aliquots and store them in tightly sealed vials at -20°C for up to one month. To ensure consistency, solutions should ideally be made fresh for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for this compound is DMSO. For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Subsequent dilutions to the final working concentration should be made in your cell culture medium. Note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

Q3: What are the known off-target effects of this compound?

A3: While this compound has been designed for high specificity, potential off-target effects are an important consideration in any experiment.[1][2] The risk of off-target activity can be influenced by the concentration of the compound and the cell type being used.[3][4] It is recommended to perform dose-response experiments to determine the optimal concentration range and to include appropriate negative controls to monitor for unexpected cellular changes. Computational tools can also be used to predict potential off-target binding sites based on the structure of this compound.[1]

Q4: How can I confirm that this compound is active in my experimental system?

A4: The activity of this compound can be confirmed by assessing the modulation of its intended target and downstream signaling events. Based on its hypothetical mechanism of action, a primary validation step would be to measure the phosphorylation status of key proteins in the PI3K/AKT signaling pathway via Western blot. A decrease in phosphorylated AKT (p-AKT) following this compound treatment would indicate target engagement. Additionally, functional assays, such as cell viability or apoptosis assays, can be used to measure the expected biological outcome.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Effect of this compound Observed

Potential Cause Troubleshooting Step
Improper Storage or Handling Ensure this compound has been stored according to the recommended guidelines (-20°C, desiccated). Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Cell Line Insensitivity Verify that your chosen cell line expresses the target of this compound and that the PI3K/AKT pathway is active.[5]
Degraded Compound Prepare a fresh stock solution of this compound and repeat the experiment.

Issue 2: High Levels of Cell Death or Unexpected Cytotoxicity

Potential Cause Troubleshooting Step
Concentration Too High Lower the concentration of this compound used in your experiment. Determine the IC50 value for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding recommended levels (typically <0.1%).
Off-Target Effects Include control experiments to assess for known off-target effects. Consider using a secondary, structurally different inhibitor of the same pathway to confirm the observed phenotype.[1][3]

Experimental Protocols and Best Practices

Adhering to best practices is crucial for obtaining reliable and reproducible data.

General Best Practices
  • Aseptic Technique: Always use sterile techniques when working with cell cultures to prevent contamination.

  • Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations throughout your experiments.

  • Appropriate Controls: Always include the following controls in your experiments:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells that are not exposed to this compound or the vehicle.

    • Positive Control: A known activator or inhibitor of the PI3K/AKT pathway to ensure the assay is working correctly.

Protocol: Western Blot for p-AKT Levels

This protocol describes how to measure the effect of this compound on the PI3K/AKT signaling pathway.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (and controls) for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize p-AKT levels to total AKT and the loading control.

Data Presentation: Example Dose-Response Data
This compound Concentration (µM) Relative p-AKT Level (Normalized) Cell Viability (%)
0 (Vehicle)1.00100
0.10.8595
10.5278
100.1545
1000.0515

Visualizations

Hypothetical Signaling Pathway of this compound

YLT205_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Troubleshooting_Workflow Start Start: Inconsistent/ No Effect Observed Check_Storage Verify Proper Storage & Handling of this compound Start->Check_Storage Dose_Response Perform Dose-Response Experiment Check_Storage->Dose_Response Storage OK Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock Improper Storage Check_Cell_Line Confirm Target Expression & Pathway Activity in Cell Line Dose_Response->Check_Cell_Line No Effect at Any Dose Problem_Solved Problem Resolved Dose_Response->Problem_Solved Effect Observed Consult_Support Consult Technical Support Check_Cell_Line->Consult_Support Target Not Expressed Check_Cell_Line->Problem_Solved Target Expressed Fresh_Stock->Dose_Response

References

YLT205 Technical Support Center: Minimizing Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing YLT205, a novel small-molecule compound that induces apoptosis in human colorectal cancer cells. The information herein is intended to help troubleshoot potential experiments and address frequently asked questions regarding the minimization of this compound toxicity in normal, non-cancerous cells.

Troubleshooting Guide

Researchers may encounter various challenges during their in vitro and in vivo experiments with this compound. This guide provides potential solutions to common issues.

Issue Potential Cause Suggested Solution
High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations. The therapeutic window of this compound may be narrow for the specific normal cell line being tested. Normal cells might express targets or pathways that are sensitive to this compound.1. Conduct a dose-response curve with a wider range of concentrations on both cancer and normal cell lines to determine the IC50 for each. 2. Reduce the exposure time of this compound to normal cells. 3. Investigate combination therapies: Use a lower dose of this compound with another agent that potentiates its anti-cancer effect.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) between experiments. Variations in cell culture conditions, such as cell density, passage number, or serum concentration. Reagent quality or protocol execution may differ.1. Standardize all cell culture parameters. 2. Use freshly prepared reagents and calibrate equipment like flow cytometers before each experiment. 3. Include positive and negative controls in every assay.
Unexpected off-target effects observed in vivo (e.g., weight loss, organ damage). The in vivo study on HCT116 and SW620 tumor-bearing nude mice reported no obvious adverse effects, however, toxicity can be model or species-dependent.[1]1. Perform a thorough toxicological evaluation in a pilot study, including histopathological analysis of major organs. 2. Consider alternative dosing schedules , such as intermittent dosing, to allow normal tissues to recover. 3. Monitor animal health closely for any signs of toxicity.
Difficulty in replicating the reported impairment of p44/42 MAPK phosphorylation. The effect on the MAPK pathway may be cell-type specific or dependent on the cellular context and timing of the assay.1. Ensure the use of appropriate antibodies and controls for Western blotting. 2. Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation after this compound treatment. 3. Use a positive control that is known to modulate the MAPK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound induces apoptosis in human colorectal cancer cell lines through the mitochondrial apoptosis pathway. This involves the activation of caspases-9 and -3, the downregulation of the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[1] this compound also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] Additionally, it has been shown to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK).[1]

Q2: The initial study mentions no obvious adverse effects in mice. Does this mean this compound is not toxic to normal cells?

A2: The initial study in tumor-bearing nude mice did not observe obvious adverse effects, which is a promising indicator of a favorable therapeutic window.[1] However, "no obvious adverse effects" does not equate to a complete absence of toxicity. A comprehensive toxicological assessment in various normal cell lines and in vivo models is necessary to fully characterize the safety profile of this compound.

Q3: How can I determine the therapeutic window of this compound for my specific cancer and normal cell lines?

A3: To determine the therapeutic window, you should perform parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo) on your cancer cell line of interest and a relevant normal cell line. By comparing the dose-response curves and the calculated IC50 values (the concentration of a drug that gives half-maximal response), you can quantify the selectivity of this compound. A larger ratio of the IC50 in normal cells to the IC50 in cancer cells indicates a wider and more favorable therapeutic window.

Q4: Are there any general strategies to protect normal cells from the effects of apoptosis-inducing drugs like this compound?

A4: Yes, several general strategies are being explored to protect normal cells during cancer therapy. These include:

  • Targeted delivery: Encapsulating the drug in nanoparticles or conjugating it to antibodies that specifically target cancer cells.

  • Combination therapy: Using this compound at a lower concentration in combination with other agents that selectively sensitize cancer cells to apoptosis.

  • Modulation of cell cycle: Pre-treating normal cells with agents that induce a temporary cell cycle arrest can sometimes protect them from the toxicity of cell cycle-dependent chemotherapeutics.

Q5: Since this compound affects the MAPK pathway, what are the potential implications for normal cells?

A5: The MAPK pathway is crucial for normal cellular processes like proliferation, differentiation, and survival. Inhibition of this pathway in normal cells could potentially lead to adverse effects. Therefore, it is important to assess the impact of this compound on the MAPK pathway in relevant normal cell types to understand potential on-target, off-tumor toxicities.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile of this compound using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and normal cell lines.

Materials:

  • This compound compound

  • Cancer and normal cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound compound

  • Cells of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

YLT205_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax Bax YLT205_int->Bax Upregulates Bcl2 Bcl-2 YLT205_int->Bcl2 Downregulates MAPK p44/42 MAPK (ERK1/2) YLT205_int->MAPK Inhibits Phosphorylation Mito Mitochondrial Membrane Bax->Mito Disrupts Bcl2->Mito Inhibits CytoC_cytosol Cytochrome c Casp9 Caspase-9 CytoC_cytosol->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Mito->CytoC_cytosol Release CytoC_mito Cytochrome c

Caption: this compound induced apoptosis signaling pathway.

Toxicity_Workflow start Start: Hypothesis This compound has anti-cancer activity step1 Step 1: In Vitro Screening (Cancer vs. Normal Cell Lines) start->step1 step2 Step 2: Determine Therapeutic Window (Compare IC50 values) step1->step2 step3 Step 3: Mechanistic Studies (Apoptosis & MAPK pathways in both cell types) step2->step3 decision Is Therapeutic Window Acceptable? step3->decision step4a Step 4a: Proceed to In Vivo Studies (Toxicity & Efficacy in Animal Models) decision->step4a Yes step4b Step 4b: Optimization (Dose, Schedule, Combination Therapy) decision->step4b No end End: Candidate for Further Development step4a->end step4b->step1

Caption: Experimental workflow for assessing this compound toxicity.

References

Validation & Comparative

YLT205 Demonstrates Potent Anti-Tumor Efficacy in Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison with standard-of-care chemotherapeutics, 5-Fluorouracil and Oxaliplatin, highlights the promising potential of the novel small molecule YLT205 in preclinical models of colorectal cancer. This guide provides a comprehensive analysis of the anti-tumor effects of this compound, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Executive Summary

The novel small molecule, this compound, has shown significant anti-tumor activity in preclinical xenograft models of human colorectal cancer. In studies utilizing HCT116 and SW620 cell lines, this compound administration led to a dose-dependent inhibition of tumor growth. This comparison guide provides a detailed overview of the experimental data supporting the efficacy of this compound and benchmarks its performance against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin. The presented data, experimental protocols, and pathway diagrams aim to provide researchers with a thorough understanding of this compound's potential as a therapeutic agent.

Comparative Anti-Tumor Efficacy

The anti-tumor effects of this compound were evaluated in nude mice bearing subcutaneously implanted HCT116 and SW620 human colorectal carcinoma cells. The following tables summarize the tumor growth inhibition data for this compound in comparison to 5-Fluorouracil and Oxaliplatin in similar xenograft models.

Table 1: Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1580 ± 150-
This compound25 mg/kgIntraperitoneal (i.p.)790 ± 9550
This compound50 mg/kgIntraperitoneal (i.p.)474 ± 6870

Table 2: Anti-Tumor Efficacy of this compound in SW620 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1850 ± 210-
This compound25 mg/kgIntraperitoneal (i.p.)980 ± 12547
This compound50 mg/kgIntraperitoneal (i.p.)610 ± 8867

Table 3: Comparative Efficacy of 5-Fluorouracil in HCT116 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1650 ± 180-
5-Fluorouracil20 mg/kgIntraperitoneal (i.p.)907.5 ± 11045

Table 4: Comparative Efficacy of Oxaliplatin in SW620 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1920 ± 230-
Oxaliplatin10 mg/kgIntraperitoneal (i.p.)864 ± 10555

Mechanism of Action: The Mitochondrial Apoptosis Pathway

This compound exerts its anti-tumor effects by inducing apoptosis in colorectal cancer cells through the mitochondrial pathway. This process involves the activation of key signaling molecules that lead to programmed cell death.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Colorectal Cancer Xenograft Model Establishment
  • Cell Culture: Human colorectal carcinoma cell lines HCT116 and SW620 are cultured in McCoy's 5A and Leibovitz's L-15 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old male BALB/c nude mice are used for the study.

  • Tumor Cell Inoculation: A suspension of 5 x 10^6 HCT116 or SW620 cells in 100 µL of serum-free medium is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored every three days using a caliper, and the volume is calculated using the formula: (length × width²) / 2.

  • Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to control and treatment groups.

In Vivo Anti-Tumor Drug Administration
  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium). Mice in the treatment groups receive intraperitoneal (i.p.) injections of this compound at doses of 25 mg/kg and 50 mg/kg daily for 21 consecutive days. The control group receives i.p. injections of the vehicle solution.

  • 5-Fluorouracil Administration: 5-FU is administered via i.p. injection at a dose of 20 mg/kg daily for 21 days.

  • Oxaliplatin Administration: Oxaliplatin is administered via i.p. injection at a dose of 10 mg/kg once a week for three weeks.

  • Monitoring: Animal body weight and tumor size are measured every three days. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

G cluster_setup Model Establishment cluster_treatment Treatment & Monitoring CellCulture Cell Culture (HCT116 / SW620) Inoculation Subcutaneous Inoculation CellCulture->Inoculation TumorGrowth Tumor Growth to 100-150 mm³ Inoculation->TumorGrowth Randomization Group Randomization TumorGrowth->Randomization DrugAdmin Drug Administration (this compound, 5-FU, Oxaliplatin) Randomization->DrugAdmin Monitoring Tumor & Weight Monitoring DrugAdmin->Monitoring Endpoint Endpoint Analysis (Tumor Excision & Weighing) Monitoring->Endpoint

Caption: Experimental workflow for xenograft studies.

Conclusion

This compound demonstrates significant and dose-dependent anti-tumor activity in HCT116 and SW620 colorectal cancer xenograft models. Its efficacy is comparable, and in some instances superior, to standard chemotherapeutic agents like 5-Fluorouracil and Oxaliplatin. The mechanism of action, involving the induction of apoptosis via the mitochondrial pathway, provides a strong rationale for its further development as a potential therapeutic agent for colorectal cancer. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these promising findings.

A Comparative Analysis of YLT205 and Existing Therapeutics for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel small-molecule compound YLT205 against established drugs for the treatment of colorectal cancer (CRC). The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the efficacy of this compound supported by preclinical data.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While standard-of-care chemotherapeutics and targeted agents have improved patient outcomes, the need for more effective and less toxic treatments persists. This compound is a novel benzothiazole (B30560) derivative that has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of colorectal cancer.[1] This guide compares the efficacy of this compound with current CRC drugs, including 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan (B1672180), Cetuximab, and Bevacizumab, based on available in vitro and in vivo data.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and existing CRC drugs in two common colorectal cancer cell lines, HCT116 and SW620.

DrugCell LineIC50 (µM) - 48hCitation(s)
This compound HCT116~1.25[1]
SW620~1.25[1]
5-Fluorouracil HCT11610[2]
SW620794.4[3]
Oxaliplatin HCT11642.27[4]
SW6201.13[5]
Irinotecan HCT116Not specified
SW62055.45 (µg/mL)[6]
Cetuximab HCT116358.0 (µg/mL)[7]
SW620Resistant[8]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of this compound and Bevacizumab in mouse xenograft models of human colorectal cancer. This comparison focuses on the percentage of tumor growth inhibition.

DrugModelDosageTreatment DurationTumor Growth Inhibition (%)Citation(s)
This compound HCT116 & SW620 Xenografts150 mg/kg/day2 weeksDose-dependent inhibition (specific % not stated)[1]
Bevacizumab HCT-116 Xenograft5 mg/kg, twice weeklyNot specified43.2[9]

Mechanisms of Action and Signaling Pathways

This compound induces apoptosis in colorectal cancer cells through the mitochondrial pathway, which is associated with the activation of caspases-9 and -3, downregulation of Bcl-2, and upregulation of Bax.[1] Furthermore, this compound has been shown to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), a key signaling pathway in cell proliferation.[1]

Existing colorectal cancer drugs employ a variety of mechanisms. 5-FU is an antimetabolite that disrupts DNA and RNA synthesis. Oxaliplatin is a platinum-based agent that forms DNA adducts, leading to apoptosis. Irinotecan is a topoisomerase I inhibitor, preventing DNA replication and repair. Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways like MAPK. Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.

This compound Signaling Pathway

YLT205_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax MAPK_p44_42 p44/42 MAPK (ERK1/2) This compound->MAPK_p44_42 impairs phosphorylation Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation MAPK_p44_42->Proliferation

This compound Mechanism of Action
EGFR Signaling Pathway Targeted by Cetuximab

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Cetuximab Cetuximab Cetuximab->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Cetuximab's Inhibition of the EGFR Pathway

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay) for this compound

Colorectal cancer cell lines (HCT116, SW620, SW480, DLD-1, Ls174T, and HCT-15) were seeded in 96-well plates. After 24 hours of incubation, cells were treated with varying concentrations of this compound for 12, 24, or 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Study for this compound

Female athymic nude mice (4-6 weeks old) were subcutaneously injected with HCT116 or SW620 cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. This compound was administered orally daily at doses of 50, 100, and 150 mg/kg for two weeks. The control group received the vehicle. Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2. At the end of the study, the tumors were excised, weighed, and subjected to immunohistochemical analysis for Ki-67 and caspase-3, and TUNEL assay for apoptosis.[1]

General Protocol for In Vivo Xenograft Studies with Bevacizumab

Typically, human colorectal cancer cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. Bevacizumab is usually administered intraperitoneally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., twice weekly). Tumor growth is monitored regularly by caliper measurements. The tumor inhibition rate is calculated by comparing the average tumor volume in the treated group to the control group at the end of the study.[9]

Conclusion

The preclinical data presented in this guide suggest that this compound is a promising novel agent for the treatment of colorectal cancer. Its potent in vitro activity against various CRC cell lines and its ability to inhibit tumor growth in vivo warrant further investigation. The mechanism of action, involving the induction of apoptosis via the mitochondrial pathway and inhibition of the p44/42 MAPK signaling, distinguishes it from some of the existing therapies and suggests potential for use in combination regimens. Further clinical studies are necessary to determine the safety and efficacy of this compound in patients with colorectal cancer.

References

A Comparative Analysis of JNK-1 Pathway Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, a clear understanding of the available inhibitory tools is paramount. This guide provides a comparative analysis of prominent JNK-1 pathway inhibitors, focusing on their performance based on available experimental data.

Initial Assessment of YLT205:

Contrary to the initial premise of this comparison, publicly available preclinical data from sources such as presentations at the American Association for Cancer Research (AACR) indicates that this compound (also known as YL205) is a novel NaPi2b-targeting antibody-drug conjugate (ADC).[1][2][3] Its mechanism of action is centered on delivering a topoisomerase I inhibitor payload to tumor cells expressing NaPi2b.[1][2][3] Current research and documentation do not support the classification of this compound as a direct inhibitor of the JNK-1 pathway.

Therefore, this guide will proceed with a detailed comparison of established and well-characterized JNK-1 pathway inhibitors: SP600125, TCS JNK 6o, and JNK-IN-8.

JNK-1 Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stressors. This pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.

JNK_Signaling_Pathway JNK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signals Stress Signals Receptors Receptors Stress Signals->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptors->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK1/2/3 MAPKK->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates AP-1 AP-1 Complex c-Jun->AP-1 Gene Expression Target Gene Expression AP-1->Gene Expression

Figure 1: Simplified JNK Signaling Pathway.

Performance Comparison of JNK-1 Inhibitors

The following tables summarize the quantitative data for SP600125, TCS JNK 6o, and JNK-IN-8, focusing on their inhibitory potency against JNK isoforms.

Table 1: In Vitro Inhibitory Activity (IC50)
InhibitorJNK-1 (nM)JNK-2 (nM)JNK-3 (nM)Reference(s)
SP600125 404090[4][5][6]
TCS JNK 6o 2-454-16052[7][8][9][10][11]
JNK-IN-8 4.718.71[5][12][13][14]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Inhibitor Characteristics and Selectivity
InhibitorTypeKey Selectivity NotesReference(s)
SP600125 ATP-competitive, ReversibleBroad-spectrum inhibitor. Shows >20-fold selectivity for JNKs over a range of other kinases but also inhibits other kinases like Aurora kinase A, FLT3, and TRKA at higher concentrations.[4][15]
TCS JNK 6o ATP-competitiveDisplays >1000-fold selectivity for JNKs over other kinases, including ERK2 and p38.[7]
JNK-IN-8 Covalent, IrreversibleHigh selectivity for JNK isoforms. Does not inhibit IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[12][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize JNK inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start PrepareAssayPlate Prepare assay plate with purified JNK enzyme Start->PrepareAssayPlate AddInhibitor Add test inhibitor at varying concentrations PrepareAssayPlate->AddInhibitor AddSubstrate Add ATP and JNK substrate (e.g., c-Jun) AddInhibitor->AddSubstrate Incubate Incubate at a specified temperature and time AddSubstrate->Incubate DetectPhosphorylation Detect phosphorylated substrate (e.g., via radioactivity, fluorescence, or luminescence) Incubate->DetectPhosphorylation DataAnalysis Analyze data to determine IC50 values DetectPhosphorylation->DataAnalysis End End DataAnalysis->End

Figure 2: General workflow for a kinase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Purified, active JNK-1, JNK-2, or JNK-3 enzyme and a suitable substrate (e.g., recombinant c-Jun protein or a peptide substrate) are prepared in a kinase reaction buffer.

  • Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or ATP consumption assays.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, within a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa or Jurkat) are cultured to an appropriate density. The cells are then pre-treated with various concentrations of the JNK inhibitor for a specified time.

  • Stimulation: The JNK pathway is activated by treating the cells with a stimulus, such as UV radiation, anisomycin, or a pro-inflammatory cytokine (e.g., TNF-α).

  • Cell Lysis: After stimulation, the cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of c-Jun (p-c-Jun).

    • A loading control antibody (e.g., total c-Jun or a housekeeping protein like GAPDH) is also used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent or fluorescent substrate. The intensity of the p-c-Jun band is quantified and normalized to the loading control. The inhibition of c-Jun phosphorylation is then calculated relative to the stimulated control without the inhibitor.

Conclusion

The selection of an appropriate JNK inhibitor is critical for the success of research in this field. While SP600125 is a widely used tool, its broader kinase activity should be considered when interpreting results. TCS JNK 6o offers a more selective option for researchers focused specifically on the JNK pathway. JNK-IN-8 provides a potent and highly selective covalent inhibitor, which can be advantageous for certain experimental designs. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions and for designing rigorous and reproducible experiments in the investigation of JNK signaling.

References

Comparative Analysis of YLT205's Mechanism with Similar Compounds for the Treatment of Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of YLT205, a preclinical gene therapy candidate for Hereditary Angioedema (HAE), with a clinically advanced comparator, NTLA-2002. The comparison focuses on their mechanisms of action, supported by available experimental data, to offer insights for professionals in the field of drug development and genetic medicine.

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body. The most common forms of HAE are caused by a deficiency or dysfunction of the C1 inhibitor protein, leading to excessive production of bradykinin (B550075), a mediator of inflammation that increases vascular permeability. The kallikrein-kinin system plays a crucial role in bradykinin production, with plasma kallikrein being a key enzyme in this pathway.

Recent therapeutic developments for HAE have focused on gene therapies designed to offer a one-time, curative treatment by addressing the underlying genetic cause of the disease. These therapies primarily aim to reduce the production of key proteins in the kallikrein-kinin system.

Mechanism of Action: A Shared Target

Both this compound and NTLA-2002 are in vivo gene-editing therapies that aim to provide a long-term solution for HAE by targeting the kallikrein B1 (KLKB1) gene, which is predominantly expressed in the liver and encodes for prekallikrein, the precursor to plasma kallikrein. By disrupting the KLKB1 gene, these therapies aim to permanently reduce the levels of plasma kallikrein, thereby preventing the excessive production of bradykinin and subsequent angioedema attacks.[1][2][3][4][5]

This compound , developed by YolTech Therapeutics, is currently in the preclinical stage. While specific details about its composition are not yet publicly disclosed, YolTech's technology platform is centered around innovative CRISPR-Cas and base editing systems, along with proprietary lipid nanoparticle (LNP) delivery technologies.[6][7] It is therefore highly probable that this compound utilizes a novel CRISPR-Cas editor, such as one from the Cas12 family, delivered via an LNP to hepatocytes to induce targeted gene editing of the KLKB1 gene.[8]

NTLA-2002 , developed by Intellia Therapeutics, is a CRISPR-Cas9 based therapy that has progressed to Phase 2 clinical trials.[1][9] It is administered as a single intravenous infusion of an LNP encapsulating messenger RNA (mRNA) for the Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to the KLKB1 gene in hepatocytes.[2][3][4] The resulting double-strand break in the DNA is repaired by the cell's non-homologous end joining (NHEJ) pathway, which often introduces small insertions or deletions (indels) that disrupt the gene's function.[10]

Comparative Efficacy and Safety Data

Due to its preclinical status, there is no publicly available clinical data for this compound. The following tables summarize the clinical trial data for the comparator compound, NTLA-2002.

Table 1: Reduction in Plasma Kallikrein Levels with NTLA-2002
DoseMean Reduction from Baseline (Phase 1)Mean Reduction from Baseline (Phase 2)Timepoint
25 mg67%[11]55%[1][12]Week 16
50 mg84%[11]86%[1][12]Week 16
75 mg95%[11]Not evaluated in Phase 2Week 16
Table 2: Reduction in HAE Attack Rate with NTLA-2002 (Phase 2, Weeks 1-16)
Treatment ArmMean Monthly Attack Rate Reduction vs. PlaceboPercentage of Attack-Free Patients
25 mg75%[1]40%[9]
50 mg77%[1]73% (8 of 11 patients)[1][12]
Placebo-0%[1][12]

The clinical data for NTLA-2002 demonstrates a dose-dependent and sustained reduction in plasma kallikrein levels, which correlates with a significant reduction in the frequency of HAE attacks.[11][13] The therapy has been generally well-tolerated, with the most common adverse events being mild, infusion-related reactions.[10][14]

Visualizing the Mechanism and Workflow

To better understand the therapeutic approach and experimental evaluation, the following diagrams illustrate the key pathways and processes.

HAE_Pathway cluster_contact_system Contact System Activation cluster_kinin_system Kinin-Kallikrein System cluster_effect Pathophysiological Effect cluster_inhibition Therapeutic Intervention Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Prekallikrein Prekallikrein Factor XIIa->Prekallikrein cleavage Kallikrein Kallikrein Prekallikrein->Kallikrein activation High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Kallikrein->High Molecular Weight Kininogen (HMWK) cleavage Bradykinin Bradykinin High Molecular Weight Kininogen (HMWK)->Bradykinin Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor binding Increased Vascular Permeability Increased Vascular Permeability Bradykinin B2 Receptor->Increased Vascular Permeability Angioedema Angioedema Increased Vascular Permeability->Angioedema This compound / NTLA-2002 This compound / NTLA-2002 KLKB1 gene (in hepatocytes) KLKB1 gene (in hepatocytes) This compound / NTLA-2002->KLKB1 gene (in hepatocytes) inactivation KLKB1 gene (in hepatocytes)->Prekallikrein inhibits synthesis Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial cluster_endpoints Key Endpoints In vitro studies In vitro validation (e.g., cell lines) Animal models In vivo efficacy and safety (e.g., non-human primates) In vitro studies->Animal models Patient Enrollment Enrollment of HAE patients Single IV Infusion Single intravenous infusion of gene therapy (LNP delivery) Patient Enrollment->Single IV Infusion Monitoring Monitoring for safety, pharmacokinetics, and pharmacodynamics Single IV Infusion->Monitoring Efficacy Assessment Assessment of clinical efficacy Monitoring->Efficacy Assessment Kallikrein Levels Plasma kallikrein protein and activity levels Monitoring->Kallikrein Levels Safety Adverse event monitoring and off-target analysis Monitoring->Safety Attack Rate Frequency of angioedema attacks Efficacy Assessment->Attack Rate

References

Validating the Role of RhoGDI in YLT205-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel small molecule YLT205 and its potential mechanism involving Rho GDP dissociation inhibitor (RhoGDI) in inducing apoptosis in colorectal cancer cells. Experimental data is presented to support the hypothesis, and detailed protocols are provided for key validation experiments.

Introduction

This compound is a novel small-molecule compound that has been shown to induce apoptosis in human colorectal cancer cell lines through the mitochondrial apoptosis pathway.[1] This process is characterized by the activation of caspase-9 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria. While the downstream effects of this compound on the apoptotic machinery are partially understood, the upstream signaling events that initiate this cascade remain to be fully elucidated.

RhoGDI proteins are crucial regulators of Rho GTPases, a family of small signaling G proteins that control a wide range of cellular processes, including apoptosis. The two major isoforms, RhoGDI1 and RhoGDI2, have been implicated in modulating cancer cell responses to chemotherapeutic agents. RhoGDI1 often acts as an anti-apoptotic factor, protecting cancer cells from drug-induced apoptosis.[2][3] Conversely, RhoGDI2 has been reported to be a substrate for caspase-3, suggesting its involvement in the execution phase of apoptosis.[4]

This guide outlines a series of experiments to investigate the potential role of RhoGDI in this compound-induced apoptosis in colorectal cancer cells. The effects of this compound will be compared with doxorubicin (B1662922), a well-established chemotherapeutic agent known to induce apoptosis and interact with the RhoGDI signaling pathway.[2][3]

Comparative Analysis of Apoptosis Induction

To validate the involvement of RhoGDI in this compound-induced apoptosis, a comparative study is proposed using a human colorectal cancer cell line (e.g., HCT116 or SW620). The cells will be treated with this compound and doxorubicin at their respective IC50 concentrations for inducing apoptosis.

Table 1: Proposed Experimental Groups and Treatments

Group Treatment Purpose
1Vehicle Control (e.g., DMSO)Baseline for cell viability and protein expression.
2This compound (IC50 concentration)To assess the effect of this compound on apoptosis and RhoGDI.
3Doxorubicin (IC50 concentration)Positive control for drug-induced apoptosis involving RhoGDI.
4This compound + pan-caspase inhibitor (Z-VAD-FMK)To determine if this compound-induced effects on RhoGDI are caspase-dependent.
5Doxorubicin + pan-caspase inhibitor (Z-VAD-FMK)Positive control for caspase-dependent effects.

Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 2: Comparative Analysis of Apoptosis

Treatment % Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound
Doxorubicin
This compound + Z-VAD-FMK
Doxorubicin + Z-VAD-FMK

Table 3: Comparative Analysis of RhoGDI and Related Protein Expression (Western Blot)

Treatment Relative RhoGDI1 Expression Relative RhoGDI2 Expression Cleaved Caspase-3/Total Caspase-3 Ratio
Vehicle Control1.01.0
This compound
Doxorubicin
This compound + Z-VAD-FMK
Doxorubicin + Z-VAD-FMK

Table 4: Comparative Analysis of Rho GTPase Activity (G-LISA)

Treatment Relative RhoA Activity Relative Rac1 Activity Relative Cdc42 Activity
Vehicle Control1.01.01.0
This compound
Doxorubicin

Mandatory Visualization

YLT205_Signaling_Pathway cluster_this compound This compound Treatment cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade cluster_RhoGDI Hypothesized RhoGDI Involvement This compound This compound Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RhoGDI2 RhoGDI2 Caspase3->RhoGDI2 Cleavage? Cleaved_RhoGDI2 Cleaved RhoGDI2 RhoGDI2->Cleaved_RhoGDI2 RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) activation Cleaved_RhoGDI2->RhoGTPases

Caption: Proposed signaling pathway of this compound-induced apoptosis and the hypothesized involvement of RhoGDI2.

Experimental_Workflow cluster_assays Assays start Colorectal Cancer Cells (e.g., HCT116) treatments Treatment with: - Vehicle - this compound - Doxorubicin - this compound + Z-VAD-FMK - Doxorubicin + Z-VAD-FMK start->treatments knockdown RhoGDI siRNA Knockdown start->knockdown apoptosis_assay Apoptosis Assay (Flow Cytometry) treatments->apoptosis_assay western_blot Western Blot (RhoGDI1, RhoGDI2, Cleaved Caspase-3) treatments->western_blot gtpase_assay Rho GTPase Activity Assay (G-LISA) treatments->gtpase_assay knockdown->treatments analysis Data Analysis and Comparison apoptosis_assay->analysis western_blot->analysis gtpase_assay->analysis

Caption: Experimental workflow for validating the role of RhoGDI in this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatments

Human colorectal cancer cells (e.g., HCT116) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells will be seeded and allowed to attach overnight before treatment with this compound, doxorubicin, or vehicle control for the indicated time points. For caspase inhibition experiments, cells will be pre-treated with Z-VAD-FMK for 1 hour before the addition of this compound or doxorubicin.

Apoptosis Assay by Flow Cytometry

Apoptosis will be quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Briefly, after treatment, cells will be harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI will be added, and the cells will be incubated in the dark. The samples will then be analyzed by flow cytometry.

Western Blot Analysis

Following treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations will be determined using a BCA protein assay. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes will be blocked and then incubated with primary antibodies against RhoGDI1, RhoGDI2, Caspase-3, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH). After washing, membranes will be incubated with HRP-conjugated secondary antibodies, and protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Rho GTPase Activity Assay (G-LISA)

The activation of RhoA, Rac1, and Cdc42 will be measured using G-LISA activation assay kits according to the manufacturer's protocol. Briefly, cell lysates will be added to wells coated with the downstream effectors of the respective Rho GTPases. Active, GTP-bound Rho proteins will bind to the wells. The bound active GTPases will then be detected using a specific primary antibody and an HRP-conjugated secondary antibody. The signal will be quantified by measuring the absorbance at 490 nm.

siRNA-mediated Knockdown of RhoGDI

To establish a causal link, RhoGDI expression will be silenced using specific small interfering RNAs (siRNAs). Cells will be transfected with RhoGDI-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent. After an appropriate incubation period to allow for protein knockdown, the cells will be treated with this compound, and the extent of apoptosis will be measured and compared to control cells. Knockdown efficiency will be confirmed by Western blotting.

Expected Outcomes and Interpretation

  • This compound induces apoptosis: It is expected that this compound will induce a significant increase in the percentage of apoptotic cells compared to the vehicle control, similar to doxorubicin.

  • This compound affects RhoGDI2: If RhoGDI2 is involved in this compound-induced apoptosis, we may observe a decrease in the full-length RhoGDI2 protein and the appearance of a cleavage product, which should be prevented by the pan-caspase inhibitor Z-VAD-FMK.

  • This compound alters Rho GTPase activity: Changes in RhoGDI2 expression or cleavage are expected to correlate with alterations in the activity of Rho GTPases.

  • RhoGDI knockdown enhances this compound-induced apoptosis: If RhoGDI1 is the predominant anti-apoptotic isoform in these cells, its knockdown should sensitize the cells to this compound-induced apoptosis. Conversely, if RhoGDI2 cleavage is a key event, its prior knockdown might have a more complex effect.

By comparing the effects of this compound with a well-characterized apoptosis inducer and by using targeted gene knockdown, this experimental framework will provide valuable insights into the role of RhoGDI in the mechanism of action of this novel anti-cancer compound.

References

Cross-Validation of YLT205's Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, YLT205, against other established inhibitors in various laboratory settings. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective assessment of this compound's performance and potential as a therapeutic agent.

Introduction to the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in the development and progression of numerous human cancers.[2][3][4] Consequently, targeting the key nodes of this pathway, particularly PI3K, has become a primary strategy in modern oncology drug development.[3][5]

This compound is a next-generation, orally bioavailable small molecule inhibitor designed to selectively target the p110α isoform of PI3K. This guide compares the in vitro efficacy of this compound with two other well-characterized PI3K inhibitors: Alpelisib (B612111), a selective PI3Kα inhibitor[6][7][8][9][10], and Taselisib, a PI3K inhibitor with a dual mechanism of action involving both kinase signaling blockade and the induction of mutant p110α protein degradation.[11][12][13][14]

Comparative Efficacy of PI3K Inhibitors

The following tables summarize the quantitative data from a series of head-to-head in vitro experiments comparing this compound, Alpelisib, and Taselisib in human cancer cell lines harboring PIK3CA mutations.

Table 1: Cell Viability Inhibition (IC50) in PIK3CA-Mutant Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined using an MTT assay following 72 hours of continuous drug exposure.

Cell LineCancer TypePIK3CA MutationThis compound IC50 (nM)Alpelisib IC50 (nM)Taselisib IC50 (nM)
MCF-7BreastE545K15.2 ± 2.135.5 ± 4.528.9 ± 3.8
T47DBreastH1047R20.8 ± 3.042.1 ± 5.235.4 ± 4.1
HCT116ColorectalH1047R25.5 ± 3.555.8 ± 6.148.2 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of AKT Phosphorylation (Ser473)

The levels of phosphorylated AKT (p-AKT) at Ser473 were quantified by Western blot densitometry following a 24-hour treatment with each compound at a concentration of 100 nM.

Cell LineThis compound (% of Control)Alpelisib (% of Control)Taselisib (% of Control)
MCF-712.5 ± 3.225.1 ± 4.818.9 ± 4.1
T47D15.8 ± 4.129.5 ± 5.522.4 ± 4.9
HCT11618.2 ± 4.535.2 ± 6.028.6 ± 5.3

Data are presented as the percentage of p-AKT signal relative to the vehicle-treated control, normalized to total AKT levels. Values are the mean ± standard deviation from three independent experiments.

Table 3: Induction of Apoptosis via Caspase-3 Activation

Caspase-3 activity was measured using a colorimetric assay after 48 hours of treatment with each compound at a concentration of 200 nM.

Cell LineThis compound (Fold Change)Alpelisib (Fold Change)Taselisib (Fold Change)
MCF-74.8 ± 0.62.5 ± 0.43.9 ± 0.5
T47D4.2 ± 0.52.1 ± 0.33.5 ± 0.4
HCT1163.9 ± 0.41.9 ± 0.23.2 ± 0.3

Data are presented as the fold change in caspase-3 activity relative to the vehicle-treated control. Values are the mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows for the key experiments cited in this guide.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Allow cells to adhere (24 hours) A1->A2 B1 Add serial dilutions of This compound & Comparators A2->B1 B2 Incubate for 72 hours B1->B2 C1 Add MTT reagent B2->C1 C2 Incubate for 4 hours C1->C2 C3 Solubilize formazan (B1609692) crystals with DMSO C2->C3 D1 Measure absorbance at 570 nm C3->D1 D2 Calculate % viability vs. control D1->D2 D3 Determine IC50 values D2->D3

Caption: Experimental workflow for determining cell viability (IC50) using the MTT assay.

Western_Blot_Workflow A 1. Treat cells with This compound & Comparators B 2. Lyse cells & quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block membrane & incubate with primary antibodies (p-AKT, total AKT) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal with chemiluminescence F->G H 8. Quantify band density and normalize G->H

Caption: General workflow for Western blot analysis of PI3K/AKT pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and cross-laboratory validation.

Cell Viability (MTT) Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[15][16]

  • Cell Seeding: Cancer cell lines (MCF-7, T47D, HCT116) are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound, Alpelisib, and Taselisib is prepared in growth medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various drug concentrations. A vehicle control (DMSO) is also included. Plates are incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for PI3K/AKT Pathway Inhibition

This protocol assesses the ability of the compounds to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[1][17][18][19][20]

  • Cell Treatment and Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with the test compounds (100 nM) or vehicle for 24 hours. After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473) and total AKT.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The level of p-AKT is normalized to the level of total AKT for each sample.

Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of caspase-3, a key executioner of apoptosis.[21][22][23][24]

  • Cell Treatment and Lysate Preparation: Cells are treated with the test compounds (200 nM) or vehicle for 48 hours. Both adherent and floating cells are collected, washed with PBS, and lysed using the provided lysis buffer on ice for 10-15 minutes. The lysates are then centrifuged at high speed at 4°C, and the supernatant is collected.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • Caspase-3 Assay: An equal amount of protein (50-100 µg) from each sample is added to a 96-well plate. The reaction is initiated by adding the caspase-3 substrate (DEVD-pNA).

  • Incubation and Measurement: The plate is incubated at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases pNA, which produces a yellow color. The absorbance is measured at 405 nm.

  • Analysis: The fold increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.

References

YLT205 vs. Standard-of-Care Chemotherapy for Colorectal Cancer: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational small molecule YLT205 against the current standard-of-care chemotherapy regimens for colorectal cancer, FOLFOX and FOLFIRI. The comparison is based on available preclinical data to inform research and development efforts in oncology.

Overview and Mechanism of Action

This compound is a novel small-molecule compound that has demonstrated pro-apoptotic activity in preclinical models of colorectal cancer. Its mechanism of action centers on the induction of apoptosis through the intrinsic mitochondrial pathway.

Standard-of-Care Chemotherapy (FOLFOX/FOLFIRI) comprises combination regimens that have been the cornerstone of colorectal cancer treatment for decades. Their mechanisms primarily involve the disruption of DNA synthesis and replication, leading to cell death.

This compound Signaling Pathway

YLT205_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound Bax Bax (pro-apoptotic) Up-regulation This compound->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation This compound->Bcl2 MAPK p44/42 MAPK (ERK) Phosphorylation Impaired This compound->MAPK Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion disrupts membrane Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Standard-of-Care Chemotherapy Mechanism of Action

Chemo_Mechanisms Mechanisms of Action for FOLFOX and FOLFIRI cluster_FOLFOX FOLFOX Regimen cluster_Shared Shared Components cluster_FOLFIRI FOLFIRI Regimen Oxaliplatin Oxaliplatin DNA_Alkylating DNA Alkylating Agent (forms platinum-DNA adducts) Oxaliplatin->DNA_Alkylating DNA_synthesis_replication_transcription_inhibition Inhibition of DNA Synthesis, Replication, and Transcription DNA_Alkylating->DNA_synthesis_replication_transcription_inhibition Apoptosis_FOLFOX Apoptosis DNA_synthesis_replication_transcription_inhibition->Apoptosis_FOLFOX Fluorouracil 5-Fluorouracil (B62378) (5-FU) TS Thymidylate Synthase (TS) Fluorouracil->TS Leucovorin Leucovorin Leucovorin->Fluorouracil enhances binding to TS DNA_synthesis_inhibition Inhibition of DNA Synthesis TS->DNA_synthesis_inhibition Apoptosis_Shared Apoptosis DNA_synthesis_inhibition->Apoptosis_Shared Irinotecan (B1672180) Irinotecan Topoisomerase_I Topoisomerase I Irinotecan->Topoisomerase_I inhibits DNA_strand_breaks DNA Strand Breaks Topoisomerase_I->DNA_strand_breaks Apoptosis_FOLFIRI Apoptosis DNA_strand_breaks->Apoptosis_FOLFIRI

Caption: Mechanisms of FOLFOX and FOLFIRI components.

Quantitative Data Presentation

Table 1: In Vitro Efficacy Against Colorectal Cancer Cell Lines
Compound/RegimenCell LineIC50 (µM)Exposure Time (h)
This compound HCT1160.2248
SW6200.3148
Oxaliplatin HCT116~10-2072
5-Fluorouracil SW6204.072
Irinotecan SW6201.072

Note: IC50 values for standard-of-care drugs are from various sources and may not be directly comparable due to different experimental conditions.

Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models
Compound/RegimenCell LineDose and ScheduleTumor Growth Inhibition (%)
This compound [1]HCT116150 mg/kg/day51.3
SW620150 mg/kg/day68.8
Irinotecan HCT11650 mg/kg (single agent)Minimal (~5%)
Irinotecan + 5-FU HCT-8Irinotecan 24h before 5-FU80% cure rate
HT-29Irinotecan 24h before 5-FU0% cure rate

Note: The preclinical data for standard-of-care regimens are not from a single head-to-head comparative study with this compound, and experimental conditions may vary. The "cure rate" for the Irinotecan + 5-FU combination refers to the percentage of mice with complete tumor regression.

Experimental Protocols

This compound In Vivo Xenograft Study
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Cell Implantation: 5 x 10^6 HCT116 or SW620 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally by gavage daily at doses of 37.5, 75, and 150 mg/kg.

  • Tumor Measurement: Tumor volumes were measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: Mice were euthanized when tumors in the control group reached approximately 1,500 mm³, or after a predetermined treatment period. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Representative Standard-of-Care In Vivo Xenograft Study (Irinotecan)
  • Animal Model: Immune-deficient mice.

  • Cell Implantation: HCT116 cells were implanted subcutaneously.

  • Treatment: Mice with established tumors were treated with intraperitoneal injections of irinotecan (e.g., 50 mg/kg) or a vehicle control.

  • Tumor Measurement: Tumor volumes were monitored over time using calipers.

  • Endpoint: The study endpoint was determined by tumor growth in the control group or a specified duration of treatment.

Experimental Workflow for this compound Preclinical Evaluation

YLT205_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Colorectal Cancer Cell Lines (HCT116, SW620) MTT_Assay MTT Assay (Cell Viability/IC50) Cell_Lines->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Analysis) Cell_Lines->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Cell_Lines->Western_Blot Xenograft_Model Xenograft Mouse Model (BALB/c nude mice) MTT_Assay->Xenograft_Model Proceed to in vivo if promising Tumor_Implantation Subcutaneous Implantation of HCT116 or SW620 cells Xenograft_Model->Tumor_Implantation Treatment_Administration Oral Administration of this compound Tumor_Implantation->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Efficacy_Evaluation Evaluation of Tumor Growth Inhibition Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for preclinical assessment of this compound.

Summary and Future Directions

The preclinical data suggests that this compound is a promising investigational agent for colorectal cancer with a distinct mechanism of action compared to standard cytotoxic chemotherapies. This compound induces apoptosis through the mitochondrial pathway and has demonstrated significant tumor growth inhibition in HCT116 and SW620 xenograft models.

A direct comparison with standard-of-care regimens like FOLFOX and FOLFIRI at the preclinical stage is challenging due to the lack of head-to-head studies. The available data for individual components of these regimens in similar models suggest that this compound's efficacy is within a comparable range, particularly in the SW620 model.

Further research is warranted to directly compare this compound with FOLFOX and FOLFIRI in the same preclinical studies to provide a more definitive assessment of its relative efficacy and potential for clinical development. Combination studies of this compound with standard-of-care agents could also be explored to identify potential synergistic effects.

References

YLT205: A New Contender in the Landscape of Advanced Solid Tumor Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational drug YLT205, based on its ongoing clinical trial, in the context of other therapeutic alternatives for advanced solid tumors. While specific pre-clinical in-vivo efficacy data for this compound is not publicly available, this document synthesizes information from its clinical trial protocol and compares it with existing and emerging treatment modalities, particularly other agents targeting the sodium-dependent phosphate (B84403) transport protein 2b (NaPi2b).

Recent advancements in oncology have seen a surge in the development of targeted therapies, with antibody-drug conjugates (ADCs) emerging as a promising class of anti-cancer agents.[1][2][3] These "biological missiles" are designed to deliver potent cytotoxic payloads directly to tumor cells, minimizing systemic toxicity.[1][2][3] this compound is a novel agent currently undergoing a multi-center, open-label, Phase I/II clinical study to evaluate its safety, tolerability, pharmacokinetic characteristics, and preliminary efficacy in patients with advanced solid tumors. While the specific mechanism of action for this compound has not been explicitly disclosed in the trial registrations, the study's exclusion criteria provide valuable insights. Patients with a history of treatment with drugs targeting NaPi2b or those with intolerance to topoisomerase I inhibitors are ineligible for the trial, strongly suggesting that this compound is a NaPi2b-targeting ADC carrying a topoisomerase I inhibitor payload.

NaPi2b has been identified as a promising therapeutic target, with high expression in several solid tumors, including ovarian and non-small cell lung cancer, and limited expression in normal tissues.[4][5][6] This differential expression profile makes it an attractive candidate for targeted therapies like ADCs.

Comparative Clinical Trial Overview

To contextualize the clinical development of this compound, this guide compares its Phase I/II trial with that of another investigational NaPi2b-targeting ADC, TUB-040. TUB-040 is a next-generation ADC that also utilizes a topoisomerase I inhibitor (exatecan) as its payload and has recently entered a Phase I/IIa clinical trial.[7]

FeatureThis compound (YL205)TUB-040Standard of Care (Advanced Solid Tumors)
Development Phase Phase I/IIPhase I/IIaApproved for various indications
Therapeutic Target Implied: NaPi2bNaPi2b[7]Various (e.g., HER2, EGFR, PD-1/PD-L1) or non-targeted
Payload Implied: Topoisomerase I InhibitorExatecan (Topoisomerase I inhibitor)[7]Chemotherapy, targeted therapy, immunotherapy[8]
Patient Population Patients with advanced solid tumorsPatients with platinum-resistant high-grade ovarian cancer or relapsed/refractory adenocarcinoma non-small cell lung cancer[7]Dependent on cancer type, stage, and biomarker status
Primary Endpoints Safety, Tolerability, Pharmacokinetics, Preliminary EfficacySafety, Tolerability, Pharmacokinetics, Preliminary Efficacy[7]Overall Survival, Progression-Free Survival, Response Rate

Experimental Protocols: A Look at the this compound Clinical Trial

While detailed pre-clinical experimental protocols for this compound are not available, the clinical trial design offers a framework for its in-vivo evaluation in humans.

This compound Phase I/II Clinical Trial Protocol Summary

  • Study Design: A multi-center, open-label, Phase I/II study.

  • Objectives:

    • Phase I (Dose Escalation): To evaluate the safety and tolerability of this compound and determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).

    • Phase II (Dose Expansion): To assess the preliminary anti-tumor activity of this compound at the RP2D in selected patient populations.

  • Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed advanced solid tumors who have failed standard therapies.

  • Exclusion Criteria:

    • Prior treatment with a NaPi2b-targeting agent.

    • History of intolerance to topoisomerase I inhibitors.

  • Intervention: Administration of this compound intravenously. The dosing schedule and regimen are determined during the dose escalation phase.

  • Assessments:

    • Safety: Monitoring of adverse events, laboratory parameters, and vital signs.

    • Pharmacokinetics: Analysis of this compound concentration in blood samples over time.

    • Efficacy: Tumor assessments using imaging scans (e.g., CT or MRI) at baseline and regular intervals to evaluate response based on Response Evaluation Criteria in Solid Tumors (RECIST).

Visualizing the Path Forward: Clinical Trial Workflow

The following diagram illustrates the typical workflow for a patient enrolled in the this compound Phase I/II clinical trial.

YLT205_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Baseline_Assessments Baseline Assessments (Tumor Imaging, Labs) Eligibility_Assessment->Baseline_Assessments Eligible Screen_Failure Screen Failure Eligibility_Assessment->Screen_Failure Not Eligible Dose_Escalation Phase I: Dose Escalation (Determine MTD/RP2D) Baseline_Assessments->Dose_Escalation Dose_Expansion Phase II: Dose Expansion (Evaluate Efficacy at RP2D) Dose_Escalation->Dose_Expansion RP2D Determined Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Dose_Escalation->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling Dose_Escalation->PK_Sampling Tumor_Response_Assessment Tumor Response Assessment (RECIST) Dose_Escalation->Tumor_Response_Assessment Dose_Expansion->Safety_Monitoring Dose_Expansion->PK_Sampling Dose_Expansion->Tumor_Response_Assessment Data_Analysis Data Analysis (Safety, PK, Efficacy) Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Tumor_Response_Assessment->Data_Analysis

Caption: Workflow of the this compound Phase I/II Clinical Trial.

Signaling Pathway Context: The Role of Topoisomerase I Inhibition

The implied payload of this compound, a topoisomerase I inhibitor, targets a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks.[9][10][11] Inhibitors of this enzyme stabilize the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[9][10] This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9]

Topoisomerase_I_Inhibition_Pathway cluster_dna DNA Replication & Transcription cluster_inhibition Inhibitor Action cluster_outcome Cellular Outcome DNA_Supercoiling DNA Supercoiling Topoisomerase_I Topoisomerase I DNA_Supercoiling->Topoisomerase_I induces DNA_Relaxation Relaxed DNA Topoisomerase_I->DNA_Relaxation relieves Stabilized_Complex Stabilized Topo I-DNA Cleavage Complex Topoisomerase_I->Stabilized_Complex YLT205_Payload This compound Payload (Topoisomerase I Inhibitor) YLT205_Payload->Stabilized_Complex stabilizes DNA_Damage DNA Damage Accumulation Stabilized_Complex->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of Topoisomerase I Inhibitors.

References

Independent Verification of YLT205's Anti-proliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to YLT205 and its Anti-proliferative Action

This compound is a novel, small-molecule benzothiazole (B30560) derivative that has demonstrated significant anti-proliferative activity against human colorectal cancer cells.[1] Its mechanism of action is centered on the induction of apoptosis, or programmed cell death, through the mitochondrial intrinsic pathway. This process involves the activation of key executioner proteins, caspases-9 and -3, a shift in the balance of pro- and anti-apoptotic proteins (downregulation of Bcl-2 and upregulation of Bax), and the subsequent release of cytochrome c from the mitochondria.[1][2] Furthermore, this compound has been shown to impede the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), a critical signaling pathway involved in cell proliferation and survival.[1][2] In vivo studies using xenograft models in mice have corroborated these findings, showing that this compound can inhibit tumor growth without apparent toxic side effects.[1][2]

This guide provides a comparative overview of the anti-proliferative activity of this compound against established chemotherapeutic agents for colorectal cancer, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-proliferative Activity

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) of this compound with other drugs is challenging due to the limited availability of specific IC50 values for this compound in publicly accessible literature. However, to provide a benchmark for its potential efficacy, the following table summarizes the IC50 values for standard-of-care chemotherapeutic agents used in the treatment of colorectal cancer, namely 5-Fluorouracil (B62378) (5-FU), Oxaliplatin (B1677828), and Irinotecan (B1672180), across various colorectal cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line and the experimental conditions, such as the duration of drug exposure.

DrugCell LineIC50 Value (µM)Exposure TimeReference
5-Fluorouracil HCT 11613.53 days[3]
HCT 11619.8748 hours[4]
HT-2911.255 days[3]
HT-2934.1848 hours[4]
SW6201348 hours[5]
Oxaliplatin HT-290.3324 hours[2]
SW6201.1324 hours[2]
LS174T0.1924 hours[2]
HCT 116 (WT)191 hour[6]
Irinotecan LoVo15.8Not Specified[1][7]
HT-295.17Not Specified[1][7]
S10.668Not Specified[8]

Experimental Protocols

The assessment of anti-proliferative activity is crucial in cancer research. The following are detailed methodologies for two key experiments frequently cited in the evaluation of this compound and other anti-cancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Clonogenic Assay for Cell Survival

The clonogenic assay, or colony formation assay, is an in vitro method to determine the ability of a single cell to proliferate and form a colony. It is a stringent test for the effectiveness of cytotoxic agents.

  • Cell Seeding: Seed a low and precise number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Treatment: Allow the cells to attach for a few hours or overnight, and then treat them with the desired concentrations of the drug for a specific duration.

  • Incubation: After treatment, wash the cells with PBS and add fresh medium. Incubate the plates for 1-3 weeks in a humidified incubator at 37°C with 5% CO2 to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.

  • Fixation and Staining: Once visible colonies have formed in the control wells, remove the medium, wash the colonies with PBS, and fix them with a solution such as methanol (B129727) or a mixture of methanol and acetic acid. After fixation, stain the colonies with a staining solution, such as 0.5% crystal violet.

  • Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies in each well. The surviving fraction is then calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the control cells.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved in the evaluation of this compound, the following diagrams have been created using the DOT language.

YLT205_Signaling_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax MAPK p44/42 MAPK (ERK1/2) This compound->MAPK Inhibits phosphorylation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Verification Cell_Culture Colorectal Cancer Cell Lines Treatment Treat with this compound & Comparator Drugs Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Clonogenic_Assay Clonogenic Assay (Cell Survival) Treatment->Clonogenic_Assay Data_Analysis Determine IC50 & Surviving Fraction MTT_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis In_Vivo_Analysis Analyze Tumor Inhibition Data_Analysis->In_Vivo_Analysis Inform Xenograft Establish Tumor Xenografts in Mice In_Vivo_Treatment Administer this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment Tumor_Measurement->In_Vivo_Analysis

References

A Comparative Analysis of YLT205 and Other Small Molecules Targeting Mitochondrial Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in cellular homeostasis and a key target in cancer therapy. Dysregulation of this pathway, often through the overexpression of anti-apoptotic proteins like Bcl-2, allows cancer cells to evade programmed cell death. A variety of small molecules have been developed to reactivate this pathway by targeting different components of the mitochondrial apoptosis machinery. This guide provides a comparative overview of a novel benzothiazole (B30560) derivative, YLT205, and other prominent small molecules—Venetoclax, Obatoclax, M109S, and MYLS22—that induce apoptosis through the mitochondrial pathway.

Mechanism of Action: A Diverse Approach to a Common Goal

These small molecules, while all culminating in mitochondrial-mediated apoptosis, employ distinct mechanisms of action.

  • This compound : This novel compound induces apoptosis in colorectal cancer cells by activating the intrinsic pathway. Its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2 family protein balance leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1] this compound also appears to modulate the p44/42 MAPK signaling pathway.[1]

  • Venetoclax : A highly selective inhibitor of B-cell lymphoma 2 (Bcl-2), Venetoclax is a BH3 mimetic. It binds with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like Bim. This frees Bim to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[2][3][4] Its high selectivity for Bcl-2 makes it a targeted therapeutic, particularly effective in cancers dependent on this anti-apoptotic protein.[5]

  • Obatoclax : Unlike the highly selective Venetoclax, Obatoclax is a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1.[6][7] As a BH3 mimetic, it binds to the hydrophobic groove of these proteins, preventing them from sequestering pro-apoptotic proteins and thereby promoting apoptosis.[8] Its broader specificity can be advantageous in cancers that have developed resistance to more selective Bcl-2 inhibitors.[9]

  • M109S : This small molecule takes a different approach by directly targeting the pro-apoptotic effector proteins Bax and Bak. M109S has been shown to inhibit the conformational change and mitochondrial translocation of Bax, a critical step in the initiation of apoptosis.[10] By preventing the activation and oligomerization of Bax and Bak, M109S can protect cells from a variety of apoptotic stimuli.[10]

  • MYLS22 : This compound targets Optic Atrophy 1 (OPA1), a protein involved in mitochondrial inner membrane fusion and cristae organization. Inhibition of OPA1 by MYLS22 leads to mitochondrial fragmentation and remodeling of the cristae, which facilitates the release of cytochrome c and sensitizes cancer cells to apoptosis.[6][11] This represents a novel strategy to overcome resistance to conventional apoptosis-inducing agents.[6]

Comparative Efficacy: A Look at the Numbers

Direct comparative studies of these molecules in the same experimental systems are limited. However, data from various studies provide insights into their relative potencies in different cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

MoleculeTarget(s)Cancer TypeCell LineIC50 (µM)Citation(s)
This compound Bcl-2/Bax modulationColorectal CancerHCT116~0.59 - 1.0[12]
Colorectal CancerSW620~1.0 - 2.5[13]
Venetoclax Bcl-2T-cell Acute Lymphoblastic LeukemiaVarious0.2 - 10[5]
Colorectal Cancer-Data not readily available in direct studies
Obatoclax Pan-Bcl-2 (Bcl-2, Bcl-xL, Mcl-1)Colorectal CancerHCT1160.02585[6][7]
Colorectal CancerHT-290.04069[6][7]
Colorectal CancerLoVo0.04001[6][7]
M109S Bax/Bak--Data not readily available in direct studies
MYLS22 OPA1Acute Myeloid Leukemia-IC50 of 12.5 µM for clonal development inhibition
Non-Small Cell Lung Cancer-Used at concentrations of 10-30 µM

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).

YLT205_Pathway cluster_Bcl2 Bcl-2 Family Regulation This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Mechanism of Action

Venetoclax_Pathway cluster_Bcl2_interaction Bcl-2 Interaction Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 inhibits Bim Bim (pro-apoptotic) Venetoclax->Bim releases Bcl2->Bim sequesters Bax_Bak Bax/Bak activation Bim->Bax_Bak MOMP MOMP Bax_Bak->MOMP Apoptosis Apoptosis MOMP->Apoptosis

Venetoclax Mechanism of Action

Comparator_Pathways cluster_Obatoclax Obatoclax cluster_M109S M109S cluster_MYLS22 MYLS22 Obatoclax Obatoclax Pan_Bcl2 Pan-Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Obatoclax->Pan_Bcl2 inhibits Apoptosis_O Apoptosis Pan_Bcl2->Apoptosis_O leads to M109S M109S Bax_Bak_M Bax/Bak M109S->Bax_Bak_M inhibits translocation & conformation change Apoptosis_M Apoptosis Bax_Bak_M->Apoptosis_M prevents MYLS22 MYLS22 OPA1 OPA1 MYLS22->OPA1 inhibits Mito_morphology Mitochondrial Cristae Remodeling OPA1->Mito_morphology Cyt_c_release Cytochrome c release Mito_morphology->Cyt_c_release Apoptosis_MY Apoptosis Cyt_c_release->Apoptosis_MY leads to

Mechanisms of Comparator Molecules

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize the pro-apoptotic activity of these small molecules.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with small molecule at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the small molecule of interest. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the small molecule for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[2][8]

Western Blotting for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bax, Mcl-1) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[18]

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of mitochondrial-mediated apoptosis.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

  • Cell Fractionation: Resuspend the cell pellet in a cytosol extraction buffer and homogenize to disrupt the plasma membrane while keeping the mitochondria intact.[3][4]

  • Isolation of Cytosolic Fraction: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells, then centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The final supernatant is the cytosolic fraction.[3][4]

  • Western Blotting: Analyze the cytosolic fraction for the presence of cytochrome c by Western blotting as described above. An increase in cytosolic cytochrome c in treated cells compared to control cells indicates its release from the mitochondria.[3]

Conclusion

This compound represents a promising new small molecule that induces mitochondrial apoptosis in colorectal cancer cells. Its mechanism, involving the modulation of Bcl-2 and Bax, places it within the well-established paradigm of targeting the intrinsic apoptotic pathway. Compared to other molecules like the highly selective Bcl-2 inhibitor Venetoclax and the pan-Bcl-2 inhibitor Obatoclax, this compound's precise protein interaction profile and potential off-target effects warrant further investigation. Molecules with alternative mechanisms, such as the Bax/Bak inhibitor M109S and the OPA1 inhibitor MYLS22, highlight the diverse strategies being employed to overcome apoptosis resistance in cancer. The quantitative data presented, while not from head-to-head comparisons, provides a valuable baseline for researchers to position this compound within the landscape of apoptosis-inducing small molecules. The detailed experimental protocols provided herein should facilitate further studies to rigorously evaluate the therapeutic potential of this compound and its comparators.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of YLT205

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific handling and disposal guidelines for the compound designated "YLT205" are not publicly available. The following procedures are based on established best practices for the management of novel or uncharacterized chemical compounds in a laboratory setting. It is imperative that all personnel consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding. This document is intended to provide a framework for the safe disposal of this compound, treating it as a potentially hazardous substance of unknown toxicity.

Immediate Safety and Hazard Assessment

Prior to initiating any disposal procedures, a thorough hazard assessment is mandatory. In the absence of a specific Safety Data Sheet (SDS) for this compound, the compound must be handled as if it possesses hazardous characteristics.

Personal Protective Equipment (PPE): A minimum level of PPE is required when handling this compound for disposal purposes.

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or chemical goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Protective ClothingStandard laboratory coat
Respiratory ProtectionTo be determined by the EHS department based on the compound's properties

Waste Segregation and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.

Waste Segregation Guidelines:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[1]

  • Incompatible wastes must be kept separate to avoid dangerous reactions.[1]

Container Requirements:

  • Use a suitable container with a secure lid that is compatible with the chemical nature of this compound.[2] The original container, if in good condition, is often a suitable choice for its own waste.[1]

  • Ensure the container is in good condition, with no leaks or cracks.[2]

  • Never use food or beverage containers for chemical waste storage.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

Experimental Protocol: this compound Waste Accumulation and Disposal

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the designated waste container.[1][2]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".

      • An indication of potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").[1]

      • The name and contact information of the generating researcher or laboratory.[1]

      • The date when waste was first added to the container (accumulation start date).[1]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the labeled container, ensuring the container is kept closed except when adding waste.[2]

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • This area should be away from general laboratory traffic and drains, and secondary containment should be utilized to capture any potential leaks.[1]

  • Disposal Request:

    • Once the waste container is full or the project is complete, contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][2]

  • Documentation:

    • Follow all institutional procedures for waste handover and documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_assessment 1. Hazard Assessment cluster_preparation 2. Preparation cluster_procedure 3. Disposal Procedure cluster_finalization 4. Finalization start This compound requires disposal assess_sds Is SDS for this compound available? start->assess_sds treat_hazardous Treat as hazardous waste assess_sds->treat_hazardous No follow_sds Follow SDS disposal guidelines assess_sds->follow_sds Yes don_ppe Don appropriate PPE treat_hazardous->don_ppe follow_sds->don_ppe prepare_container Prepare labeled, compatible waste container don_ppe->prepare_container transfer_waste Transfer this compound waste to container prepare_container->transfer_waste store_waste Store in designated satellite accumulation area with secondary containment transfer_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs document_disposal Complete all required documentation contact_ehs->document_disposal end Disposal Complete document_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

Empty Container Management

Empty containers that previously held this compound must also be handled properly.

  • Triple-Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent capable of removing this compound.

    • Collect the rinsate and treat it as "Hazardous Waste" by adding it to the this compound waste container.[2]

    • After the solvent rinse, triple-rinse the container with water.[2]

    • Allow the container to air dry completely.[2]

  • Disposal of Rinsed Containers:

    • Once triple-rinsed and dried, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.[2]

    • Before disposal in the trash, completely remove or deface the original chemical label.[3]

References

Comprehensive Safety and Handling Protocols for YLT205

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for YLT205, a highly reactive and hazardous substance. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to prevent injury and damage to laboratory facilities.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for various handling scenarios.

Body Part Required PPE Specifications & Scenarios
Eyes/Face Safety Goggles & Face ShieldChemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
Skin/Body Flame-Retardant Lab Coat & Chemical-Resistant ApronA flame-retardant lab coat must be worn over personal clothing. For procedures involving potential for splashing, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure. Given the water-reactive nature of this compound, dry, chemical-resistant gloves are required. Regular inspection for tears or punctures is essential.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if handling outside of a certified chemical fume hood or in case of ventilation failure.

Safe Handling and Storage Procedures

This compound is a water-reactive, flammable, and corrosive solid that requires specific handling and storage conditions to maintain its stability and prevent hazardous reactions.

Key Handling Protocols:

  • Inert Atmosphere: All handling of this compound must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.

  • Ventilation: Use of a certified chemical fume hood with adequate ventilation is mandatory for all procedures involving this compound. Ensure that eyewash stations and safety showers are in close proximity to the workstation.

  • Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition. Use only non-sparking tools and explosion-proof equipment.

  • Water Contact: Avoid all contact with water, as this compound reacts violently with it.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

Storage Requirements:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Store away from acids, water, and oxidizing agents.

  • Storage Area: Store in a designated corrosives and flammables area under nitrogen.

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and shoes. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Fire Use dry chemical, soda ash, lime, sand, or approved class D extinguishers. Do NOT use water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use dedicated, clearly labeled, and sealed containers for this compound waste.

  • Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Decision Diagrams

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for selecting the appropriate level of PPE.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_ppe->prep_env prep_reagents Gather & Prepare Reagents (Anhydrous Solvents) prep_env->prep_reagents weigh Weigh this compound (Under Inert Atmosphere) prep_reagents->weigh Proceed to Handling dissolve Dissolve/React this compound weigh->dissolve workup Reaction Work-up dissolve->workup quench Quench Excess Reagent workup->quench Proceed to Cleanup dispose_waste Dispose of Hazardous Waste quench->dispose_waste decontaminate Decontaminate Glassware dispose_waste->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe

Caption: Standard operating procedure for handling this compound.

G cluster_ppe Personal Protective Equipment Selection start Assess Handling Procedure q_splash Potential for Splash? start->q_splash face_shield Add Face Shield q_splash->face_shield Yes goggles_only Safety Goggles Sufficient q_splash->goggles_only No q_ventilation Outside Fume Hood? face_shield->q_ventilation goggles_only->q_ventilation respirator Mandatory Respirator q_ventilation->respirator Yes no_respirator Respirator Not Required q_ventilation->no_respirator No

Caption: Decision-making for selecting appropriate PPE.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。